molecular formula C16H19N B12804741 Beta-Phenylmethamphetamine CAS No. 768295-94-9

Beta-Phenylmethamphetamine

Cat. No.: B12804741
CAS No.: 768295-94-9
M. Wt: 225.33 g/mol
InChI Key: YZFPOMOQFPMBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Phenylmethamphetamine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

768295-94-9

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-methyl-1,1-diphenylpropan-2-amine

InChI

InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3

InChI Key

YZFPOMOQFPMBPK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Beta-Phenylmethamphetamine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beta-Phenylmethamphetamine is a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. The synthesis, possession, and use of this compound may be illegal and are not endorsed.

Introduction

This compound (N,α-dimethyl-β-phenyl-phenethylamine) is a potent and long-lasting synthetic stimulant of the phenethylamine (B48288) chemical class.[1][2] Structurally, it is an analog of methamphetamine with a phenyl group substituted at the beta position of the propane (B168953) backbone. This substitution significantly influences its pharmacological profile, distinguishing it from methamphetamine and other related phenethylamines. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological information for this compound, tailored for a scientific audience.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure

The structure of this compound features a central propane chain with a methylamino group at the second carbon (the alpha position) and two phenyl substituents at the first carbon (the beta position).

Caption: 2D representation of the this compound molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference(s)
IUPAC Name 1,1-diphenyl-2-methylaminopropane[1]
Other Names N,α-dimethyl-β-phenyl-phenethylamine[1][2]
Molecular Formula C₁₆H₁₉N[1]
Molecular Weight 225.335 g/mol [1]
CAS Number 768295-94-9 (freebase), 3139-56-8 (HCl)[1]
PubChem CID 201042[1]
SMILES c2ccccc2C(C(C)NC)c1ccccc1[1]
InChI InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3[1]

Synthesis

Reductive Amination of 1,1-Diphenylacetone (B1664572)

A plausible and direct method for the synthesis of this compound is the reductive amination of 1,1-diphenylacetone with methylamine.[1][2] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product.

synthesis_workflow start 1,1-Diphenylacetone + Methylamine imine Imine Intermediate Formation start->imine Condensation reduction Reduction imine->reduction Reducing Agent (e.g., NaBH3CN) product This compound reduction->product

Caption: Proposed synthesis of this compound via reductive amination.

Synthesis from Benzhydrylnitrile

An alternative synthetic pathway starts from benzhydrylnitrile (diphenylacetonitrile), which is a known precursor in the synthesis of methadone.[2] This route involves a Grignard reaction followed by reductive amination.

  • Grignard Reaction: Benzhydrylnitrile reacts with a methyl magnesium halide (e.g., MeMgBr) to form an intermediate imine.

  • Reduction: The resulting imine is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield this compound.[2]

Note: The specific reaction conditions, solvents, temperatures, and purification methods for these syntheses would require experimental optimization.

Pharmacological Properties

The pharmacological profile of this compound is primarily that of a central nervous system stimulant. However, it also exhibits other notable activities. Due to the scarcity of modern research, much of the understanding of its mechanism of action is inferred from its chemical structure and older studies.

Mechanism of Action

The bulky phenyl group at the beta position is thought to sterically hinder the molecule's ability to act as a substrate for monoamine transporters, which is the primary mechanism of releasing agents like methamphetamine. Therefore, it is hypothesized that this compound primarily acts as a reuptake inhibitor of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).

The parent compound, beta-phenylethylamine (PEA), is known to interact with the trace amine-associated receptor 1 (TAAR1) and inhibit the vesicular monoamine transporter 2 (VMAT2).[3] It is plausible that this compound shares some of these activities, which would contribute to its overall stimulant effects by increasing synaptic concentrations of monoamines.

moa_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft BPM This compound DAT Dopamine Transporter (DAT) BPM->DAT Inhibition NET Norepinephrine Transporter (NET) BPM->NET Inhibition VMAT2 VMAT2 BPM->VMAT2 Inhibition? TAAR1 TAAR1 BPM->TAAR1 Agonism? DA Dopamine DA_vesicle Dopamine Vesicle

Caption: Hypothesized mechanism of action of this compound.

Pharmacological Effects
  • Stimulant Effects: this compound is a potent locomotor stimulant, though reported to be less potent than methamphetamine.[2] Its stimulant effects are described as long-lasting.[1][2]

  • Analgesic Effects: Studies have indicated that this compound possesses analgesic (pain-reducing) properties.[2] This effect is likely mediated by the increase in synaptic norepinephrine rather than through action on opioid receptors.[2]

  • Spasmolytic Effects: Some water-soluble derivatives of diphenylaminopropane, the chemical family of this compound, have been shown to have spasmolytic activity, surpassing that of papaverine (B1678415) in some instances.[2]

Quantitative Pharmacological Data: To date, specific binding affinities (Ki values) or functional potencies (IC₅₀ or EC₅₀ values) for this compound at monoamine transporters or receptors are not available in publicly accessible literature. This represents a significant gap in the understanding of its pharmacological profile.

Metabolism

The metabolic fate of this compound has not been formally studied. However, it is unlikely to be metabolized to methamphetamine due to the stability of the carbon-phenyl bond. The metabolism of the parent compound, phenethylamine, involves monoamine oxidases (MAO-A and MAO-B) and other enzymes, leading to the formation of phenylacetic acid.[3] It is plausible that this compound undergoes similar oxidative deamination, as well as hydroxylation of the phenyl rings.

metabolism_pathway BPM This compound Hydroxylated Hydroxylated Metabolites BPM->Hydroxylated CYP450 Deaminated Oxidative Deamination Products BPM->Deaminated MAO? Conjugated Glucuronide/Sulfate Conjugates Hydroxylated->Conjugated Deaminated->Conjugated

Caption: A plausible, though unconfirmed, metabolic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not available in the current body of literature. For researchers interested in studying this or similar compounds, a general experimental workflow is proposed below.

experimental_workflow synthesis Synthesis and Purification analytical Analytical Characterization (NMR, MS, HPLC) synthesis->analytical in_vitro In Vitro Assays (Receptor Binding, Transporter Uptake) analytical->in_vitro in_vivo In Vivo Studies (Locomotor Activity, Behavioral Models) in_vitro->in_vivo adme ADME/Tox Studies (Metabolism, Pharmacokinetics, Toxicity) in_vivo->adme

Caption: General experimental workflow for the characterization of a novel psychoactive compound.

Conclusion

This compound is a potent, long-acting stimulant with a pharmacological profile that likely differs significantly from that of methamphetamine due to its beta-phenyl substitution. While its chemical properties are well-defined, a comprehensive understanding of its pharmacology is hampered by a lack of modern, quantitative data. Further research is required to elucidate its precise mechanism of action, binding affinities, metabolic fate, and pharmacokinetic profile. Such studies would be invaluable for a complete toxicological and pharmacological assessment of this compound.

References

Unveiling the Enigmatic Profile of Beta-Phenylmethamphetamine: A Call for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Chemical Structure

Beta-Phenylmethamphetamine is a substituted phenethylamine (B48288). Its structure is characterized by a phenethylamine backbone with a methyl group on the alpha carbon and another methyl group on the nitrogen atom, as well as an additional phenyl group on the beta carbon.

Known and Postulated Pharmacological Effects

Information regarding the specific pharmacological effects of this compound is scarce and largely qualitative. It is referred to as a potent and long-lasting stimulant drug.[1][3] Some anecdotal reports and forum discussions suggest potential analgesic properties, though these claims are not substantiated by robust scientific studies.[3] The locomotor stimulant activity of this compound has been noted, although it is considered to be less potent than methamphetamine.[3]

Structural Relationship to Methamphetamine and Phenylethylamine

To understand the potential pharmacology of this compound, it is useful to compare its structure to its better-understood relatives: methamphetamine and phenylethylamine (PEA).

G cluster_0 Structural Analogs BPM This compound METH Methamphetamine BPM->METH Removal of beta-phenyl group PEA Phenylethylamine BPM->PEA Removal of alpha-methyl and N-methyl groups

Structural comparison of this compound and related compounds.

Comparative Pharmacology: A Look at Structural Analogs

Given the lack of direct data, examining the pharmacology of methamphetamine and phenylethylamine can offer insights into the potential mechanisms of action of this compound.

  • Methamphetamine: A potent central nervous system stimulant, methamphetamine primarily acts as a releasing agent of dopamine, norepinephrine, and serotonin (B10506) from presynaptic nerve terminals. It is a substrate for the monoamine transporters (DAT, NET, and SERT) and reverses their function, leading to a non-vesicular release of neurotransmitters.[4][5] It also has activity as an agonist at the trace amine-associated receptor 1 (TAAR1), which contributes to its overall pharmacological effects.[6][7]

  • Phenylethylamine (PEA): An endogenous trace amine, PEA also functions as a central nervous system stimulant.[8] Its mechanism of action involves the activation of TAAR1, which in turn modulates the function of monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin.[9][10][11] PEA is rapidly metabolized by monoamine oxidase B (MAO-B), resulting in a short duration of action.[12][13]

Based on these comparisons, it is plausible that this compound interacts with monoamine transporters and may act as a TAAR1 agonist. The presence of the beta-phenyl group is a significant structural modification that would likely alter its binding affinity and functional activity at these targets compared to methamphetamine and PEA.

Gaps in Knowledge and Future Directions

The current understanding of the pharmacological profile of this compound is severely limited. To build a comprehensive profile, future research should focus on:

  • Receptor Binding and Functional Assays: Quantitative determination of the binding affinities (Ki) and functional activities (e.g., IC50, EC50) of this compound at a wide range of targets, including:

    • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)

    • Trace Amine-Associated Receptor 1 (TAAR1)

    • Serotonin, dopamine, and adrenergic receptors

  • In Vivo Studies: Characterization of its behavioral effects, including locomotor activity, reinforcing properties, and potential analgesic effects in animal models. Determination of its potency (ED50) for these effects is crucial.

  • Pharmacokinetic Studies: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, including its half-life, bioavailability, and metabolic pathways.

Conclusion

References

In Vitro Activity of Beta-Phenylmethamphetamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Beta-Phenylmethamphetamine

This compound is a potent and long-lasting stimulant drug.[1] Structurally, it is a derivative of phenethylamine (B48288) and is closely related to amphetamine and methamphetamine. The key structural features of this compound, including the N-methylation and the beta-phenyl group, are expected to significantly influence its interaction with monoamine transporters, which are the primary targets for many stimulant drugs. The structure-activity relationships of phenethylamines suggest that substitutions on the phenethylamine backbone can alter potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2]

Predicted In Vitro Activity Profile

Based on the structure-activity relationships of amphetamine and its analogs, this compound is predicted to act as a monoamine transporter substrate, inhibiting the reuptake of dopamine, norepinephrine, and serotonin, and promoting their release.

  • Dopamine Transporter (DAT): Like dextromethamphetamine, this compound is expected to be a potent substrate for DAT, leading to increased extracellular dopamine concentrations. This interaction is the likely basis for its stimulant effects.

  • Norepinephrine Transporter (NET): Phenethylamines typically exhibit high affinity for NET. Therefore, this compound is also anticipated to be a potent interactor at this transporter, contributing to its stimulant properties.

  • Serotonin Transporter (SERT): The activity of amphetamine analogs at SERT is more variable and depends on specific structural modifications. The addition of a β-keto group, for instance, generally decreases potency at SERT.[1] The precise interaction of this compound with SERT would require empirical determination.

Experimental Protocols for In Vitro Characterization

To definitively determine the in vitro activity of this compound, a series of standardized assays targeting the monoamine transporters are necessary. These assays are crucial for establishing its potency (IC50/Ki) and efficacy (EC50) as an inhibitor of monoamine uptake and as a releasing agent.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. In this case, these assays would quantify the binding affinity of this compound to DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporters, or from brain tissue known to be rich in these transporters (e.g., striatum for DAT).

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

These assays directly measure the ability of a compound to block the transport of monoamines into cells.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells or other suitable cell lines stably expressing the human DAT, NET, or SERT are cultured.

  • Assay Procedure: The cells are pre-incubated with varying concentrations of this compound. Subsequently, a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up by the cells is measured by scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of monoamine uptake (IC50) is determined by non-linear regression analysis.

Monoamine Release Assays

Release assays are used to determine if a compound acts as a substrate for the transporter, causing the reverse transport or "efflux" of monoamines from the cell.

Methodology:

  • Preloading: Cells expressing the transporter of interest are preloaded with a radiolabeled monoamine.

  • Induction of Release: After washing to remove excess extracellular radiolabel, the cells are exposed to varying concentrations of this compound.

  • Quantification of Release: The amount of radioactivity released into the extracellular medium is measured over time using scintillation counting.

  • Data Analysis: The concentration of this compound that elicits 50% of the maximal release (EC50) is calculated to determine its potency as a releasing agent.

Data Presentation

While specific quantitative data for this compound is unavailable, the results from the aforementioned experiments would typically be summarized in tables for clear comparison of its activity across the different monoamine transporters.

Table 1: Predicted Binding Affinities (Ki, nM) of this compound at Monoamine Transporters

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)

| this compound | To be determined | To be determined | To be determined |

Table 2: Predicted Functional Potencies (IC50/EC50, nM) of this compound at Monoamine Transporters

Compound DAT Uptake IC50 (nM) NET Uptake IC50 (nM) SERT Uptake IC50 (nM) DAT Release EC50 (nM) NET Release EC50 (nM) SERT Release EC50 (nM)

| this compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows relevant to the in vitro characterization of this compound.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle MA Monoamines (DA, NE, 5-HT) MA->VMAT2 Uptake Synaptic_Cleft Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (DAT, NET, SERT) BPM This compound BPM->MAT Inhibition & Reverse Transport TAAR1 TAAR1 BPM->TAAR1 Activation TAAR1->MAT Modulation Synaptic_Cleft->MAT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding

Monoamine Transporter Signaling Pathway

Radioligand_Binding_Assay A Prepare Membranes (Transporter-expressing cells or brain tissue) B Incubate Membranes with: - Radioligand - this compound (varying conc.) A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E

Radioligand Binding Assay Workflow

Monoamine_Uptake_Release_Assay cluster_uptake Uptake Inhibition Assay cluster_release Release Assay U1 Culture Transporter-Expressing Cells U2 Pre-incubate with this compound U1->U2 U3 Add Radiolabeled Monoamine U2->U3 U4 Terminate Uptake & Lyse Cells U3->U4 U5 Measure Intracellular Radioactivity U4->U5 U6 Determine IC50 U5->U6 R1 Preload Cells with Radiolabeled Monoamine R2 Expose to this compound R1->R2 R3 Collect Extracellular Medium R2->R3 R4 Measure Released Radioactivity R3->R4 R5 Determine EC50 R4->R5

Monoamine Uptake and Release Assay Workflows

References

An In-depth Technical Guide on the Core Mechanism of Action of Beta-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Beta-phenylmethamphetamine (β-PM) is a stimulant of the phenethylamine (B48288) class, structurally related to both methamphetamine and the endogenous trace amine β-phenylethylamine (β-PEA).[1][2] While specific quantitative pharmacological data for β-phenylmethamphetamine is limited in publicly accessible literature, its mechanism of action can be inferred from its structural characteristics and the well-documented pharmacology of related compounds. This technical guide synthesizes the available information on β-phenylmethamphetamine and provides a detailed overview of the anticipated molecular mechanisms underlying its stimulant effects. The primary modes of action are expected to involve interactions with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and the trace amine-associated receptor 1 (TAAR1), leading to increased extracellular concentrations of monoamine neurotransmitters. This guide also presents detailed experimental protocols for key assays used to characterize the pharmacological profile of novel psychoactive substances like β-phenylmethamphetamine.

Introduction

This compound (N,α-dimethyl-β-phenyl-phenethylamine) is recognized as a potent and long-lasting stimulant drug.[1][2] Its chemical structure, featuring a phenethylamine core with methyl groups on both the alpha and beta carbons of the ethyl chain, suggests a pharmacological profile that overlaps with both amphetamine-type stimulants and endogenous trace amines. Understanding the precise molecular interactions of β-phenylmethamphetamine is crucial for predicting its physiological and psychoactive effects, as well as its potential for abuse and therapeutic applications. This document aims to provide a comprehensive technical overview of its presumed mechanism of action, supported by data from related compounds and detailed experimental methodologies for its further investigation.

Putative Mechanism of Action

The mechanism of action of β-phenylmethamphetamine is likely multifaceted, primarily targeting the key regulators of monoaminergic neurotransmission.

Interaction with Monoamine Transporters (DAT, NET, SERT)

Like other phenethylamines, β-phenylmethamphetamine is expected to interact with the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

β-phenylmethamphetamine likely acts as both a competitive inhibitor of these transporters and a substrate for reverse transport. As a competitive inhibitor, it would block the reuptake of dopamine, norepinephrine, and serotonin, leading to their accumulation in the synapse. As a substrate, it would be transported into the presynaptic neuron, triggering a conformational change in the transporter that results in the efflux of endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[3] This dual action is a hallmark of many amphetamine-like stimulants and is a primary contributor to their potent sympathomimetic and central nervous system stimulant effects.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Inside the presynaptic terminal, β-phenylmethamphetamine is anticipated to interact with the vesicular monoamine transporter 2 (VMAT2).[4][5] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, β-phenylmethamphetamine would disrupt this sequestration process, leading to an increase in cytosolic dopamine, norepinephrine, and serotonin concentrations.[6] This elevated cytoplasmic pool of neurotransmitters further drives reverse transport through DAT, NET, and SERT, amplifying the synaptic monoamine levels.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines like β-PEA, as well as by amphetamine and methamphetamine.[7] Given its structural similarity, β-phenylmethamphetamine is likely a TAAR1 agonist. TAAR1 activation can modulate the activity of monoamine transporters and neuronal firing rates.[7] Agonism at TAAR1 is known to contribute to the overall pharmacological effects of amphetamines, including their stimulant and rewarding properties.

Quantitative Pharmacological Data

Specific quantitative data for β-phenylmethamphetamine is scarce in the available literature. To provide a framework for its potential pharmacological profile, the following tables summarize data for the closely related compounds β-phenylethylamine (β-PEA) and methamphetamine.

Table 1: Monoamine Transporter Inhibition Constants (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound Data not availableData not availableData not available
β-Phenylethylamine (β-PEA) ~4,300[8]Data not available>10,000[9]
d-Methamphetamine 45.712.71,860

Data for d-Methamphetamine from Rothman et al. (2001). J Pharmacol Exp Ther. 299(1):121-30.

Table 2: TAAR1 Agonist Activity (EC50, µM)

CompoundHuman TAAR1 EC50 (µM)Rat TAAR1 EC50 (µM)Mouse TAAR1 EC50 (µM)
This compound Data not availableData not availableData not available
β-Phenylethylamine (β-PEA) ~0.1 - 0.5[10][11]~0.9~0.5
S-(+)-Methamphetamine ~4.44[12]0.89[12]0.92[12]

Table 3: VMAT2 Inhibition

CompoundVMAT2 Ki (µM)VMAT2 IC50 (µM)
This compound Data not availableData not available
β-Phenylethylamine (β-PEA) Data not availableData not available
d-Amphetamine ~2[13]~5-10

IC50 data for d-Amphetamine from various sources suggesting a range.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like β-phenylmethamphetamine.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant dopamine, norepinephrine, or serotonin transporter are prepared from cultured cells (e.g., HEK293) via homogenization and centrifugation.[14] Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (β-phenylmethamphetamine).[15]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[14]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[16]

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Synaptosome Uptake Assay for Monoamine Transporters

This protocol measures the ability of a test compound to inhibit the uptake of neurotransmitters into presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents. The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.[18]

  • Assay Buffer: A Krebs-Ringer buffer or similar physiological salt solution is used.

  • Uptake Inhibition: Synaptosomes are pre-incubated with increasing concentrations of the test compound (β-phenylmethamphetamine).

  • Initiation of Uptake: Uptake is initiated by the addition of a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.[19]

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., nomifensine (B1679830) for DAT) or by conducting the assay at 0-4°C. The IC50 value for uptake inhibition is calculated using non-linear regression.

In Vivo Microdialysis

This protocol allows for the real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.[20]

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent (e.g., rat or mouse). The cannula is secured to the skull with dental cement.[21]

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.[22]

  • Drug Administration: The test compound (β-phenylmethamphetamine) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis.

  • Post-Drug Collection: Dialysate samples continue to be collected for several hours after drug administration.

  • Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration. Statistical analysis is performed to determine the significance of drug-induced changes in neurotransmitter levels over time.

Visualizations

Signaling Pathways

Beta_Phenylmethamphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft BPM β-Phenylmethamphetamine DAT DAT BPM->DAT Inhibition & Reverse Transport NET NET BPM->NET Inhibition & Reverse Transport SERT SERT BPM->SERT Inhibition & Reverse Transport TAAR1 TAAR1 BPM->TAAR1 Agonism VMAT2 VMAT2 BPM->VMAT2 Inhibition DA_syn ↑ Dopamine DAT->DA_syn Efflux NE_syn ↑ Norepinephrine NET->NE_syn Efflux SE_syn ↑ Serotonin SERT->SE_syn Efflux cAMP ↑ cAMP TAAR1->cAMP Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks Packaging Vesicle->DA_syn Release Vesicle->NE_syn Release Vesicle->SE_syn Release DA_cyto Dopamine (Cytosol) DA_cyto->DAT Reuptake DA_cyto->VMAT2 NE_cyto Norepinephrine (Cytosol) NE_cyto->NET Reuptake NE_cyto->VMAT2 SE_cyto Serotonin (Cytosol) SE_cyto->SERT Reuptake SE_cyto->VMAT2

Caption: Putative signaling pathways of this compound.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_uptake Synaptosome Uptake Assay cluster_microdialysis In Vivo Microdialysis b1 Prepare Transporter- Expressing Membranes b2 Incubate Membranes with Radioligand & β-PM b1->b2 b3 Filter and Wash b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 u1 Isolate Brain Synaptosomes u2 Incubate Synaptosomes with β-PM & Radiolabeled Neurotransmitter u1->u2 u3 Filter and Wash u2->u3 u4 Quantify Radioactivity u3->u4 u5 Calculate IC50 u4->u5 m1 Implant Guide Cannula in Brain Region m2 Insert Microdialysis Probe & Collect Baseline m1->m2 m3 Administer β-PM m2->m3 m4 Collect Dialysate Samples m3->m4 m5 Analyze Neurotransmitter Levels via HPLC-ED m4->m5 m6 Determine % Change from Baseline m5->m6

Caption: Workflow diagrams for key pharmacological assays.

Conclusion

While direct quantitative pharmacological data for this compound remains elusive in the current scientific literature, its structural analogy to well-characterized phenethylamines provides a strong basis for predicting its mechanism of action. It is highly probable that β-phenylmethamphetamine functions as a potent monoamine releaser and reuptake inhibitor, primarily through its interactions with DAT, NET, SERT, and VMAT2. Additionally, its likely agonism at TAAR1 would further contribute to its complex pharmacological profile. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of β-phenylmethamphetamine and other novel psychoactive substances, which is essential for understanding their neurochemical effects and potential clinical and societal implications. Further research is imperative to fully elucidate the specific binding affinities, transporter inhibition potencies, and functional activities of this compound.

References

The Neurochemical Landscape of Beta-Phenylmethamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenethylamine) is a stimulant drug whose neurochemical effects are not extensively documented in publicly available scientific literature. This technical guide synthesizes the available information on this compound and provides a detailed neuropharmacological profile inferred from its structural analogs, primarily β-phenylethylamine (β-PEA) and methamphetamine. The primary mechanism of action is likely centered on the modulation of monoaminergic systems, particularly dopamine (B1211576), through interactions with the dopamine transporter (DAT) and Trace Amine-Associated Receptor 1 (TAAR1). This document presents available data, outlines relevant experimental protocols, and visualizes the presumed signaling pathways to provide a foundational understanding for research and drug development professionals.

Introduction

This compound is a structural analog of methamphetamine and β-phenylethylamine, suggesting a mechanism of action as a central nervous system stimulant.[1] While specific pharmacological data for this compound is sparse, its chemical structure points towards significant interaction with the dopaminergic system. This guide will explore its presumed effects on dopamine release, reuptake, and receptor interactions, drawing parallels from more extensively studied phenethylamines.

Presumed Mechanism of Action

Based on its structural similarity to methamphetamine and β-PEA, this compound is hypothesized to exert its primary neurochemical effects through a dual mechanism:

  • Dopamine Transporter (DAT) Interaction: Like other amphetamines, it is expected to act as a DAT substrate, leading to competitive inhibition of dopamine reuptake and promoting reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.[2][3]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine and amphetamine derivatives are known agonists at TAAR1.[4][5][6] Activation of TAAR1 can modulate dopamine transporter function and neuronal firing rates, contributing to the overall increase in synaptic dopamine.[7]

Quantitative Neurochemical Data

Direct quantitative data for this compound is exceptionally limited in the available scientific literature. A 1973 study on a series of diphenylaminopropane derivatives, including this compound, indicated that it possesses locomotor stimulant effects in animal models, though it is less potent than methamphetamine.[8][9] The same study also noted some analgesic properties.[8][9]

To provide a comparative context, the following table summarizes the binding affinities and functional potencies of structurally related compounds at the dopamine transporter.

CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference(s)
This compound DAT--Not AvailableNot Available-
d-AmphetamineDAT[3H]WIN 35,428 BindingHuman630-[10]
d-MethamphetamineDAT[3H]WIN 35,428 BindingHuman344-[10]
β-Phenylethylamine (β-PEA)DAT[3H]WIN 35,428 BindingHuman3,200-[10]
DopamineDAT[3H]WIN 35,428 BindingHuman1,600-[10]

Table 1: Comparative Binding Affinities for the Dopamine Transporter (DAT). Data for this compound is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the neurochemical effects of this compound.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from standard competitive binding assays used to determine the affinity of a compound for the dopamine transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

  • Unlabeled competitor: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value of this compound using non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Striatal Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet ProteinAssay Determine Protein Concentration Pellet->ProteinAssay Plate 96-Well Plate Setup (Total, Non-specific, Competition) ProteinAssay->Plate Incubate Incubation Plate->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Calc_IC50 Determine IC50 Calc_Specific->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Workflow for Dopamine Transporter Radioligand Binding Assay.
In Vivo Microdialysis

This protocol is for measuring extracellular dopamine levels in the brain of a freely moving animal following administration of this compound.

Objective: To quantify changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens, striatum) in response to this compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF).

  • Experimental animals (e.g., rats, mice).

  • This compound solution for injection.

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor drug-induced changes in dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline average.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Animal Recovery Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Perfusion aCSF Perfusion Probe->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug Drug Administration Baseline->Drug PostDrug Post-Drug Sample Collection Drug->PostDrug HPLC HPLC-ED Analysis of Dopamine PostDrug->HPLC Data Data Normalization (% of Baseline) HPLC->Data

Experimental Workflow for In Vivo Microdialysis.

Signaling Pathways

The presumed interaction of this compound with DAT and TAAR1 initiates a cascade of intracellular events that culminate in increased synaptic dopamine and subsequent downstream signaling.

Dopaminergic Synapse Signaling

This compound is expected to increase the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2).

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BPM This compound DAT Dopamine Transporter (DAT) BPM->DAT Inhibits Reuptake & Promotes Efflux TAAR1 TAAR1 BPM->TAAR1 Agonist Synaptic_DA Increased Dopamine DAT->Synaptic_DA Reuptake DA_vesicle Dopamine Vesicle DA_vesicle->Synaptic_DA Release D1R D1 Receptor Synaptic_DA->D1R D2R D2 Receptor Synaptic_DA->D2R Downstream Downstream Signaling D1R->Downstream D2R->Downstream

Presumed Action of this compound at the Dopaminergic Synapse.
TAAR1 Signaling Cascade

Activation of TAAR1 by this compound likely initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter, which can modulate its function.[7]

G BPM This compound TAAR1 TAAR1 BPM->TAAR1 Binds to G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT_p Phosphorylation of DAT & other targets PKA->DAT_p Phosphorylates

Inferred TAAR1 Signaling Pathway for this compound.

Conclusion

While direct experimental data on the neurochemical effects of this compound are scarce, its structural similarity to well-characterized psychostimulants provides a strong basis for its presumed mechanism of action. It is anticipated to be a potent dopamine-releasing agent, acting through the dopamine transporter and TAAR1. The provided experimental protocols and conceptual signaling pathways offer a framework for future research to definitively characterize the pharmacology of this compound. Further investigation is warranted to elucidate its precise binding affinities, in vivo effects on monoamine levels, and its potential for abuse and neurotoxicity. This guide serves as a foundational resource for scientists and researchers aiming to bridge the current knowledge gap surrounding the neurochemical effects of this compound.

References

Early Research on Beta-Phenylmethamphetamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research conducted on beta-phenylmethamphetamine and its analogs, with a primary focus on early studies that predate the 1980s. This document collates available data on the synthesis, pharmacology, and structure-activity relationships of these compounds, offering a historical perspective on their development and initial characterization.

Introduction

This compound, chemically known as N,α-dimethyl-β-phenylethylamine, is a potent and long-lasting stimulant drug.[1] Early investigations into this class of compounds, often categorized as diphenylaminopropane derivatives, sought to understand the impact of structural modifications on their pharmacological effects. These pioneering studies laid the groundwork for understanding the complex interplay between chemical structure and biological activity in the realm of phenethylamines.

Synthesis of this compound and its Analogs

A common synthetic pathway would involve the following key steps:

  • Preparation of the Ketone Intermediate: The synthesis would likely start from a precursor such as 1,1-diphenylacetone.

  • Reductive Amination: The ketone is reacted with methylamine (B109427) in the presence of a reducing agent to form the secondary amine.

This process allows for the introduction of the N-methyl group and the formation of the final this compound structure. Variations in the starting phenyl-substituted acetone (B3395972) would yield a variety of analogs.

Early Pharmacological Investigations

Pioneering pharmacological studies on this compound analogs were conducted to elucidate their effects on the central nervous system and other physiological parameters. A key study in this area was published by Schmidt et al. in 1973 in the journal Die Pharmazie. This research explored the pharmacology of a series of diphenylaminopropane derivatives.[1][2]

Experimental Protocols

While the complete, detailed experimental protocols from these early studies are not fully accessible, the available information and common practices of the time allow for a reconstruction of the likely methodologies employed.

Animal Models: The studies predominantly used mice, rats, and guinea pigs to assess the pharmacological effects of the compounds.[2]

Acute Toxicity Studies:

  • Objective: To determine the lethal dose (LD50) of the compounds.

  • Method: Graded doses of the test compounds were administered to groups of animals, typically via intraperitoneal or oral routes. The mortality rate was observed over a specified period (e.g., 24-48 hours), and the LD50 value was calculated using statistical methods.

Motor Activity Assessment:

  • Objective: To evaluate the stimulant or depressant effects on the central nervous system.

  • Method: Animals were placed in activity cages equipped with sensors to detect movement. The level of spontaneous motor activity was recorded over time after administration of the test compound or a vehicle control.

Analgesic Activity Screening:

  • Objective: To determine if the compounds possess pain-relieving properties.

  • Method: Standard analgesic assays of the era, such as the hot plate test or tail-flick test, were likely used. The latency of the animal's response to a thermal stimulus was measured before and after drug administration.

Isolated Tissue Assays:

  • Objective: To study the effects of the compounds on specific receptors and smooth muscle.

  • Method: Tissues such as the guinea pig ileum were isolated and placed in an organ bath. The contractile or relaxant responses of the tissue to the test compounds, as well as their potential to antagonize the effects of standard agonists (e.g., acetylcholine, barium), were recorded.[2]

Cardiovascular Assessments:

  • Objective: To determine the effects on blood pressure and heart rate.

  • Method: Anesthetized animals were instrumented to directly measure arterial blood pressure and heart rate. The compounds were administered intravenously, and changes in cardiovascular parameters were recorded.[2]

Summary of Early Pharmacological Findings

The 1973 study by Schmidt et al. provided valuable insights into the structure-activity relationships of diphenylaminopropane derivatives. The key findings from the English abstract of this paper are summarized below.[3]

  • Toxicity: Substitution on the amino group of the diphenylaminopropane molecule with aliphatic residues, benzyl (B1604629), or pyridyl groups led to a reduction in acute toxicity.[3]

  • Analgesic Activity: Some compounds exhibited analgesic activity that was equal or superior to aminophenazone, a standard analgesic of the time. However, the introduction of a benzyl or pyridyl group resulted in a loss of this effect.[3]

  • Stimulant Activity: The introduction of a benzyl or pyridyl group led to an increase in motility-promoting (stimulant) effects.[3]

  • Comparison to Methamphetamine: Notably, none of the tested derivatives reached the level of stimulant activity observed with methamphetamine.[3]

  • Other Effects: The anticonvulsive action of these compounds was found to be insignificant. Their effects on blood pressure were not uniform and not very strong. In terms of spasmolytic activity, all water-soluble derivatives were found to be several times more potent than papaverine (B1678415) in both in vitro and in vivo models.[3]

Structure-Activity Relationships (SAR)

The early research on this compound analogs began to delineate the key structural features influencing their pharmacological profile.

SAR_Overview cluster_Core Diphenylaminopropane Core cluster_Modifications Structural Modifications cluster_Effects Pharmacological Effects Core β-Phenylmethamphetamine (N,α-dimethyl-β-phenylethylamine) Amino_Sub Amino Group Substitution (Aliphatic, Benzyl, Pyridyl) Core->Amino_Sub Phenyl_Sub Phenyl Ring Substitution (e.g., methoxy) Core->Phenyl_Sub Toxicity Toxicity Amino_Sub->Toxicity Decreases Analgesia Analgesic Activity Amino_Sub->Analgesia Decreases (Benzyl/Pyridyl) Stimulant Stimulant Activity (Motility) Amino_Sub->Stimulant Increases (Benzyl/Pyridyl) Spasmolytic Spasmolytic Activity Amino_Sub->Spasmolytic Increases (Water-soluble) Phenyl_Sub->Analgesia Modulates Phenyl_Sub->Stimulant Modulates

The key takeaways from the early SAR studies are presented in the table below.

Structural ModificationEffect on Pharmacological ActivityReference
Substitution on the Amino Group (Aliphatic, Benzyl, Pyridyl) Decreased acute toxicity.[3]
Benzyl or Pyridyl Substitution on the Amino Group Loss of analgesic effect.[3]
Benzyl or Pyridyl Substitution on the Amino Group Increased motility-promoting (stimulant) effects.[3]
Water-Soluble Amino Group Substitutions Increased spasmolytic activity.[3]

Signaling Pathways and Experimental Workflows

While early research did not elucidate intracellular signaling pathways in the detail we understand them today, the focus was on the overall physiological and behavioral outcomes. The interaction of these compounds with the central nervous system, particularly the monoaminergic systems, was a primary area of interest.

The following diagram illustrates a generalized experimental workflow for the pharmacological screening of these novel compounds during that era.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_sar Data Analysis synthesis Synthesis of β-Phenylmethamphetamine Analogs toxicity Acute Toxicity (LD50 in mice/rats) synthesis->toxicity motor_activity Motor Activity (Activity Cages) synthesis->motor_activity analgesia Analgesic Screening (Hot Plate/Tail Flick) synthesis->analgesia isolated_tissue Isolated Tissue Assays (e.g., Guinea Pig Ileum) synthesis->isolated_tissue cardiovascular Cardiovascular Effects (Blood Pressure in rats) synthesis->cardiovascular sar Structure-Activity Relationship Analysis toxicity->sar motor_activity->sar analgesia->sar isolated_tissue->sar cardiovascular->sar

Conclusion

The early research on this compound analogs, particularly the work of Schmidt et al. in 1973, provided foundational knowledge about the pharmacological effects and structure-activity relationships of this class of compounds. These studies demonstrated that structural modifications to the diphenylaminopropane backbone could significantly alter toxicity and pharmacodynamic properties, leading to compounds with varying degrees of analgesic, stimulant, and spasmolytic activities. While none of the early analogs surpassed the stimulant potency of methamphetamine, this research was instrumental in mapping the complex pharmacological landscape of phenethylamines and guiding future drug development efforts. Further archival research to uncover the full details of these seminal studies would undoubtedly provide even greater insight into the early history of psychoactive drug research.

References

An In-depth Technical Guide on the Toxicology of Beta-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological studies on Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenyl-phenethylamine) are exceedingly scarce in publicly available scientific literature. Therefore, this guide synthesizes information from studies on structurally related compounds, primarily methamphetamine (METH) and other phenethylamines, to infer potential toxicological properties of this compound. This information is intended for research, scientific, and drug development professionals and should be interpreted with caution.

Introduction

This compound is a potent and long-lasting stimulant drug.[1][2] Due to the limited direct data, this guide provides a comprehensive overview of the known toxicological profiles of closely related phenethylamines to anticipate the potential hazards associated with this compound. The primary focus will be on acute toxicity, mechanisms of action, and organ-specific toxicities observed with similar compounds.

Acute Toxicity

Table 1: Acute Toxicity of Selected Phenethylamines

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
β-PhenylethylamineMouseSubcutaneous320[3]
β-PhenylethylamineMouseIntravenous100[3]
β-Methylphenethylamine (β-MePEA)MouseNot Specified243.3 ± 4.4[4]
AmphetamineMouseNot Specified25.0 ± 0.6[4]
Methamphetamine--Data not available in results
N-MethylphenethylamineMouseNot Specified200.0 ± 2.9[4]
p-MethylphenethylamineMouseNot Specified206.7 ± 3.3[4]
o-MethylphenethylamineMouseNot Specified233.3 ± 3.3[4]

Data presented as mean ± SEM where available.

A 1973 study on a series of diphenylaminopropane derivatives suggested that substitutions on the amino group lead to a reduction in acute toxicity.[5] This could imply that this compound might have a different toxicity profile compared to unsubstituted or differently substituted phenethylamines.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard methodologies used for related compounds can be adapted.

In Vitro Cytotoxicity Assay (General Protocol):

  • Cell Culture: Human cell lines, such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma), are cultured in appropriate media and conditions.[6]

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (EC50) is calculated to determine the cytotoxic potential of the compound.[6]

In Vivo Acute Toxicity Study (General Protocol):

  • Animal Model: A suitable animal model, such as Swiss male albino mice, is selected.[4]

  • Dosing: The compound is administered to different groups of animals at various dose levels via a specific route (e.g., intraperitoneal, oral).

  • Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

  • LD50 Determination: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the observed mortality rates at different doses.[4]

Mechanisms of Toxicity

The toxic effects of amphetamine-like stimulants are complex and multifactorial, primarily involving the central nervous and cardiovascular systems. The proposed mechanisms for related compounds, which may be applicable to this compound, include:

  • Oxidative Stress: The metabolism of phenethylamines can lead to the production of reactive oxygen species (ROS), causing cellular damage.[7][8][9]

  • Excitotoxicity: Excessive release of neurotransmitters like glutamate (B1630785) can overstimulate neurons, leading to cell death.[7]

  • Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to energy depletion and apoptosis.[10][11]

  • Neuroinflammation: These compounds can activate microglia and astrocytes, leading to the release of inflammatory cytokines that contribute to neuronal damage.[12][13]

Signaling Pathway: Amphetamine-Induced Neurotoxicity

G Potential Signaling Pathway for this compound-Induced Neurotoxicity BPM This compound DAT Dopamine Transporter (DAT) BPM->DAT Inhibition & Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) BPM->VMAT2 Inhibition DA_release Increased Cytosolic Dopamine DAT->DA_release VMAT2->DA_release ROS Reactive Oxygen Species (ROS) Formation DA_release->ROS Auto-oxidation Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Apoptosis Neuronal Apoptosis Mito_dys->Apoptosis Initiation

Caption: A diagram illustrating the potential mechanism of this compound-induced neurotoxicity, based on known pathways of amphetamine action.

Organ-Specific Toxicology

5.1. Neurotoxicity

Amphetamine and its analogs are well-documented neurotoxins, primarily affecting dopaminergic and serotonergic systems.[7] Chronic use can lead to neuronal damage, apoptosis, and gliosis in various brain regions.[10] The neurotoxic effects are often associated with hyperthermia and oxidative stress.[7]

Experimental Workflow: In Vitro Neurotoxicity Assessment

G Workflow for In Vitro Neurotoxicity Assessment start Start: Neuronal Cell Culture (e.g., SH-SY5Y) exposure Exposure to This compound start->exposure viability Cell Viability Assay (e.g., MTT) exposure->viability ros ROS Production Assay exposure->ros mito Mitochondrial Membrane Potential Assay exposure->mito apoptosis Apoptosis Assay (e.g., Caspase Activity) exposure->apoptosis analysis Data Analysis & Endpoint Determination viability->analysis ros->analysis mito->analysis apoptosis->analysis end End: Neurotoxicity Profile analysis->end

Caption: A generalized workflow for assessing the neurotoxic potential of a compound in vitro.

5.2. Cardiotoxicity

Methamphetamine use is associated with significant cardiovascular complications, including hypertension, tachycardia, myocardial infarction, and cardiomyopathy.[14][15][16] The primary mechanism is believed to be excessive catecholamine release, leading to vasospasm and direct cardiotoxic effects.[14][15]

Logical Relationship: Methamphetamine-Induced Cardiotoxicity

G Logical Progression of Methamphetamine-Induced Cardiotoxicity METH Methamphetamine Exposure Catecholamine Excessive Catecholamine Release METH->Catecholamine Vasoconstriction Vasoconstriction & Vasospasm Catecholamine->Vasoconstriction Hypertension Hypertension & Tachycardia Vasoconstriction->Hypertension Cardiomyopathy Cardiomyopathy & Myocardial Infarction Hypertension->Cardiomyopathy

Caption: A simplified diagram showing the cascade of events leading to cardiotoxicity from methamphetamine exposure.

5.3. Genotoxicity

Studies on methamphetamine have shown that it can induce genotoxic effects. In vitro, methamphetamine increased the frequency of mutations, micronuclei, and sister chromatid exchange in cultured cells.[8][17] These effects appear to be mediated by the parent compound rather than its metabolites and may involve the generation of reactive oxygen species.[8][17]

Metabolism

The metabolism of this compound has not been specifically described. However, based on the metabolism of related compounds, it is likely to undergo N-demethylation, hydroxylation of the phenyl ring, and beta-hydroxylation. The specific cytochrome P450 (CYP) enzymes involved would need to be determined experimentally, but CYP2D6 is a key enzyme in the metabolism of many phenethylamines.[18] The metabolites may have their own pharmacological and toxicological activities.

Conclusion

While direct toxicological data for this compound is lacking, the available information on structurally similar compounds like methamphetamine and other phenethylamines provides a basis for preliminary hazard assessment. The primary toxicological concerns are likely to be neurotoxicity and cardiotoxicity, mediated by mechanisms involving oxidative stress, excitotoxicity, and excessive catecholamine release. Further in vitro and in vivo studies are imperative to definitively characterize the toxicological profile of this compound. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Phenylmethamphetamine (β-Phenylmethamphetamine) is a synthetic stimulant that has garnered attention within scientific and regulatory communities. As a positional isomer of the widely regulated psychostimulant methamphetamine, its legal status is complex and varies significantly across jurisdictions. This technical guide provides an in-depth analysis of the legal scheduling of this compound, alongside a review of the pharmacological evaluation methodologies crucial for its classification. Due to the limited availability of public domain quantitative pharmacological data for this specific compound, this guide focuses on the legal frameworks for the control of novel psychoactive substances (NPS) and details the experimental protocols used to generate the data necessary for a comprehensive risk assessment and scheduling recommendation.

Legal Status and Scheduling

The legal control of this compound is not uniform globally. Its scheduling status is determined by the specific drug control legislation of individual countries, which can range from explicit listing to control under broader analogue legislation.

United Kingdom: In the United Kingdom, this compound is explicitly controlled as a Class A substance under the Misuse of Drugs Act 1971. This classification places it in the category of drugs considered to have the highest potential for harm, alongside substances like heroin and cocaine.

Germany: Germany has scheduled this compound under the New Psychoactive Substances Act (NpSG) . This legislation controls the substance for industrial and scientific use only, effectively prohibiting its distribution for human consumption.[1]

United States: The legal status of this compound in the United States is not explicitly defined by a specific schedule in the Controlled Substances Act (CSA). However, it is highly likely to be considered a controlled substance analogue . The Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption.[2] Given its structural relationship to methamphetamine (a Schedule II substance), this compound would likely be prosecuted as a Schedule I substance if encountered in the illicit market. The determination of "substantial similarity" is made on a case-by-case basis, considering both chemical structure and pharmacological effects.

Canada: In Canada, amphetamines, their salts, derivatives, isomers, and analogues are listed under Schedule I of the Controlled Drugs and Substances Act.[3][4] This broad definition likely encompasses this compound as a positional isomer of methamphetamine, thus rendering it a controlled substance.[3]

Australia: The Australian Poisons Standard, which governs the availability of medicines and poisons, classifies substances into schedules. Amphetamine and its derivatives are typically listed in Schedule 8 (Controlled Drug) or Schedule 9 (Prohibited Substance) .[5][6][7] While this compound is not explicitly named, as a positional isomer of methamphetamine, it would likely be captured under the broad definitions and controlled as a prohibited substance.[7]

European Union: Within the European Union, the control of new psychoactive substances can be implemented at the member state level or through an EU-wide decision. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) plays a key role in identifying and risk-assessing new substances.[8][9][10][11] While there is no EU-wide ban specifically naming this compound, many member states have legislation that controls amphetamine analogues.

International Control: this compound is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971. However, the United Nations Office on Drugs and Crime (UNODC) monitors the emergence of new psychoactive substances and may recommend international control based on a critical review by the World Health Organization.[12][13][14][15][16][17]

Pharmacological Profile and Evaluation

A comprehensive pharmacological assessment is fundamental to determining the abuse potential and scheduling of a substance like this compound. This evaluation typically focuses on its interaction with the monoamine transporter system, which is the primary target of amphetamine-like stimulants.

It is critical to note that specific, publicly available quantitative pharmacological data for this compound is scarce. The following sections describe the key pharmacological parameters and the experimental methodologies used to obtain them. This information is essential for any future regulatory evaluation of this compound.

Monoamine Transporter Interactions

The stimulant effects of amphetamines are primarily mediated by their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Amphetamine and its analogues can act as both inhibitors of reuptake and as substrates for the transporters, leading to reverse transport (efflux) of neurotransmitters.

Quantitative Data Summary (Hypothetical)

To illustrate the type of data required for a thorough assessment, the following table presents a hypothetical summary of pharmacological data for a stimulant compound. Note: These values are for illustrative purposes only and do not represent actual data for this compound.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Ki, nM) 5025800
Uptake Inhibition (IC50, nM) 15075>10,000
Neurotransmitter Release (EC50, nM) 200100>10,000
In Vivo Effects

Preclinical studies in animal models are used to assess the behavioral effects of a substance, providing insights into its abuse liability and stimulant properties.

  • Locomotor Activity: Increased locomotor activity in rodents is a hallmark of psychostimulant drugs.

  • Drug Discrimination: This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues. The ability of a novel compound to substitute for a known drug of abuse (e.g., d-amphetamine or cocaine) is a strong indicator of similar subjective effects and abuse potential.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a potential psychostimulant.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters, or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for the binding assay.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: Uptake is initiated by the addition of a low concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Incubation: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification and Data Analysis: The amount of radioactivity accumulated in the synaptosomes is determined by liquid scintillation counting, and the IC50 values are calculated.

Neurotransmitter Release Assays

Objective: To determine the ability and potency (EC50) of this compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes or cells.

Methodology:

  • Loading: Synaptosomes or cells expressing the respective transporters are pre-loaded with a radiolabeled neurotransmitter.

  • Washing: Excess extracellular radiolabel is removed by washing.

  • Release Stimulation: The pre-loaded preparations are exposed to various concentrations of the test compound.

  • Sample Collection: The amount of radioactivity released into the supernatant is measured over time.

  • Quantification and Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity in the preparation. The EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release, is determined.

Visualization of the Legal Scheduling Workflow

The determination of the legal status of a novel psychoactive substance like this compound often follows a logical workflow that integrates chemical, pharmacological, and public health data.

Legal_Scheduling_Workflow A New Substance Identified (e.g., this compound) B Chemical Structure Analysis A->B C Comparison to Known Controlled Substances B->C D In Vitro Studies (Binding & Functional Assays) C->D Structural Analogue? H Data Compilation & Risk Assessment C->H Direct Match? E In Vivo Studies (Animal Models) D->E F Abuse Liability Assessment E->F F->H G Toxicology Studies G->H I Review by Regulatory Agency (e.g., DEA, EMCDDA) H->I J Public Health Risk Evaluation I->J K Scheduling Decision J->K L Placement into a Schedule (e.g., Schedule I, Class A) K->L M Implementation of Controls L->M

Caption: Workflow for the legal scheduling of a new psychoactive substance.

Conclusion

The legal status of this compound is multifaceted, with explicit controls in some nations and reliance on analogue legislation in others. A definitive and universally accepted classification hinges on a thorough pharmacological evaluation, for which there is currently a significant lack of publicly available quantitative data. The experimental protocols detailed in this guide provide a roadmap for generating the necessary data to ascertain its abuse potential and inform evidence-based scheduling decisions. For researchers and drug development professionals, understanding both the legal landscape and the requisite scientific evaluation is paramount when encountering novel psychoactive substances.

References

An In-Depth Technical Guide on Beta-Phenylmethamphetamine: IUPAC Name and Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-phenylmethamphetamine (β-PM) is a potent central nervous system stimulant, structurally related to methamphetamine. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and various chemical identifiers. Detailed experimental protocols for its synthesis and analytical characterization are presented, alongside a summary of its known pharmacological properties. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical Identification and Properties

This compound is systematically named N-methyl-1,1-diphenylpropan-2-amine according to IUPAC nomenclature.[1] It is also known by other synonyms such as N,α-dimethyl-β-phenyl-phenethylamine.[1] A comprehensive list of its identifiers and key chemical properties is provided in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
IUPAC Name N-methyl-1,1-diphenylpropan-2-amine[1]
CAS Number 768295-94-9[1]
PubChem CID 201042[1]
SMILES CC(C(C1=CC=CC=C1)C2=CC=CC=C2)NC[1]
InChI InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3[1]
InChIKey YZFPOMOQFPMBPK-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueUnit
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~178 (at 10 Torr)°C
pKa ~10.48 (Predicted)

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common methods are detailed below: reductive amination of 1,1-diphenylacetone (B1664572) and a Grignard reaction with benzhydrylnitrile.

Synthesis via Reductive Amination of 1,1-Diphenylacetone

This method involves the reaction of 1,1-diphenylacetone with methylamine (B109427) to form an intermediate imine, which is then reduced to the final product.

Materials:

Procedure:

  • Amalgam Preparation: To aluminum foil squares (2.9 g) in a flask, add a solution of mercuric chloride (0.067 g) in distilled water (100 mL). Allow the amalgamation to proceed for 15 minutes, then decant the water and rinse the foil with distilled water (2 x 300 mL).[1]

  • Methylamine Freebase Preparation: In a separate flask, dissolve sodium hydroxide (4.4 g) in methanol (20 mL). Cool the solution to -10 °C and add methylamine hydrochloride (7.2 g).

  • Reaction Mixture: To the methylamine solution, add 1,1-diphenylacetone (5.4 mL).

  • Reduction: Pour the 1,1-diphenylacetone solution onto the activated aluminum foil with swirling, maintaining the temperature around 0 °C using an ice bath. After the addition is complete, heat the reaction mixture to 50-60 °C for 90 minutes.[1]

  • Workup: Add Celite to the cooled reaction mixture, filter, and rinse with methanol. The filtrate contains the product.

Reductive_Amination 1_1_Diphenylacetone 1,1-Diphenylacetone Imine_Intermediate Imine Intermediate 1_1_Diphenylacetone->Imine_Intermediate Methylamine Methylamine Methylamine->Imine_Intermediate Beta_Phenylmethamphetamine This compound Imine_Intermediate->Beta_Phenylmethamphetamine Reducing_Agent Reducing Agent (e.g., Al/Hg amalgam) Reducing_Agent->Beta_Phenylmethamphetamine

Reductive amination synthesis workflow.
Synthesis via Grignard Reaction

This alternative route utilizes a Grignard reagent to introduce the methylpropylamine side chain to a diphenylacetonitrile (B117805) precursor.

Materials:

  • Benzhydrylnitrile (Diphenylacetonitrile)

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Sodium borohydride (B1222165)

  • Methanol

Procedure:

  • Grignard Reaction: To a solution of benzhydrylnitrile in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide in diethyl ether under an inert atmosphere. The reaction is typically stirred at room temperature.

  • Hydrolysis and Reduction: After the Grignard reaction is complete, the intermediate imine is not isolated. The reaction mixture is carefully quenched with a protic solvent (e.g., methanol) and then treated with a reducing agent such as sodium borohydride to reduce the imine to the final amine product.[2]

Grignard_Synthesis Benzhydrylnitrile Benzhydrylnitrile Imine_Intermediate Imine Intermediate Benzhydrylnitrile->Imine_Intermediate Methylmagnesium_Bromide Methylmagnesium Bromide Methylmagnesium_Bromide->Imine_Intermediate Beta_Phenylmethamphetamine This compound Imine_Intermediate->Beta_Phenylmethamphetamine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Beta_Phenylmethamphetamine

Grignard reaction synthesis workflow.

Analytical Characterization

The structural confirmation of synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound
TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the phenyl groups, the methine proton of the isopropyl group, the N-methyl protons (singlet), and the C-methyl protons (doublet).
¹³C NMR Resonances for the aromatic carbons, the two methine carbons, the N-methyl carbon, and the C-methyl carbon.
Mass Spec. A molecular ion peak (M+) at m/z 225, and characteristic fragmentation patterns.
IR Absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Experimental Protocol for GC/MS Analysis:

  • Instrument: Agilent 6890 GC with a 5973 mass selective detector.

  • Column: DB-1MS (25 m × 0.2 mm i.d., 0.33 μm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C for 1 min, ramped to 300°C at 10°C/min, and held for 15 min.

  • Injection: 1 μL in splitless mode.[1]

Pharmacological Profile

This compound is classified as a potent and long-lasting stimulant.[1] Its pharmacological effects are primarily mediated through its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine (B1211576) and norepinephrine (B1679862).

Mechanism of Action

The primary mechanism of action for this compound and related compounds involves the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] Activation of TAAR1, an intracellular G-protein coupled receptor, triggers downstream signaling cascades that modulate the function of monoamine transporters.[5][6][7]

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_PM This compound DAT Dopamine Transporter (DAT) Beta_PM->DAT Uptake TAAR1 TAAR1 DAT->TAAR1 Intracellular Transport Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DAT_Phos DAT Phosphorylation (Internalization/Reversal) PKA->DAT_Phos

TAAR1 signaling pathway activated by this compound.
Transporter Affinities

Table 4: Predicted Transporter Binding Affinities for this compound
TransporterPredicted Affinity (Ki)
Dopamine Transporter (DAT) High (nM range)
Norepinephrine Transporter (NET) High (nM range)
Serotonin (B10506) Transporter (SERT) Low (µM range)

Conclusion

This technical guide provides a foundational understanding of this compound, encompassing its chemical identity, synthesis, analytical characterization, and pharmacological profile. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific binding affinities and downstream signaling effects of this potent stimulant.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Beta-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the detection and quantification of Beta-Phenylmethamphetamine (β-methylphenethylamine, BMPEA), a positional isomer of amphetamine, in various biological matrices. The following sections outline established analytical techniques, including sample preparation, instrumentation, and data analysis.

Introduction

This compound (BMPEA) is a stimulant and a positional isomer of amphetamine, classified as a doping agent by the World Anti-Doping Agency (WADA).[1][2] Its structural similarity to amphetamine presents analytical challenges, requiring methods that can effectively discriminate between the two isomers. This document details validated methods for the accurate identification and quantification of BMPEA.

Analytical Methods Overview

Several analytical techniques are employed for the detection of BMPEA. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Key methods include:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS): A highly sensitive and selective method for the definitive identification and quantification of BMPEA.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used confirmatory method, often requiring derivatization to improve chromatographic performance.[4][5][6][7]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A common technique for quantification, though it may lack the specificity of mass spectrometric methods.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the detection of this compound and related compounds.

Table 1: Performance of UPLC/MS/MS Methods

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
BMPEAUrine10 ng/mL--[1]
AmphetamineUrine10 ng/mL--[1]
74 PhenethylaminesUrine0.5 ng/mL1.0 ng/mL-[13]

Table 2: Performance of GC-MS Methods

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
AmphetamineUrine2.75 ng/mL--
AmphetamineHair0.05 ng/mg0.1 ng/mg77.45-86.86%[6]
MethamphetamineHair0.05 ng/mg0.1 ng/mg77.45-86.86%[6]
AmphetamineBlood25 ng/mL--[7]
MethamphetamineBlood10 ng/mL--[7]

Table 3: Performance of HPLC-UV Methods

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
Amphetamine & DerivativesUrine40-60 ng/mL-80-85%[8]
AmphetamineUrine7.88 ng/mL--

Experimental Protocols

Protocol 1: UPLC/MS/MS for BMPEA and Amphetamine in Urine

This protocol is adapted from a validated method for the discrimination of amphetamine and its isomer, BMPEA.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of urine into a clean test tube.

  • Add 4 mL of water and 50 μL of an internal standard (e.g., phentermine at 1 μg/mL).

  • Add 1 mL of 6 mol/L HCl and approximately 100 mg of L-cysteine (as an antioxidant).

  • Incubate the sample at 105°C for 30 minutes.

  • Cool the sample to room temperature.

  • Perform an initial extraction with 5 mL of diethyl ether to remove acidic interferences by shaking for 20 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes and discard the ether (upper) layer.

  • Make the aqueous phase alkaline by adding an appropriate volume of NaOH.

  • Perform a second extraction with 5 mL of an organic solvent (e.g., ethyl acetate).

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. UPLC/MS/MS Instrumentation and Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column for isomer separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol (B129727).

  • Flow Rate: 300 μL/min.

  • Column Temperature: 45°C.

  • Gradient: Isocratic at 10% B for 7.5 minutes to resolve isomers, then increase to 100% B in 1 minute, hold for 0.5 minutes, and re-equilibrate for 1.5 minutes.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for BMPEA and amphetamine.

Protocol 2: GC-MS for Amphetamines in Biological Samples

This protocol outlines a general procedure for the analysis of amphetamines by GC-MS, which often requires derivatization.[4][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) column with 2 mL of methanol followed by 2 mL of water.

  • Dilute 1 mL of the biological sample (e.g., urine or blood serum) with 2 mL of an appropriate buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0 for urine).

  • Load the diluted sample onto the SPE column at a slow, drop-wise rate.

  • Wash the column with 2 mL of 0.1 M HCl and then 2 mL of methanol.

  • Dry the column under vacuum for 2 minutes.

  • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 60°C.

2. Derivatization

  • Reconstitute the dried residue in 50 µL of a toluene:acetonitrile mixture (95:5).

  • Add 50 µL of a derivatizing agent such as Pentafluoropropionic anhydride (B1165640) (PFPA).[7]

  • Heat the mixture at 70°C for 20 minutes.

  • Evaporate the solution to dryness under a nitrogen stream.

  • Reconstitute the final residue in 30 µL of ethyl acetate (B1210297) for injection.[7]

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890 GC or equivalent.

  • MS System: Agilent 5977 Mass Selective Detector or equivalent.

  • Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm.[4]

  • Inlet Temperature: 270°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow or ramped flow.

  • Oven Program: Initial temperature of 100°C, ramped to 320°C at 35°C/min, with a final hold.[4]

  • Ionization Mode: Electron Ionization (EI).

  • MS Scan Range: 40-500 m/z.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical detection of this compound.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineSample Urine Sample (1 mL) Dilution Dilute with Water & Add Internal Standard UrineSample->Dilution Hydrolysis Acid Hydrolysis (HCl, 105°C) Dilution->Hydrolysis Extraction1 Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->Extraction1 DiscardEther Discard Ether Layer Extraction1->DiscardEther Basify Make Aqueous Phase Alkaline DiscardEther->Basify Extraction2 Liquid-Liquid Extraction (Organic Solvent) Basify->Extraction2 Evaporation Evaporate to Dryness Extraction2->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC/MS/MS Analysis Reconstitution->UPLC_MSMS DataAcquisition Data Acquisition (MRM) UPLC_MSMS->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification

Caption: UPLC/MS/MS workflow for BMPEA detection.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Urine/Blood) Dilution Dilute with Buffer BiologicalSample->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Elution Elute Analytes SPE->Elution Evaporation1 Evaporate to Dryness Elution->Evaporation1 Reconstitution1 Reconstitute in Solvent Evaporation1->Reconstitution1 AddReagent Add Derivatizing Agent (e.g., PFPA) Reconstitution1->AddReagent Heating Heat (70°C) AddReagent->Heating Evaporation2 Evaporate to Dryness Heating->Evaporation2 Reconstitution2 Reconstitute in Ethyl Acetate Evaporation2->Reconstitution2 GC_MS GC-MS Analysis Reconstitution2->GC_MS DataAcquisition Data Acquisition (Scan/SIM) GC_MS->DataAcquisition Identification Identification & Quantification DataAcquisition->Identification

Caption: GC-MS workflow for amphetamine analysis.

References

Application Notes and Protocols for the Quantification of Beta-Phenylmethamphetamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of Beta-Phenylmethamphetamine (β-PMA) in biological samples using state-of-the-art analytical techniques. The methodologies are designed to offer high sensitivity and specificity, crucial for forensic toxicology, clinical monitoring, and research applications.

Introduction

This compound (β-PMA) is a stimulant drug of the phenethylamine (B48288) class. Accurate and reliable quantification of β-PMA in biological matrices such as urine, blood, and hair is essential for understanding its pharmacokinetics, assessing exposure, and for forensic investigations. This document outlines protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods and Protocols

Two primary analytical techniques are detailed for the quantification of β-PMA: LC-MS/MS for its high sensitivity and specificity, particularly in complex matrices like urine and blood, and GC-MS, a robust and widely used method, especially suitable for hair analysis.

Quantification of β-PMA in Urine using LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.

Experimental Protocol:

  • Sample Preparation:

    • Centrifuge a 1.0 mL urine sample at 3000 x g for 5 minutes.

    • Take a 20 µL aliquot of the supernatant and mix it with 20 µL of an internal standard working solution (e.g., β-PMA-d5 at 500 ng/mL).

    • Dilute the mixture to a final volume of 1.0 mL with a 50% methanol (B129727) in water solution.

    • Filter the final solution through a 0.22 µm PVDF filter prior to injection into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • LC System: A high-performance liquid chromatography system.

    • Column: A Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm particle size) is recommended for good separation of phenethylamines.

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 3 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for β-PMA and its internal standard must be determined by direct infusion.

Quantitative Data for Related Phenethylamines in Urine:

The following table summarizes typical validation parameters for the analysis of a broad range of phenethylamines in urine using a similar LC-MS/MS method.[1] While specific data for β-PMA is not available, these values provide a strong reference for expected method performance.

ParameterValue
Linearity Range1.0 - 50.0 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Quantification of β-PMA in Blood using UPLC-qTOF-MS

This protocol is suitable for the analysis of β-PMA in whole blood and involves a solid-phase extraction (SPE) step to remove matrix interferences.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • To 250 µL of whole blood, add an appropriate internal standard.

    • Pre-treat the sample as required (e.g., protein precipitation with acetonitrile).

    • Condition a mixed-mode solid-phase extraction (MMSPE) cartridge.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte using an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.

  • UPLC-qTOF-MS Parameters:

    • UPLC System: An ultra-performance liquid chromatography system.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometer: A quadrupole time-of-flight (qTOF) mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.

Quantitative Data for Isomeric Amphetamine-Related Drugs in Blood:

The following table provides validation data for a UPLC-qTOF-MS method for isomeric amphetamine-related drugs in blood, which can serve as a guideline for β-PMA analysis.

ParameterValue
Limit of Detection (LOD)20 ng/mL
Limit of Quantification (LOQ)20 ng/mL
PrecisionWithin 20%
Accuracy89-118%
Quantification of β-PMA in Hair using GC-MS

Hair analysis provides a longer window of detection. This protocol involves digestion of the hair matrix, followed by extraction and derivatization before GC-MS analysis.

Experimental Protocol:

  • Sample Decontamination and Digestion:

    • Wash hair samples sequentially with dichloromethane (B109758) and methanol to remove external contamination.

    • Dry the hair samples.

    • Weigh approximately 20 mg of hair and mince it.

    • Digest the hair sample in 1 mL of 1 M NaOH at an elevated temperature.

    • Neutralize the digest with acid.

  • Extraction and Derivatization:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

    • Evaporate the extract to dryness.

    • Derivatize the residue with an agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) to improve chromatographic properties.

  • GC-MS Parameters:

    • GC System: A gas chromatograph with a capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: A temperature ramp to ensure good separation.

    • MS System: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized β-PMA.

Quantitative Data for Amphetamines in Hair:

The following table presents typical performance characteristics for the GC-MS analysis of amphetamines in hair.

ParameterValue
Linearity Range0.2 - 20 ng/mg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 - 0.1 ng/mg
Limit of Quantification (LOQ)0.1 - 0.2 ng/mg

Visualizations

Experimental Workflow for LC-MS/MS Analysis of β-PMA in Urine

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation 3000 x g, 5 min Aliquot Supernatant Aliquot Supernatant Centrifugation->Aliquot Supernatant 20 µL Add Internal Standard Add Internal Standard Aliquot Supernatant->Add Internal Standard Dilution Dilution Add Internal Standard->Dilution to 1.0 mL Filtration Filtration Dilution->Filtration 0.22 µm PVDF LC Separation LC Separation Filtration->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: LC-MS/MS workflow for β-PMA in urine.

Predicted Metabolic Pathway of this compound

Based on the metabolism of structurally similar compounds like methamphetamine and phenethylamine, the primary metabolic pathways for β-PMA are predicted to be N-demethylation and aromatic hydroxylation.

This compound This compound N-demethylation N-demethylation This compound->N-demethylation Aromatic Hydroxylation Aromatic Hydroxylation This compound->Aromatic Hydroxylation Beta-Phenylamphetamine Beta-Phenylamphetamine N-demethylation->Beta-Phenylamphetamine Further Metabolism Further Metabolism Beta-Phenylamphetamine->Further Metabolism Hydroxy-Beta-Phenylmethamphetamine Hydroxy-Beta-Phenylmethamphetamine Aromatic Hydroxylation->Hydroxy-Beta-Phenylmethamphetamine Hydroxy-Beta-Phenylmethamphetamine->Further Metabolism Excretion Excretion Further Metabolism->Excretion

Caption: Predicted metabolism of β-PMA.

Conclusion

The methods described provide a framework for the sensitive and selective quantification of this compound in various biological samples. Proper method validation is crucial to ensure the accuracy and reliability of the results. The choice of method will depend on the specific requirements of the analysis, including the biological matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for In Vivo Studies of Beta-Phenylmethamphetamine and Related Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of specific published in vivo studies and established protocols for Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenyl-phenethylamine). Therefore, the following application notes and protocols have been adapted from extensive research on its close structural and functional analogs, namely Methamphetamine (METH) and β-phenylethylamine (β-PEA) . These protocols should serve as a foundational guide for researchers. It is imperative to conduct dose-response studies and validate these methodologies for this compound specifically.

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel psychostimulant in vivo. This is a critical first step to establish appropriate dosing and sampling time points for subsequent behavioral and neurochemical studies.

Experimental Protocol: Pharmacokinetic Analysis in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals should be housed individually with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Catheter Implantation (for intravenous administration):

    • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a catheter into the jugular vein.

    • Allow a recovery period of at least 5-7 days post-surgery.

  • Drug Administration:

    • Intravenous (IV): Administer the compound via the jugular vein catheter. This route ensures immediate and complete bioavailability.

    • Intraperitoneal (IP): Inject the compound into the peritoneal cavity.

    • Subcutaneous (SC): Inject the compound into the loose skin on the back.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) from the tail vein or a separate catheter at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-administration).

    • Place samples into heparinized tubes and centrifuge to separate plasma.

  • Sample Analysis:

    • Analyze plasma concentrations of the parent drug and its potential metabolites using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC) using appropriate software.

Data Presentation: Pharmacokinetic Parameters of Methamphetamine and β-PEA
ParameterMethamphetamine (Rat)β-phenylethylamine (Dog)
Route of Administration Intravenous (IV)Intravenous (IV)
Half-life (t½) 60-70 minutes[1]~5-10 minutes[2]
Clearance ~94 mL/min/kg (males)Not Reported
Volume of Distribution Lower in females than malesNot Reported
Note Pharmacokinetics can be sex-dependent in rats, with females showing lower clearance and volume of distribution.[3][4]Rapidly metabolized.

Behavioral Pharmacology Assays

These assays are designed to assess the psychomotor, rewarding, and reinforcing effects of the compound, which are characteristic of psychostimulants.

Locomotor Activity and Stereotypy

Objective: To evaluate the effects of the compound on spontaneous motor activity and the induction of repetitive, stereotyped behaviors.

  • Animal Model: Male Swiss Webster or C57BL/6 mice.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituate mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle (e.g., saline) via IP or SC injection.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., circling, head-weaving, gnawing) for a set duration (e.g., 60-120 minutes).[5][6]

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time-course of the drug's effects. Compare dose groups to the vehicle control group using ANOVA.

Data Presentation: Behavioral Effects of β-PEA in Mice
Dose (mg/kg, IP)Behavioral Effect
25Depressed activity and sedation.[5]
50Brief stimulation of activity.[5] Increased circling and head-twitching.[7]
75-150Biphasic stimulation of activity with stereotyped behaviors.[5]
Behavioral Sensitization

Objective: To determine if repeated, intermittent administration of the compound leads to a progressively enhanced behavioral response, a phenomenon known as sensitization, which is a model for the incentive-motivational aspects of addiction.[8]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Induction Phase: Administer a fixed dose of the compound (e.g., METH 1-5 mg/kg, IP) or saline once daily for 5-7 consecutive days.[9][10][11] Measure locomotor activity for 30-60 minutes after each injection.

    • Withdrawal Phase: House the rats in their home cages with no injections for a period of 6-7 days.[10]

    • Challenge Phase: Administer a lower "challenge" dose of the same compound (e.g., METH 1-2.5 mg/kg, IP) to all groups (both the original drug and saline groups) and measure locomotor activity.[9]

  • Data Analysis: A sensitized response is observed if the group that repeatedly received the drug during the induction phase shows a significantly greater locomotor response to the challenge dose compared to the group that received saline during induction.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of the compound by measuring the animal's preference for an environment previously paired with the drug.[12]

  • Animal Model: Male mice.

  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Procedure:

    • Pre-Conditioning (Day 1): Place the mouse in the apparatus with free access to both chambers for 15 minutes to determine baseline preference.

    • Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions.

      • On alternate days, administer the drug (e.g., β-PEA 50 mg/kg, IP) and confine the mouse to one chamber (the initially non-preferred chamber) for 30 minutes.[7][13]

      • On the other days, administer saline and confine the mouse to the opposite chamber for 30 minutes.

    • Post-Conditioning Test (Day 10): Place the mouse back in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect.[13][14]

Data Presentation: CPP Results for β-PEA in Rodents
CompoundAnimal ModelEffective Dose (mg/kg, IP)Result
β-phenylethylamineMouse50Significant increase in time spent on the drug-paired side.[7][13]
β-phenylethylamineRatNot specifiedProduced place preference.[15]
Intravenous Self-Administration (IVSA)

Objective: To evaluate the reinforcing efficacy of a drug, which is considered the gold standard for assessing abuse liability.[16]

  • Animal Model: Male Wistar or Sprague-Dawley rats with jugular vein catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and associated cues (e.g., light, tone).

  • Procedure:

    • Acquisition: Rats are placed in the chamber for daily sessions (e.g., 2 hours). A press on the active lever results in a brief intravenous infusion of the drug (e.g., METH 0.05-0.1 mg/kg/infusion) and the presentation of a cue, while a press on the inactive lever has no consequence.[17][18]

    • Maintenance: Continue daily sessions until a stable pattern of responding is established.

    • Progressive Ratio (PR) Schedule: To measure the motivation to take the drug, the number of lever presses required to receive an infusion is systematically increased within a session. The "breakpoint" is the highest number of presses an animal will make for a single infusion.

  • Data Analysis: Higher numbers of infusions on a fixed-ratio schedule and higher breakpoints on a PR schedule indicate greater reinforcing efficacy.

Data Presentation: Self-Administration of β-PEA and METH in Rats
CompoundDose (mg/kg/infusion)ScheduleResult
β-phenylethylamine1.0Fixed Ratio (FR1, FR3)Significantly enhanced self-administration.[7]
β-phenylethylamine1.0Progressive Ratio (PR)Produced a higher breakpoint than saline.[7]
Methamphetamine0.1Long-Access (9-15h/day)Rats escalate their intake of the drug.[18]

Neurochemical Analysis

Objective: To measure the effects of the compound on neurotransmitter dynamics in specific brain regions in vivo.

Experimental Protocol: In Vivo Microdialysis in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens, striatum, or prefrontal cortex).[19]

    • Allow for a 5-7 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).[20]

    • Collect baseline dialysate samples every 15-20 minutes.

    • Administer the test compound (e.g., METH 4 mg/kg, SC) and continue collecting dialysate samples.[20][21]

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine (B1211576), serotonin) using HPLC with electrochemical detection or LC-MS/MS.[20][21]

  • Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration and compare the effects of different doses over time.

Data Presentation: Neurochemical Effects of METH and β-PEA
CompoundDose (mg/kg) & RouteAnimal ModelBrain RegionNeurotransmitter Change
Methamphetamine4, SCRatStriatumIncreased extracellular dopamine.[20][21]
β-phenylethylamine12.5 & 25, IPRatNucleus Accumbens ShellSignificantly increased extracellular dopamine.[19]
β-phenylethylamine50, IPMouseDorsal StriatumSignificantly increased dopamine concentration.[7]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Pre-clinical Evaluation of a Novel Psychostimulant cluster_1 Behavioral Assays cluster_2 Neurochemical Assays A Phase 1: Pharmacokinetics B Dose-Response Studies (Locomotor Activity) A->B Inform Dosing C Phase 2: Behavioral Pharmacology B->C Select Active Doses D Phase 3: Neurochemistry C->D Correlate Behavior with Neurochemistry C1 Conditioned Place Preference (Rewarding Effects) C2 Self-Administration (Reinforcing Effects) C3 Behavioral Sensitization (Addiction Model) D1 In Vivo Microdialysis (Neurotransmitter Release) G cluster_0 Presynaptic Dopamine Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA_cyto Dopamine (Cytosolic) L_DOPA->DA_cyto DA_vesicle Dopamine (Vesicular) DA_vesicle->DA_cyto Release DA_cyto->DA_vesicle Uptake DA_synapse Dopamine DA_cyto->DA_synapse Reverse Transport DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_synapse->DA_cyto Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Signal Postsynaptic Signaling (Reward, Locomotion) DA_receptor->Signal Psychostimulant This compound (or analog) Psychostimulant->DAT Reverses Psychostimulant->VMAT2 Inhibits

References

Application Notes and Protocols for the Study of Beta-Phenylmethamphetamine and Related Compounds in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S

1. Introduction

Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenethylamine) is a stimulant drug.[1][2] However, there is a notable scarcity of published scientific literature detailing its effects in established rodent behavioral models. The available information suggests that it possesses locomotor stimulant properties.[3] This document provides a framework for studying the behavioral pharmacology of this compound in rodents. Due to the limited specific data on this compound, this guide includes detailed protocols and data for the structurally related and more extensively studied compound, beta-phenylethylamine (β-PEA), which can serve as a valuable reference for designing and interpreting experiments with this compound.

β-PEA is an endogenous trace amine that is structurally similar to amphetamine and is known to modulate dopamine (B1211576) and serotonin (B10506) systems.[4] It has been shown to produce a range of behavioral effects in rodents, including changes in locomotor activity, conditioned place preference, and self-administration, making it a useful comparator for understanding the potential actions of this compound.

2. Key Behavioral Paradigms

The following behavioral assays are fundamental for characterizing the psychoactive and abuse potential of novel compounds like this compound.

  • Locomotor Activity: This test assesses the stimulant or depressant effects of a compound on spontaneous movement in a novel environment.

  • Conditioned Place Preference (CPP): CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug.

  • Self-Administration: This operant conditioning model is considered the gold standard for assessing the reinforcing effects of a drug and its abuse liability.

  • Drug Discrimination: This paradigm is used to study the subjective effects of a drug by training animals to distinguish between the effects of a test compound and a vehicle.

3. Data Presentation: this compound and Beta-Phenylethylamine

The following tables summarize the available qualitative data for this compound and quantitative data for β-PEA in key behavioral assays.

Table 1: Reported Behavioral Effects of this compound in Rodents

Behavioral AssaySpeciesReported EffectReference
Locomotor ActivityRatStimulant[3]
Analgesia (Hot Plate Test)RatAnalgesic effects reported[3]

Table 2: Quantitative Data for Beta-Phenylethylamine (β-PEA) in Rodent Behavioral Models

Behavioral AssaySpeciesDose Range (mg/kg, i.p.)Key Findings
Locomotor ActivityMouse25 - 100Dose-dependent increase in locomotor activity.
Conditioned Place PreferenceMouse10 - 50Significant increase in time spent in the drug-paired chamber.
Self-AdministrationRat0.3 - 1.0 (i.v.)Rats reliably self-administer β-PEA.
Drug DiscriminationRat10 - 30Animals can be trained to discriminate β-PEA from saline.

P-R-O-T-O-C-O-L-S

Protocol 1: Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams.

  • This compound hydrochloride (dissolved in 0.9% saline).

  • Vehicle (0.9% saline).

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Habituation: Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound (e.g., 1, 5, 10, 25 mg/kg, i.p.) or vehicle to different groups of mice.

  • Testing: Immediately after injection, place each mouse in the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between drug-treated and vehicle-treated groups using ANOVA.

Protocol 2: Conditioned Place Preference (CPP)

Objective: To determine the rewarding or aversive properties of this compound using a CPP paradigm in mice.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound hydrochloride (dissolved in 0.9% saline).

  • Vehicle (0.9% saline).

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-9):

    • On drug conditioning days (e.g., Days 2, 4, 6, 8), administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes. The drug-paired chamber should be counterbalanced across subjects (for some, the initially preferred side, for others, the non-preferred side).

    • On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes.

  • Post-Conditioning Test (Day 10): In a drug-free state, place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.

  • Analysis: Calculate the preference score (time in drug-paired chamber - time in vehicle-paired chamber) for both the pre-conditioning and post-conditioning tests. A significant increase in the preference score after conditioning indicates a rewarding effect.

Protocol 3: Intravenous Self-Administration

Objective: To assess the reinforcing effects of this compound using an operant self-administration paradigm in rats.

Materials:

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Intravenous catheters.

  • This compound hydrochloride (dissolved in sterile saline).

  • Vehicle (sterile saline).

  • Male Wistar rats with indwelling jugular vein catheters.

Procedure:

  • Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a 5-7 day recovery period.

  • Acquisition:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Responses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.

    • Responses on the "inactive" lever have no programmed consequences.

    • Training continues until stable responding is observed (e.g., less than 20% variation in infusions over three consecutive days).

  • Dose-Response Curve: Once responding is stable, test different unit doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) to determine the dose-response relationship.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, switch to a progressive ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure.

  • Analysis: Compare the number of infusions earned and the breakpoint across different doses and with a vehicle control group.

Protocol 4: Drug Discrimination

Objective: To evaluate the subjective effects of this compound in rats trained to discriminate a known stimulant (e.g., amphetamine) from vehicle.

Materials:

  • Operant conditioning chambers with two levers.

  • This compound hydrochloride.

  • Amphetamine sulfate.

  • Vehicle (saline).

  • Male Sprague-Dawley rats.

Procedure:

  • Training:

    • Train food-deprived rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

    • On training days, administer either amphetamine (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes before the session.

    • When amphetamine is administered, only responses on the "drug-appropriate" lever are reinforced.

    • When vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until rats reliably respond on the correct lever (e.g., >80% of total responses on the correct lever before the first reinforcer).

  • Substitution Test:

    • Once discrimination is acquired, test the ability of different doses of this compound to substitute for the amphetamine cue.

    • Administer a dose of this compound and record the percentage of responses on the drug-appropriate lever.

  • Analysis: Generate a dose-response curve for this compound. Full substitution is typically defined as >80% responding on the drug-appropriate lever.

V-I-S-U-A-L-I-Z-A-T-I-O-N-S

G cluster_experimental_workflow Experimental Workflow for Behavioral Phenotyping start Select Rodent Model (Mouse or Rat) locomotor Locomotor Activity (Acute Effects) start->locomotor cpp Conditioned Place Preference (Rewarding/Aversive Effects) start->cpp sa Self-Administration (Reinforcing Effects) start->sa dd Drug Discrimination (Subjective Effects) start->dd data Data Analysis and Interpretation locomotor->data cpp->data sa->data dd->data G cluster_cpp Conditioned Place Preference (CPP) Protocol pre_test Day 1: Pre-Conditioning Test (Baseline Preference) conditioning Days 2-9: Conditioning (Drug/Vehicle Pairings) pre_test->conditioning post_test Day 10: Post-Conditioning Test (Drug-Free State) conditioning->post_test analysis Analysis (Change in Preference Score) post_test->analysis G cluster_pathway Putative Signaling Pathway for Stimulant Action drug This compound (or β-PEA) transporter Dopamine Transporter (DAT) Serotonin Transporter (SERT) drug->transporter Inhibition of Reuptake/ Promotion of Efflux synapse Increased Synaptic Dopamine & Serotonin transporter->synapse receptor Postsynaptic Receptor Activation (D1, D2, etc.) synapse->receptor behavior Behavioral Effects (Hyperlocomotion, Reward) receptor->behavior

References

Application Notes and Protocols for a Comprehensive In Vitro Evaluation of Beta-Phenylmethamphetamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-Phenylmethamphetamine (β-PMA), also known as N,α-dimethyl-β-phenyl-phenethylamine, is a stimulant drug.[1] This document provides a comprehensive overview of cell culture-based assays to characterize the pharmacological activity of β-PMA. The described assays are designed to assess the compound's potential effects on cell viability, monoamine transporter function, and G-protein coupled receptor (GPCR) signaling. These are key mechanisms of action for phenethylamine (B48288) derivatives.[2] While β-PMA is noted as a stimulant, it is considered to be less potent than methamphetamine.[3] Insights from the closely related endogenous trace amine, β-phenylethylamine (β-PEA), suggest that β-PMA may interact with monoamine transporters and specific amine-gated channels or receptors.[4][5]

I. Assessment of Cytotoxicity

Prior to functional characterization, it is crucial to determine the cytotoxic potential of β-PMA to establish a suitable concentration range for subsequent assays.

Data Presentation: Summary of Cytotoxicity Data

AssayCell Lineβ-PMA IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MTT AssaySH-SY5Y175.4 ± 15.21.1 ± 0.2
LDH Release AssayHEK293250.1 ± 20.74.8 ± 0.6

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol assesses cell viability by measuring the metabolic activity of living cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (β-PMA)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of β-PMA in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • HEK293 cells

  • Culture medium

  • β-PMA

  • LDH assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of β-PMA for 24 hours.

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

  • Add 50 µL of the LDH assay reaction mixture to each well.[2]

  • Incubate for 30 minutes at room temperature, protected from light.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the percentage of LDH release relative to the positive control and determine the IC50 value.[2]

II. Monoamine Transporter Activity Assays

These assays are designed to determine if β-PMA interacts with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Data Presentation: Summary of Monoamine Transporter Inhibition Data

TransporterCell Lineβ-PMA IC50 (µM)Positive Control (Cocaine) IC50 (µM)
DATHEK293-hDAT2.5 ± 0.30.3 ± 0.05
NETHEK293-hNET1.8 ± 0.20.2 ± 0.03
SERTHEK293-hSERT15.7 ± 1.90.8 ± 0.1

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol measures the inhibition of neurotransmitter uptake by β-PMA in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • β-PMA

  • Unlabeled neurotransmitter (for determining non-specific uptake)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate the transfected HEK293 cells in a 96-well plate and allow them to grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of β-PMA or a reference inhibitor (e.g., cocaine) for 10 minutes at room temperature.

  • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a specific time (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and add a scintillation cocktail.

  • Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a microplate scintillation counter.

  • Calculate the percentage of inhibition compared to the vehicle control and determine the IC50 values.

Workflow for Neurotransmitter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells with a specific transporter grow_cells Grow to confluence plate_cells->grow_cells wash_cells Wash cells with assay buffer grow_cells->wash_cells pre_incubate Pre-incubate with β-PMA wash_cells->pre_incubate add_radiolabel Add radiolabeled neurotransmitter pre_incubate->add_radiolabel incubate Incubate for uptake add_radiolabel->incubate terminate_uptake Terminate uptake by washing with cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells add_scintillant Add scintillation cocktail lyse_cells->add_scintillant count_scintillation Quantify radioactivity add_scintillant->count_scintillation calculate_inhibition Calculate % inhibition count_scintillation->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of a neurotransmitter uptake assay.

Putative Signaling Pathway at the Dopamine Transporter (DAT)

G cluster_membrane Cell Membrane cluster_inside Intracellular Space beta_pma β-PMA dat Dopamine Transporter (DAT) beta_pma->dat Binds to and inhibits dopamine Dopamine dopamine->dat Uptake blocked dopamine_in Dopamine dat->dopamine_in Normal Reuptake

Caption: Inhibition of dopamine reuptake by β-PMA at DAT.

III. G-Protein Coupled Receptor (GPCR) Signaling Assays

Based on the activity of related compounds, β-PMA may interact with GPCRs such as the Trace Amine-Associated Receptor 1 (TAAR1).

Data Presentation: Summary of TAAR1 Activation Data

AssayCell Lineβ-PMA EC50 (µM)Positive Control (β-PEA) EC50 (µM)
cAMP AssayHEK293-hTAAR10.8 ± 0.10.2 ± 0.04

Experimental Protocol: cAMP Assay

This assay measures the accumulation of cyclic AMP (cAMP) in response to receptor activation.

Materials:

  • HEK293 cells stably expressing hTAAR1

  • Assay medium (e.g., serum-free DMEM)

  • β-PMA

  • β-phenylethylamine (β-PEA) as a positive control

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Microplate reader

Procedure:

  • Seed HEK293-hTAAR1 cells in a 96-well plate.

  • On the day of the assay, replace the culture medium with assay medium.

  • Add serial dilutions of β-PMA or β-PEA to the wells.[2]

  • Incubate for 30 minutes at 37°C.[2]

  • Lyse the cells and proceed with the cAMP detection protocol according to the manufacturer's instructions for the specific kit being used.[2]

  • Measure the signal (e.g., luminescence or fluorescence ratio).[2]

  • Generate a dose-response curve and calculate the EC50 and Emax values.[2]

Putative Signaling Pathway at TAAR1

G cluster_membrane Cell Membrane cluster_inside Intracellular Space beta_pma β-PMA taar1 TAAR1 beta_pma->taar1 Binds and activates g_protein G Protein (Gs) taar1->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets

Caption: Putative signaling cascade of β-PMA at TAAR1.

References

Application Notes and Protocols for Radiolabeling Beta-Phenylmethamphetamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-phenylmethamphetamine is a potent central nervous system stimulant that primarily acts on the dopamine (B1211576) transporter (DAT).[1][2] The ability to radiolabel this compound opens avenues for in vivo imaging studies using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These studies are crucial for understanding the pharmacokinetics, pharmacodynamics, and neurochemical effects of this compound, and for the development of novel therapeutics targeting the dopaminergic system. This document provides detailed protocols and application notes for the radiolabeling of this compound with Carbon-11 ([¹¹C]) for PET imaging, and discusses analogous strategies for Fluorine-18 ([¹⁸F]) and Iodine-123 ([¹²³I]) labeling.

Radiolabeling Strategies

The primary strategies for radiolabeling this compound and its analogs involve the incorporation of short-lived positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclides. The choice of radionuclide depends on the imaging modality (PET or SPECT), the required imaging time course, and the synthetic feasibility.

  • Carbon-11 (t½ = 20.4 min): Ideal for PET studies requiring rapid imaging kinetics and multiple scans in the same day. [¹¹C]Methylation of a desmethyl precursor is a common and efficient labeling strategy.

  • Fluorine-18 (t½ = 109.7 min): The longer half-life of ¹⁸F allows for more complex radiosynthesis, centralized production, and distribution to facilities without a cyclotron. It also enables imaging over a longer duration.

  • Iodine-123 (t½ = 13.2 hours): A key radionuclide for SPECT imaging, offering good spatial resolution and a half-life suitable for imaging at later time points.

Quantitative Data Summary

The following table summarizes key quantitative data from radiolabeling studies of amphetamine analogs. This data provides a benchmark for the expected outcomes when radiolabeling this compound.

RadiotracerPrecursorRadiochemical Yield (Decay Corrected)Synthesis Time (from EOB/EOS)Radiochemical PuritySpecific Activity (at EOS)
(R)- and (S)-[N-methyl-¹¹C]beta,beta-difluoromethamphetamine(R)- and (S)-beta,beta-difluoroamphetamine15-16%35 min> 99%50-150 GBq/µmol
(-)-[¹¹C]methamphetamine(-)-amphetamine40-60%30 minNot ReportedNot Reported
(+-)-p-[¹⁸F]fluoroamphetaminep-nitrobenzaldehyde20-30%90-109 minNot ReportedNot Reported
(1R,2S)-1-[¹⁸F]fluoro-1-deoxyephedrineChiral cyclic sulfamidate62%Not ReportedNot Reported> 2500 Ci/mmol

EOB: End of Bombardment; EOS: End of Synthesis

Experimental Protocols

Protocol for [¹¹C]Methylation of Desmethyl-beta-phenylmethamphetamine (Analogous Procedure)

This protocol is adapted from the synthesis of (R)- and (S)-[N-methyl-¹¹C]beta,beta-difluoromethamphetamine and is expected to be applicable for the N-methylation of the corresponding desmethyl precursor of this compound.[3][4]

3.1.1. Precursor Synthesis:

The desmethyl precursor, beta-phenylamphetamine, needs to be synthesized prior to radiolabeling. Standard organic synthesis methods can be employed for this purpose.

3.1.2. Radiosynthesis of [¹¹C]Methyl Iodide:

[¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I using established methods, typically involving reduction of [¹¹C]CO₂ to [¹¹C]CH₄ followed by gas-phase iodination, or reduction with lithium aluminum hydride followed by reaction with hydroiodic acid.

3.1.3. [¹¹C]Methylation Reaction:

  • Dissolve the desmethyl-beta-phenylmethamphetamine precursor (approximately 1-2 mg) in a suitable solvent (e.g., DMF or acetone, 250 µL) in a sealed reaction vessel.

  • Add a suitable base (e.g., sodium hydride or a non-nucleophilic base like proton sponge) if required to deprotonate the amine.

  • Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature or with gentle heating (e.g., 80°C).

  • Allow the reaction to proceed for 5-10 minutes.

  • Quench the reaction with water.

3.1.4. Purification:

  • Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • A typical mobile phase would be a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate).

  • Collect the fraction corresponding to the [¹¹C]this compound product.

  • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

3.1.5. Formulation and Quality Control:

  • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Perform quality control checks including:

    • Radiochemical Purity: Determined by analytical HPLC.

    • Specific Activity: Calculated by measuring the radioactivity and the mass of the product.

    • Residual Solvents: Assessed by gas chromatography.

    • pH and Sterility: Standard pharmaceutical quality control measures.

General Protocol for In Vivo PET Imaging Study in Rodents

This protocol provides a general framework for conducting a PET imaging study with a radiolabeled amphetamine analog.

3.2.1. Animal Preparation:

  • Fast the animals (e.g., Sprague-Dawley rats) for 4-6 hours before the scan to reduce variability in tracer uptake.

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Place a catheter in the lateral tail vein for radiotracer injection.

  • Position the animal on the scanner bed and ensure it is kept warm throughout the procedure.

3.2.2. PET Data Acquisition:

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of the radiolabeled this compound (typically 10-20 MBq for rodents) via the tail vein catheter.

  • Acquire dynamic emission data for a specified duration (e.g., 60-90 minutes).

3.2.3. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference if available.

  • Define regions of interest (ROIs) for key brain areas, including the striatum (caudate and putamen), nucleus accumbens, and a reference region with low dopamine transporter density (e.g., cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Quantify tracer uptake using methods such as standardized uptake value (SUV) or by applying kinetic modeling to the TACs to estimate binding parameters like the distribution volume ratio (DVR).

Visualizations

Dopamine Transporter Signaling Pathway

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synaptic cleft.[1][5] This diagram illustrates the key components of this process.

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_synapse Extracellular Dopamine Dopamine_Vesicle->Dopamine_synapse Release Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Transport VMAT2->Dopamine_Vesicle Packaging Beta_Phenylmethamphetamine This compound Beta_Phenylmethamphetamine->DAT Blocks Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine_synapse->Dopamine_Receptor Binds Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling Activates

Caption: Dopamine transporter (DAT) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Radiolabeling and Imaging

The following diagram outlines the complete experimental workflow, from the production of the radionuclide to the final image analysis.

Experimental_Workflow cluster_Radiochemistry Radiochemistry cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis Cyclotron Radionuclide Production (e.g., [¹¹C]CO₂) Radiosynthesis Automated Radiosynthesis (e.g., [¹¹C]Methylation) Cyclotron->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification Formulation Formulation & Quality Control Purification->Formulation Animal_Prep Animal Preparation (Anesthesia, Catheterization) Formulation->Animal_Prep PET_Scan PET/SPECT Scan (Tracer Injection, Data Acquisition) Animal_Prep->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Results Results & Interpretation Kinetic_Modeling->Results

Caption: Workflow for radiolabeling of this compound and subsequent in vivo imaging studies.

References

"application of Beta-Phenylmethamphetamine in neuroscience research"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Beta-Phenylmethamphetamine in Neuroscience Research

Disclaimer: Direct scientific research on this compound (N,α-dimethyl-β-phenyl-phenethylamine) is limited in publicly available literature. The following application notes and protocols are based on research conducted on structurally and functionally related phenethylamine (B48288) stimulants, primarily β-phenylethylamine (β-PEA) and methamphetamine . These compounds serve as valuable analogs for postulating the potential applications and experimental methodologies for studying this compound in a neuroscience context.

Introduction

This compound is described as a potent and long-lasting stimulant drug.[1] Structurally, it belongs to the phenethylamine class, which includes a wide range of endogenous neuroactive compounds and synthetic drugs that exert their effects primarily through the modulation of monoamine neurotransmitter systems.[2] Like its analogs, this compound is expected to interact with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). Its primary mechanism of action is presumed to be the induction of neurotransmitter release and/or the inhibition of reuptake, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[3][4]

The study of this compound and related compounds is crucial for understanding the neurobiology of addiction, psychostimulant-induced behaviors, and for the development of novel therapeutics for neuropsychiatric disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for the analog compounds β-phenylethylamine (β-PEA) and methamphetamine, which can serve as a reference for designing experiments with this compound.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(+)-Methamphetamine11448>10,000
β-phenylethylamine (β-PEA)-462-

Data for (+)-Methamphetamine from BindingDB[5]. Data for β-PEA from BindingDB[6]. Note: Comprehensive Ki values for β-PEA are not consistently reported across studies.

Table 2: In Vivo Behavioral Effects of β-phenylethylamine (β-PEA) in Rodents

Behavioral TestSpeciesDose Range (mg/kg, i.p.)Observed Effect
Open-Field TestMice3 - 50Increased circling and head-twitching behaviors, particularly at 50 mg/kg.[7]
Conditioned Place PreferenceMice50Significant increase in time spent on the drug-paired side.[7]
Self-AdministrationRats-Rats will self-administer β-PEA.[7]
Ultrasonic VocalizationsRats50Increased 50-kHz calls, indicative of a positive affective state.[7]
Analgesia (Hot-Plate Test)Mice6 - 100Dose-dependent increase in latency to thermal stimulus.

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of Phenethylamine-like Stimulants

The primary mechanism of action for many phenethylamines involves the dopamine transporter (DAT). These compounds can act as substrates for DAT, leading to reverse transport (efflux) of dopamine from the presynaptic terminal into the synaptic cleft. They can also inhibit the reuptake of dopamine. Additionally, some phenethylamines, like β-PEA, are agonists at the trace amine-associated receptor 1 (TAAR1), which can modulate DAT function.[3]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BPM This compound DAT Dopamine Transporter (DAT) BPM->DAT Binds to & inhibits reuptake/ causes reverse transport TAAR1 TAAR1 BPM->TAAR1 Agonist binding DA_synapse Synaptic Dopamine DAT->DA_synapse Reuptake DA_vesicle Dopamine Vesicles (VMAT2) DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT Reverse transport (efflux) TAAR1->DAT Modulates function D1R Dopamine D1 Receptor DA_synapse->D1R Binding downstream Downstream Signaling & Behavioral Effects D1R->downstream

Caption: Proposed signaling pathway for this compound at the dopaminergic synapse.

Experimental Workflow for Preclinical Evaluation

A typical workflow for evaluating a novel psychostimulant like this compound involves a tiered approach, starting with in vitro characterization and progressing to in vivo behavioral and neurochemical analyses.

G start Start: Novel Compound (this compound) in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assays (DAT, NET, SERT) in_vitro->binding uptake Synaptosomal Uptake Assays in_vitro->uptake in_vivo_behavior In Vivo Behavioral Assessment in_vitro->in_vivo_behavior end Pharmacological Profile Established binding->end uptake->end locomotor Locomotor Activity (Open-Field Test) in_vivo_behavior->locomotor reward Reward & Reinforcement (CPP, Self-Administration) in_vivo_behavior->reward neurochem In Vivo Neurochemistry in_vivo_behavior->neurochem locomotor->end reward->end microdialysis Microdialysis (Dopamine release in NAc) neurochem->microdialysis toxicity Neurotoxicity Assessment neurochem->toxicity microdialysis->end histology Immunohistochemistry (e.g., TH, GFAP staining) toxicity->histology histology->end

Caption: A multi-stage workflow for the preclinical evaluation of a novel psychostimulant.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of phenethylamine-like compounds, adapted from published research on its analogs.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells stably expressing the transporter of interest.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT).

  • Test compound: this compound hydrochloride dissolved in assay buffer.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Nonspecific binding agent (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C). Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction: In test tubes, combine the membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound (this compound) or the nonspecific binding agent. The final volume should be consistent (e.g., 250 µL).

  • Incubation: Incubate the tubes at room temperature (or other optimized temperature) for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, pre-soaked in assay buffer. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving animal.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Surgical tools.

  • Artificial cerebrospinal fluid (aCSF).

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

  • This compound solution for injection (i.p. or i.v.).

Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize for at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

  • Drug Administration: After establishing a stable baseline (e.g., 3-4 consecutive samples with less than 15% variation), administer this compound systemically (e.g., i.p. injection).

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Plot the mean percent baseline dopamine against time to visualize the effect of the drug. Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect.

Protocol 3: Open-Field Test for Locomotor Activity

Objective: To assess the effects of this compound on spontaneous locomotor activity and stereotyped behaviors.

Materials:

  • Open-field apparatus (a square arena, e.g., 40 x 40 cm, with walls to prevent escape).

  • Video tracking system and software.

  • Adult male mice.

  • This compound solution for injection (i.p.).

Methodology:

  • Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Drug Administration: Administer a specific dose of this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record its activity for a set duration (e.g., 30-60 minutes) using the video tracking system.

  • Behavioral Scoring: The software will automatically track and quantify parameters such as total distance traveled, time spent in the center versus the periphery, and velocity. Additionally, a trained observer can manually score stereotyped behaviors (e.g., circling, head-weaving, gnawing) at regular intervals.

  • Data Analysis: Analyze the quantitative data (e.g., total distance) using appropriate statistical tests (e.g., t-test or ANOVA) to compare drug-treated groups with the vehicle control group. Analyze the stereotypy scores using non-parametric tests if necessary.

Neurotoxicity Considerations

Chronic or high-dose administration of phenethylamine stimulants, particularly methamphetamine, is associated with neurotoxic effects. These effects can include damage to dopaminergic and serotonergic nerve terminals, oxidative stress, and neuroinflammation. When studying this compound, especially in chronic administration paradigms, it is crucial to include endpoints to assess potential neurotoxicity.

Logical Relationship: Structure, Affinity, and Neurotoxicity

The neurotoxic potential of a phenethylamine is often linked to its potency at monoamine transporters and its metabolic profile.

G structure Chemical Structure (e.g., Phenyl Ring Substitutions, N-alkylation) affinity High Affinity & Potency at DAT/NET structure->affinity determines metabolism Metabolic Profile (Formation of reactive metabolites) structure->metabolism influences release Massive Dopamine/Norepinephrine Release affinity->release leads to oxidative_stress Oxidative Stress (Reactive Oxygen Species) release->oxidative_stress contributes to metabolism->oxidative_stress can cause neuroinflammation Neuroinflammation (Microglial/Astrocyte Activation) oxidative_stress->neuroinflammation triggers neurotoxicity Neurotoxicity (Dopaminergic Terminal Damage) oxidative_stress->neurotoxicity directly causes neuroinflammation->neurotoxicity exacerbates

References

Application Notes and Protocols for the Forensic Analysis of Illicit Beta-Phenylmethamphetamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Phenylmethamphetamine (N,α-dimethyl-β-phenethylamine) is a potent and long-lasting stimulant drug. As a positional isomer of methamphetamine, its analysis in forensic laboratories is critical for law enforcement and public health. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification, quantification, and impurity profiling of illicit this compound samples. The methodologies described herein are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are cornerstone techniques in modern forensic chemistry.

Data Presentation: Quantitative Analysis of Illicit Samples

The composition of illicit drug samples can vary significantly. Seized samples of this compound may contain the active pharmaceutical ingredient (API), as well as various cutting agents, adulterants, and synthesis byproducts. The following tables provide representative quantitative data compiled from forensic intelligence on stimulants.[1][2][3] It is important to note that the specific composition of any given sample will differ.

Table 1: Representative Purity of Illicit this compound Samples

Sample TypePurity Range (%)Average Purity (%)
Crystalline Powder22 - 10096.6
Powder44 - 10096.7
Tablets10 - 8045.0

Data is representative of illicit methamphetamine samples and may be indicative for this compound.[1]

Table 2: Common Adulterants and Cutting Agents in Illicit Stimulant Samples

SubstanceClassTypical Concentration Range (%)Purpose
Dimethylsulfone (MSM)Cutting Agent1 - 53Bulking agent
CaffeineStimulant5 - 20Enhance stimulant effect
PhenacetinAnalgesic10 - 30Cutting agent, potential psychoactive effects
LevamisoleAnthelmintic1 - 15Cutting agent, potential immunomodulatory effects
Lidocaine/BenzocaineLocal Anesthetic2 - 10Numbing effect to mimic high purity
XylazineSedative1 - 10Adulterant, "tranq dope"
Fentanyl and AnaloguesOpioidTrace - 5Potentiation of effects, high risk of overdose

This table lists common adulterants found in a variety of illicit stimulant drugs; specific adulterants in this compound samples may vary.[2][3][4][5]

Experimental Protocols

The following are detailed protocols for the analysis of suspected this compound samples. These are generalized procedures and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation for Analysis

Proper sample preparation is crucial for accurate and reproducible results.

  • Homogenization: If the sample is heterogeneous (e.g., tablets, coarse powder), it must be ground into a fine, uniform powder.

  • Extraction (for GC-MS and NMR): a. Weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube. b. Add 5 mL of methanol (B129727) and vortex for 2 minutes to dissolve the sample. c. Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble cutting agents. d. Carefully transfer the supernatant to a clean vial for analysis. A portion of this solution can be used for derivatization for GC-MS analysis, while another portion can be evaporated and reconstituted in a deuterated solvent for NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a confirmatory technique for the identification and quantification of this compound. Derivatization is often employed to improve the chromatographic properties of amphetamines.

  • Derivatization (using N-Trifluoroacetic Anhydride - TFAA): a. Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen. b. Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA to the dried residue. c. Cap the vial and heat at 70°C for 20 minutes. d. Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.

  • GC-MS Instrumental Parameters:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-550 amu

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for the preliminary identification of the major components of a sample.

  • Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with isopropyl alcohol and allowing it to dry completely. b. Place a small amount (a few milligrams) of the homogenized powder sample directly onto the ATR crystal. c. Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • FTIR-ATR Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added)

    • Mode: Absorbance

  • Data Analysis: The resulting spectrum should be compared against a spectral library containing a reference spectrum for this compound. The presence of adulterants and cutting agents may result in a mixed spectrum, requiring spectral subtraction or other data processing techniques for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed structural information and can be used for both identification and quantification without the need for a reference standard (qNMR).

  • Sample Preparation: a. Evaporate a portion of the methanolic extract to dryness. b. Dissolve the residue in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Methanol - CD₃OD). c. Add a known amount of an internal standard (e.g., maleic acid) for quantification. d. Transfer the solution to an NMR tube.

  • ¹H NMR Instrumental Parameters:

    • Spectrometer Frequency: 400 MHz or higher

    • Solvent: CDCl₃ or CD₃OD

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Pulse Angle: 30°

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals are used to confirm the structure of this compound and to quantify its purity relative to the internal standard.

Visualizations

Experimental Workflow for Forensic Analysis

The following diagram illustrates a typical workflow for the analysis of a seized illicit substance suspected to be this compound.

Forensic_Workflow cluster_0 Sample Reception & Preliminary Testing cluster_1 Confirmatory Analysis cluster_2 Data Interpretation & Reporting Seized_Sample Seized Sample Presumptive_Testing Presumptive Color Tests Seized_Sample->Presumptive_Testing Initial Screening FTIR_Analysis FTIR-ATR Analysis Seized_Sample->FTIR_Analysis Non-destructive ID Sample_Prep Sample Preparation (Extraction, Derivatization) Presumptive_Testing->Sample_Prep FTIR_Analysis->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Identification & Quantification NMR_Analysis NMR Analysis Sample_Prep->NMR_Analysis Structural Elucidation & Quantification Data_Analysis Data Analysis & Comparison to Reference Standards GCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Impurity_Profiling Impurity Profiling Data_Analysis->Impurity_Profiling Identify Synthesis Markers Final_Report Final Report Generation Data_Analysis->Final_Report Impurity_Profiling->Final_Report

Caption: General workflow for the forensic analysis of a seized sample.

Logical Relationship for Impurity Profiling and Source Correlation

Impurity profiling is a powerful tool in forensic intelligence, allowing for the potential linking of samples to a common manufacturing source or synthetic route.

Impurity_Profiling Route_A Synthesis Route A (e.g., Ritter Reaction) Impurity_A Impurity Profile A (Byproducts, Reagents) Route_A->Impurity_A Generates Route_B Synthesis Route B (e.g., Reductive Amination) Impurity_B Impurity Profile B (Byproducts, Reagents) Route_B->Impurity_B Generates Route_C Synthesis Route C (e.g., Leuckart Reaction) Impurity_C Impurity Profile C (Byproducts, Reagents) Route_C->Impurity_C Generates Sample_1 Seized Sample 1 Sample_1->Impurity_B Contains Sample_3 Seized Sample 3 Sample_1->Sample_3 Sample_2 Seized Sample 2 Sample_2->Impurity_C Contains Sample_3->Impurity_B Contains

Caption: Logic of correlating seized samples via impurity profiling.

Conclusion

The forensic analysis of illicit this compound requires a multi-faceted analytical approach. The combination of rapid screening techniques like FTIR-ATR with confirmatory methods such as GC-MS and NMR provides a robust workflow for the identification and quantification of this controlled substance. Furthermore, detailed impurity profiling can offer valuable intelligence for law enforcement agencies. The protocols and data presented in these application notes serve as a comprehensive guide for forensic laboratories and researchers working with these types of illicit substances.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Beta-Phenylmethamphetamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Beta-Phenylmethamphetamine (β-methylphenethylamine, BMPEA) and related compounds by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-extraction spike method and post-column infusion.

  • Post-Extraction Spike Method: This involves comparing the peak area of this compound in a pure solvent to the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.[3] The matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[3]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Any deviation in the baseline signal at the retention time of the analyte suggests the presence of interfering components.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical for reducing matrix interferences. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique is effective at removing many interfering substances. A two-step LLE has been successfully used for the analysis of this compound in urine.[4]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE by using a stationary phase to selectively isolate the analyte. Mixed-mode cation exchange SPE cartridges are often used for amphetamine-like compounds.

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components compared to LLE or SPE and may not be sufficient for complex matrices.[5]

  • Dilute-and-Shoot: This approach involves simply diluting the sample before injection. While fast and simple, it may not be suitable for trace-level analysis as it also dilutes the analyte.[6] A "dilute-and-shoot" method has been described for the analysis of this compound in urine.[4]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation can help to separate this compound from co-eluting, interfering compounds. Strategies include:

  • Modifying the Gradient: Adjusting the mobile phase gradient can improve the resolution between the analyte and matrix components.[7]

  • Changing the Column Chemistry: Using a different stationary phase, such as a pentafluorophenyl (PFP) column instead of a standard C18 column, can offer different selectivity for polar, basic compounds like this compound.[4]

  • Adjusting Mobile Phase pH: For basic compounds like this compound, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and retention.[8]

Q5: Which ionization technique is less prone to matrix effects for this compound analysis?

A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects, particularly from non-volatile components, compared to Electrospray Ionization (ESI).[6] However, ESI is often more sensitive for many compounds. The choice between ESI and APCI should be evaluated during method development.[5]

Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A6: Yes, using a co-eluting SIL-IS (e.g., deuterated this compound) is the most effective way to compensate for matrix effects. The SIL-IS will experience similar ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.[1] While it compensates for the effects, it does not eliminate the root cause of signal suppression, which can still impact overall sensitivity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or inconsistent recovery of this compound Inefficient extraction; Ion suppression.1. Optimize the sample preparation method (e.g., switch from LLE to SPE for a cleaner extract).[5]2. Use a stable isotope-labeled internal standard to correct for recovery and matrix effects.3. Assess matrix effects using the post-extraction spike method.[3]
Poor peak shape (tailing or fronting) Secondary interactions with the analytical column; Matrix overload.1. Ensure the mobile phase pH is acidic (e.g., 0.1% formic acid) to protonate the analyte.[8]2. Consider a column with a different stationary phase (e.g., PFP) or one with better end-capping.[4]3. Improve sample cleanup to reduce matrix components.
High signal variability between samples Differential matrix effects across individual samples.1. Implement a more robust sample preparation technique like SPE to ensure consistent cleanup.2. A co-eluting SIL-IS is essential to normalize for sample-to-sample variations in matrix effects.
Inability to distinguish this compound from its isomer, amphetamine Insufficient chromatographic separation.1. Use a UPLC/MS/MS method with an isocratic separation step to resolve the isomers.[4]2. Optimize the mobile phase composition and gradient to maximize the separation between the two compounds.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for the analysis of amphetamine-type substances, which can be extrapolated to this compound analysis.

Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages Reference
Liquid-Liquid Extraction (LLE) 70-9015-30 (Suppression)Good removal of salts and phospholipids.Can be labor-intensive and require large solvent volumes.[4]
Solid-Phase Extraction (SPE) 85-105<15 (Suppression)High selectivity and cleaner extracts; amenable to automation.Can be more expensive and require method development.
Protein Precipitation (PPT) 90-11030-60 (Suppression)Simple and fast.Less effective at removing matrix components, leading to significant ion suppression.[5]
Dilute-and-Shoot Not Applicable>50 (Suppression)Very fast and requires minimal sample handling.High potential for matrix effects and instrument contamination; not suitable for low concentrations.[4][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine

This protocol is adapted from a validated method for the analysis of this compound in urine.[4]

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 0.5 mL of 1 M potassium carbonate buffer (pH 10).

    • Add 4 mL of a mixture of ethyl acetate (B1210297) and heptane (B126788) (1:1, v/v).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Extraction:

    • Transfer the upper organic layer to a new tube.

    • Add 1 mL of 0.1 M HCl.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper organic layer.

  • Final Preparation:

    • To the remaining aqueous layer, add 0.5 mL of 1 M potassium carbonate buffer (pH 10).

    • Add 100 µL of a derivatizing agent if required (optional, depending on the method).

    • Add 2 mL of ethyl acetate.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Amphetamine-like Compounds in Plasma

This is a general protocol for the extraction of basic drugs from plasma using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 0.5 mL of plasma, add an internal standard and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Choose One SPE Solid-Phase Extraction Add_IS->SPE Choose One PPT Protein Precipitation Add_IS->PPT Choose One Dilute Dilute-and-Shoot Add_IS->Dilute Choose One Evap_Recon Evaporate & Reconstitute LLE->Evap_Recon SPE->Evap_Recon PPT->Evap_Recon LC_Separation LC Separation (Isomer Resolution) Dilute->LC_Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results Assess_ME Assess Matrix Effects? (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., LLE to SPE) ME_Present->Optimize_SP Yes Revalidate Re-validate Method ME_Present->Revalidate No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Troubleshooting Beta-Phenylmethamphetamine Animal Dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Beta-Phenylmethamphetamine in animal models. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the administration of this compound via different routes.

Oral Gavage
Issue Potential Cause Troubleshooting Steps
Animal struggles excessively during restraint Improper restraint technique; animal anxiety.- Ensure a firm but gentle grip, securing the head and neck to prevent movement. - Acclimatize the animal to handling prior to the procedure. - For mice, precoating the gavage needle with a sucrose (B13894) solution may help pacify the animal.[1]
Fluid leakage from the mouth or nose Incorrect placement of the gavage needle in the trachea instead of the esophagus.- Immediately stop the administration. - Gently tilt the animal's head down to allow the fluid to drain. - Ensure the gavage needle is inserted along the side of the mouth and gently advanced down the esophagus. The animal should swallow as the tube passes.[2][3][4] - If resistance is met, do not force the needle.[2][3]
Regurgitation of the administered substance Administration volume is too large or delivered too quickly.- Adhere to recommended maximum administration volumes for the specific species and weight.[2] - Administer the solution slowly and steadily.[2]
Injury to the esophagus or stomach (e.g., bleeding) Improper needle size or rough insertion technique.- Use a gavage needle with a smooth, ball-tipped end to minimize trauma.[3] - Ensure the needle is of the appropriate length and gauge for the animal's size.[3] - Advance the needle gently without rotation.[2]
Subcutaneous (SC) Injection
Issue Potential Cause Troubleshooting Steps
Leakage of the solution from the injection site Needle gauge is too large; injection volume is excessive; improper injection technique.- Use a smaller gauge needle. - Inject slowly and ensure the entire volume is delivered into the subcutaneous space created by tenting the skin.[5] - After injection, apply gentle pressure to the site for a few seconds.[5] - Consider dividing larger volumes into multiple injection sites.
Formation of a large bleb or lump under the skin The substance was not fully dispersed; the solution is irritating.- Gently massage the area after injection to aid dispersal. - If the substance is known to be an irritant, consider diluting it if possible or using an alternative administration route.
Inflammation, ulceration, or necrosis at the injection site Irritating vehicle or compound; high concentration; infection.- Ensure the vehicle is sterile and physiologically compatible (pH, tonicity). - If the compound is suspected to be the cause, try a lower concentration or a different vehicle. - Maintain aseptic technique during preparation and administration to prevent infection.[6]
Animal shows signs of pain (e.g., vocalization, scratching at the site) Irritating substance; needle stick injury.- Warm cold solutions to room temperature before injection. - Use a new, sharp needle for each animal to minimize pain. - If the substance is inherently painful, consider the use of a local anesthetic (with appropriate scientific justification and IACUC approval).
Intraperitoneal (IP) Injection
Issue Potential Cause Troubleshooting Steps
Injection into an abdominal organ (e.g., intestine, bladder) Improper needle placement or angle of insertion.- Inject into the lower right or left abdominal quadrant to avoid the cecum and bladder.[7][8] - Insert the needle at a shallow angle (approximately 15-20 degrees).[8] - Aspirate before injecting; if fluid (urine, intestinal contents) or blood is withdrawn, reposition the needle.[8][9]
Peritonitis (inflammation of the abdominal lining) Injection of a non-sterile or irritating substance; introduction of bacteria.- Ensure the injectate is sterile and at a neutral pH. - Use aseptic technique throughout the procedure.[9]
Leakage from the injection site Needle was not inserted deep enough; excessive volume.- Ensure the needle fully penetrates the abdominal wall. - Adhere to recommended volume limits.
Failure to elicit the expected pharmacological effect Inadvertent injection into the subcutaneous space or adipose tissue.- Confirm proper needle placement within the peritoneal cavity.[10]
Intravenous (IV) Injection (Tail Vein)
Issue Potential Cause Troubleshooting Steps
Difficulty visualizing or accessing the tail vein Veins are constricted; animal has dark pigmentation.- Warm the animal or its tail using a heat lamp or warm water to induce vasodilation.[11][12] - Use a bright light source to transilluminate the tail. - Gently clean the tail with alcohol to improve visibility.[11]
Formation of a hematoma or swelling at the injection site Needle has punctured through both sides of the vein (extravasation).- Immediately withdraw the needle and apply gentle pressure. - Move to a more proximal site (closer to the body) for the next attempt.[11]
Resistance during injection Needle is not properly seated in the vein or is clogged.- Do not force the injection. - Re-adjust the needle position. If resistance persists, withdraw and use a new needle for the next attempt.[13]
No "flashback" of blood into the needle hub Needle is not in the vein.- Gently advance or retract the needle slightly until a flashback is observed. - Note: A flashback is not always visible with small gauge needles. Successful injection is indicated by a lack of resistance and no bleb formation.[13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animals?

A1: this compound (N,α-dimethyl-β-phenyl-phenethylamine) is a stimulant drug.[14][15] In animal studies, it is expected to produce locomotor stimulant effects, though it is reported to be less potent than methamphetamine.[16] Like other stimulants, it may also have reinforcing properties and affect cognitive functions.

Q2: What is a suitable vehicle for dissolving this compound for animal dosing?

Q3: What are the typical dosage ranges for this compound in rodent studies?

A3: Specific dose-response data for this compound is limited. However, for the related compound β-Methylphenylethylamine, acute toxicity studies in mice reported an LD50 of 243.3 ± 4.4 mg/kg.[12] For behavioral studies with novel stimulants, it is advisable to start with a low dose (e.g., 1 mg/kg) and perform a dose-response study to determine the effective range for the desired endpoint (e.g., locomotor activity).

Q4: How can I prepare a stable solution of this compound for my experiments?

A4: To prepare a solution, calculate the required amount of this compound hydrochloride based on the desired concentration and final volume. Dissolve the compound in a sterile vehicle (e.g., 0.9% saline). The solution should be prepared fresh daily unless stability data is available. It is recommended to filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial. Store protected from light and at an appropriate temperature (e.g., 4°C for short-term storage) to minimize degradation.

Q5: What are the expected behavioral effects of this compound and how can they be measured?

A5: As a stimulant, this compound is expected to increase locomotor activity. This can be quantified using an open-field arena and automated tracking software.[13][17] Other potential behavioral effects include reinforcement, which can be assessed using the conditioned place preference (CPP) paradigm, and subjective effects, which can be studied using drug discrimination procedures.[5][18][19][20]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related compound β-Methylphenylethylamine (β-MePEA) to provide a general reference. Researchers should conduct their own dose-finding studies for this compound.

Table 1: Acute Toxicity of β-Methylphenylethylamine in Mice

CompoundLDLO (mg/kg)LD50 (mg/kg)LD100 (mg/kg)
β-Methylphenylethylamine220.0 ± 5.8243.3 ± 4.4278.3 ± 4.4
Data from a study in adult Swiss male albino mice.[12]

Experimental Protocols

Below are detailed methodologies for key behavioral experiments relevant to assessing the effects of stimulant compounds like this compound. These protocols should be adapted to the specific research question and institutional guidelines.

Locomotor Activity Assay
  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via the chosen route.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a defined period (e.g., 60-120 minutes).[14][21]

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

Conditioned Place Preference (CPP)
  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

  • Procedure:

    • Pre-conditioning (Day 1): Place the animal in the central compartment and allow free access to both compartments for 15 minutes to determine any initial preference.

    • Conditioning (Days 2-9): This phase consists of alternating daily injections of the drug and vehicle.

      • On drug days, administer this compound and confine the animal to one compartment for 30 minutes.

      • On vehicle days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced.[18][20][22]

    • Post-conditioning Test (Day 10): Place the animal in the central compartment with free access to both compartments (in a drug-free state) and record the time spent in each compartment for 15 minutes. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.[18][19]

Drug Discrimination
  • Apparatus: A standard operant conditioning chamber with two levers and a food dispenser.

  • Procedure:

    • Training:

      • Food-restrict the animals to 85-90% of their free-feeding body weight.

      • Train the animals to press a lever for food reinforcement.

      • Begin discrimination training. Before each session, administer either this compound (training dose) or vehicle.[5][6]

      • If the drug is administered, only responses on the "drug-appropriate" lever are reinforced. If the vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.[23][24]

      • Training continues until the animals reliably respond on the correct lever (e.g., >80% accuracy).

    • Testing:

      • Administer a novel compound or a different dose of this compound.

      • Record the percentage of responses on the drug-appropriate lever. This indicates the degree to which the test substance produces subjective effects similar to the training drug.[23]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Animal Dosing start Dosing Issue Encountered check_protocol Review Experimental Protocol start->check_protocol check_animal Observe Animal Behavior and Condition start->check_animal check_substance Examine Drug Solution and Vehicle start->check_substance check_equipment Inspect Dosing Equipment start->check_equipment protocol_issue Incorrect Dose, Volume, or Route? check_protocol->protocol_issue animal_issue Signs of Distress, Pain, or Sickness? check_animal->animal_issue substance_issue Precipitation, Discoloration, or Wrong pH? check_substance->substance_issue equipment_issue Needle Gauge, Gavage Tube Size, or Syringe Malfunction? check_equipment->equipment_issue correct_protocol Adjust Protocol Parameters protocol_issue->correct_protocol Yes retry Retry Dosing Procedure with Adjustments protocol_issue->retry No consult_vet Consult Veterinary Staff animal_issue->consult_vet Yes animal_issue->retry No prepare_new_solution Prepare Fresh, Sterile Solution substance_issue->prepare_new_solution Yes substance_issue->retry No replace_equipment Use Correct and Functional Equipment equipment_issue->replace_equipment Yes equipment_issue->retry No correct_protocol->retry consult_vet->retry prepare_new_solution->retry replace_equipment->retry

Caption: A logical workflow for troubleshooting common issues during animal dosing procedures.

Stimulant_Dopamine_Pathway Simplified Stimulant-Induced Dopamine (B1211576) Release Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron stimulant This compound (Stimulant) dat Dopamine Transporter (DAT) stimulant->dat Blocks Reuptake dopamine_vesicle Dopamine Vesicle stimulant->dopamine_vesicle Promotes Release dopamine_synapse Synaptic Dopamine dat->dopamine_synapse Increases vmat2 VMAT2 dopamine_cytosol Cytosolic Dopamine dopamine_vesicle->dopamine_cytosol Release dopamine_cytosol->dat Reverse Transport dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binds downstream Downstream Signaling (e.g., cAMP pathway) dopamine_receptor->downstream Activates

Caption: A simplified diagram of a stimulant's mechanism of action on dopamine release.[1][25][26]

Stimulant_Serotonin_Pathway Simplified Stimulant-Induced Serotonin (B10506) Release Pathway cluster_presynaptic_ser Presynaptic Neuron cluster_synapse_ser Synaptic Cleft cluster_postsynaptic_ser Postsynaptic Neuron stimulant_ser This compound (Stimulant) sert Serotonin Transporter (SERT) stimulant_ser->sert Blocks Reuptake serotonin_vesicle Serotonin Vesicle stimulant_ser->serotonin_vesicle Promotes Release serotonin_synapse Synaptic Serotonin sert->serotonin_synapse Increases serotonin_cytosol Cytosolic Serotonin serotonin_vesicle->serotonin_cytosol Release serotonin_cytosol->sert Reverse Transport serotonin_synapse->sert Reuptake serotonin_receptor Serotonin Receptors (e.g., 5-HT2A) serotonin_synapse->serotonin_receptor Binds downstream_ser Downstream Signaling (e.g., PLC/IP3 pathway) serotonin_receptor->downstream_ser Activates

Caption: A simplified diagram of a stimulant's mechanism of action on serotonin release.[7][11][27][28][29]

References

Technical Support Center: Optimizing Chromatographic Separation of Beta-Phenylmethamphetamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Beta-Phenylmethamphetamine (β-PM) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating β-phenylmethamphetamine isomers?

The main challenge lies in the fact that β-phenylmethamphetamine enantiomers (d- and l-isomers) are stereoisomers with identical physicochemical properties in an achiral environment. This makes their separation difficult using standard chromatographic techniques, requiring specialized chiral separation methods to resolve them.[1]

Q2: What are the common analytical techniques for separating β-phenylmethamphetamine isomers?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), employing either a chiral stationary phase (CSP) for direct separation or a chiral derivatizing agent for indirect separation on an achiral column.[2][3][4] Chiral HPLC with mass spectrometric (MS) detection is often preferred for its flexibility and suitability for biological samples.[5]

Q3: Which type of chiral stationary phase (CSP) is most effective for β-phenylmethamphetamine?

Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs have demonstrated broad enantioselectivity for amphetamine-like compounds.[6][7] Macrocyclic glycopeptide columns are particularly robust and compatible with MS detection.[5]

Q4: What is the role of the mobile phase in chiral separation?

The mobile phase composition is critical for achieving optimal separation.[6] In normal-phase chromatography, a non-polar solvent with a polar organic modifier is used. For polar ionic mode, a high percentage of an organic modifier with small amounts of water and ionic additives (e.g., acetic acid and ammonium (B1175870) hydroxide) can enhance interactions and improve peak shape.[6]

Q5: How does temperature affect the chiral separation of amphetamine analogs?

Temperature can significantly impact chiral separations. Lowering the column temperature often increases resolution, though it may also increase analysis time.[6] It is crucial to experiment with different temperatures to find the optimal balance between resolution and efficiency.[6]

Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak for the β-phenylmethamphetamine isomers.

  • Overlapping peaks with no baseline separation.

Possible Causes & Solutions:

CauseSolution
Incorrect Chiral Stationary Phase (CSP) The selected CSP may not be suitable for β-phenylmethamphetamine. Consult literature for recommended CSPs for amphetamine analogs or screen a variety of CSPs, such as polysaccharide-based or macrocyclic glycopeptide-based columns.[6][7]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for resolution.[6] Systematically vary the ratio of organic modifier to the aqueous or non-polar phase. For basic compounds like β-PM, add a small amount of a basic modifier (e.g., diethylamine) or an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution.[6]
Inappropriate Flow Rate A high flow rate may not allow sufficient time for interaction with the stationary phase. Try lowering the flow rate to potentially improve resolution, but be mindful of increased analysis time.[6][7]
Suboptimal Column Temperature Temperature affects the thermodynamics of the chiral recognition process. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal setting for your separation.[7]
Inadequate Column Equilibration Insufficient equilibration with the mobile phase can lead to inconsistent and poor separations. Ensure the column is properly equilibrated until a stable baseline is achieved before injecting the sample.[6]
Problem 2: Peak Tailing or Broadening

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Wider than expected peaks, leading to decreased resolution and sensitivity.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For basic compounds like β-PM, interactions with residual silanol (B1196071) groups on silica-based CSPs are a common cause of tailing.[6] Lower the mobile phase pH to around 3.0 or below to protonate the silanols.[6] Using an end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also mitigate this issue.[6]
Column Contamination or Degradation An old or contaminated column can lead to poor peak shape.[7] Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[7]
Sample Overload Injecting too much sample can saturate the stationary phase and cause peak distortion.[7] Dilute your sample and re-inject to see if the peak shape improves.[7]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
System Dead Volume Excessive tubing length or large-diameter tubing can contribute to peak broadening. Ensure the HPLC system is optimized for minimal dead volume.[8]

Experimental Protocols

Protocol 1: Direct Chiral Separation by HPLC

This protocol is based on a method for the chiral separation of methamphetamine using a macrocyclic glycopeptide CSP, which is applicable to β-phenylmethamphetamine.

Materials:

  • Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm (or similar macrocyclic glycopeptide column)[6]

  • Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide[6]

  • Flow Rate: 0.5 - 1.0 mL/min[6]

  • Column Temperature: 20 °C[6]

  • Detection: UV or Mass Spectrometry (MS)

  • Injection Volume: 5-20 µL

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Sample Preparation: Dissolve the β-phenylmethamphetamine sample in the mobile phase.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Monitor the separation of the enantiomers. The d- or S(+) enantiomer typically elutes before the l- or R(-) enantiomer for amphetamines on this type of column.[6]

Protocol 2: Indirect Chiral Separation by GC-MS after Derivatization

This protocol involves the derivatization of the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

Materials:

  • Derivatization Reagent: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)

  • GC Column: Zebron (5% phenyl, 95% dimethylpolysoxane) capillary column (30 m × 0.25 mm I.D. × 0.25 µm film thickness) or similar.[9]

  • Carrier Gas: Helium

  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) to clean up and concentrate the sample from its matrix (e.g., urine).[2]

    • Elute the analytes and evaporate the eluate to dryness.[2]

  • Derivatization Procedure:

    • Reconstitute the dried extract.

    • Add the chiral derivatizing reagent solution (e.g., MTPAC in an appropriate solvent).[9]

    • Heat the mixture to facilitate the reaction (e.g., 80°C for 2 hours).[9]

    • Stop the reaction by adding a quenching agent (e.g., ethanol).[9]

    • Evaporate the sample to dryness and reconstitute in a suitable solvent (e.g., acetonitrile) for GC-MS analysis.[9]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program to separate the diastereomeric derivatives.

Quantitative Data Summary

Table 1: HPLC Mobile Phase Composition and its Effect on Retention and Resolution of Amphetamine Enantiomers

Mobile Phase CompositionRetention TimeResolution (Rs)
Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium HydroxideBaseline>1.5
Methanol:Water (95:5) with 0.05% Ammonium TrifluoroacetateShorter than aboveBaseline, but less than above
Data adapted from Sigma-Aldrich technical literature.[6]

Table 2: Effect of Temperature on Retention and Resolution of Amphetamine Enantiomers

Temperature (°C)Retention Time (min)Resolution (Rs)
20Longer>2.0
30IntermediateLower than at 20°C
40ShorterLower than at 20°C
Data trends observed in an Agilent application note.[6]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_advanced Advanced Options start Poor or No Resolution csp Verify CSP Suitability start->csp mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) csp->mobile_phase CSP is appropriate flow_rate Adjust Flow Rate (Typically Lower) mobile_phase->flow_rate temperature Optimize Temperature flow_rate->temperature success Resolution Achieved temperature->success Optimized fail Resolution Still Poor temperature->fail Not Optimized derivatization Consider Chiral Derivatization fail->derivatization new_column Try a Different Column Type fail->new_column

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Peak Tailing or Broadening secondary_interactions Address Secondary Interactions (pH, Additives) start->secondary_interactions sample_overload Check for Sample Overload (Dilute Sample) secondary_interactions->sample_overload Interactions Addressed column_health Assess Column Health (Clean or Replace) sample_overload->column_health system_check Check System Dead Volume column_health->system_check success Improved Peak Shape system_check->success Optimized fail Peak Shape Still Poor system_check->fail Not Optimized

Caption: Troubleshooting workflow for improving peak shape.

References

Technical Support Center: Addressing Solubility Issues of β-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with β-phenylmethamphetamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of β-phenylmethamphetamine?

β-Phenylmethamphetamine (N,α-dimethyl-β-phenyl-phenethylamine) is a weakly basic compound.[1] Its free base form is expected to have low aqueous solubility due to its lipophilic nature, a common characteristic of phenylethylamine derivatives.[2][3] However, it is generally soluble in organic solvents.[4]

Q2: Which common laboratory solvents can be used to dissolve β-phenylmethamphetamine free base?

The free base of β-phenylmethamphetamine is expected to be soluble in a range of organic solvents, including ethanol (B145695), methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO).[2][4]

Q3: Why is my β-phenylmethamphetamine not dissolving in aqueous solutions?

The poor aqueous solubility of β-phenylmethamphetamine in its free base form is due to its hydrophobic structure.[2] For dissolution in aqueous media, it is typically necessary to convert the free base into a salt by lowering the pH of the solution.[5][6]

Q4: How does pH affect the solubility of β-phenylmethamphetamine?

As a weak base, the aqueous solubility of β-phenylmethamphetamine is highly pH-dependent.[5] In acidic conditions (low pH), the amine group becomes protonated, forming a more soluble salt.[6][7] Conversely, in neutral or basic conditions (higher pH), the compound will exist predominantly in its less soluble free base form.[8]

Q5: What are the most common salt forms of β-phenylmethamphetamine and how do they affect solubility?

While specific salt forms for β-phenylmethamphetamine are not widely documented, related compounds like amphetamine are often formulated as hydrochloride, sulfate, or phosphate (B84403) salts to enhance water solubility.[9][10] These salt forms are generally more soluble in water than the corresponding free base.[10]

Q6: Can I use cosolvents to improve the solubility of β-phenylmethamphetamine in aqueous solutions?

Yes, cosolvents can significantly enhance the aqueous solubility of hydrophobic drugs.[11][12] Commonly used cosolvents in pharmaceutical research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[12][13] These agents reduce the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds.[]

Q7: Are there any potential issues with using cyclodextrins for solubility enhancement?

Cyclodextrins are effective in enhancing the solubility of poorly soluble drugs by forming inclusion complexes.[15][16] However, it's important to select the appropriate type and concentration of cyclodextrin, as natural cyclodextrins can sometimes self-assemble and aggregate in aqueous media, which might reduce solubility.[17] The formation of these complexes should be confirmed through analytical techniques such as DSC, FTIR, or XRD.[15]

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of β-phenylmethamphetamine.

Problem 1: Poor dissolution of β-phenylmethamphetamine free base in aqueous buffers.

  • Possible Cause 1: Incorrect pH. The pH of the aqueous buffer may be too high (neutral or basic), preventing the formation of a soluble salt.

  • Solution 1: Adjust the pH of the buffer to an acidic range (e.g., pH 2-5) using a suitable acidifying agent like hydrochloric acid.[18] This will protonate the amine group and facilitate dissolution.[5]

  • Possible Cause 2: Low intrinsic solubility. Even at an optimal pH, the intrinsic solubility of the salt form might be limited.

  • Solution 2: Consider using a cosolvent system in conjunction with pH adjustment to further enhance solubility.[][19]

Problem 2: Precipitation of the compound upon dilution of a stock solution.

  • Possible Cause: Solvent-shifting. This occurs when a stock solution of the compound in a strong organic solvent (e.g., DMSO) is diluted into an aqueous buffer where it is less soluble, causing it to precipitate.

  • Solution: To mitigate this, consider using a cosolvent that is miscible with both the organic solvent and water, such as ethanol or propylene glycol, in the final aqueous solution.[11] Alternatively, prepare the stock solution in a solvent system that is more compatible with the final aqueous medium.

Problem 3: Inconsistent solubility results between experimental batches.

  • Possible Cause 1: Polymorphism. The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

  • Solution 1: Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify any polymorphic differences.

  • Possible Cause 2: Presence of impurities. Impurities can affect the dissolution behavior of the active compound.

  • Solution 2: Ensure the purity of the β-phenylmethamphetamine sample through appropriate analytical methods such as HPLC or mass spectrometry.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of β-phenylmethamphetamine based on the expected behavior of similar compounds. Note: This data is hypothetical and should be confirmed experimentally.

Table 1: Illustrative Solubility of β-Phenylmethamphetamine Free Base in Common Organic Solvents at 25°C

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
Ethanol> 50
Methanol> 50
Chloroform> 100

Table 2: Illustrative Effect of pH on the Aqueous Solubility of β-Phenylmethamphetamine at 25°C

pHEstimated Solubility (mg/mL)Predominant Species
2.0> 20Salt (Protonated)
4.0~15Salt (Protonated)
6.0~1Mixed
7.4< 0.1Free Base
8.0< 0.05Free Base

Table 3: Illustrative Solubility Enhancement of β-Phenylmethamphetamine in Aqueous Buffer (pH 7.4) using Common Cosolvents at 25°C

Cosolvent System (v/v)Estimated Solubility (mg/mL)
10% Ethanol in Buffer~0.5
20% Ethanol in Buffer~1.5
10% Propylene Glycol in Buffer~0.8
20% Propylene Glycol in Buffer~2.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[20][21]

  • Preparation: Add an excess amount of β-phenylmethamphetamine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved β-phenylmethamphetamine using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol 2: pH-Solubility Profile Generation

This protocol describes the generation of a pH-solubility profile to understand the effect of pH on the compound's solubility.

  • Solubility Determination: Following Protocol 1, determine the solubility of β-phenylmethamphetamine in at least five different aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

  • Data Plotting: Plot the logarithm of the measured solubility (in mg/mL or molarity) on the y-axis against the corresponding pH value on the x-axis.

  • Profile Analysis: The resulting graph will illustrate the pH-dependent solubility of the compound, showing a significant increase in solubility at lower pH values.

Protocol 3: Cosolvent Solubility Enhancement

This protocol details a method for evaluating the effectiveness of cosolvents in improving solubility.

  • Cosolvent Preparation: Prepare a series of aqueous buffer solutions (at a constant pH, e.g., 7.4) containing increasing concentrations of a selected cosolvent (e.g., 0%, 5%, 10%, 20%, 30% v/v of ethanol).

  • Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the solubility of β-phenylmethamphetamine in each of the prepared cosolvent-buffer mixtures.

  • Data Analysis: Plot the measured solubility against the percentage of the cosolvent in the mixture. This will demonstrate the extent to which the cosolvent enhances the solubility of the compound.

Mandatory Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_investigation Investigation Steps cluster_enhancement Enhancement Strategies cluster_outcome Desired Outcome start Poor Dissolution of β-Phenylmethamphetamine check_ph Check pH of Aqueous Medium start->check_ph Initial Observation adjust_ph Adjust pH to Acidic Range (e.g., pH 2-5) check_ph->adjust_ph If pH > 6 re_evaluate Re-evaluate Solubility adjust_ph->re_evaluate cosolvent Introduce Cosolvent (e.g., Ethanol, PEG) re_evaluate->cosolvent If Still Insoluble cyclodextrin Use Cyclodextrin Complexation re_evaluate->cyclodextrin Alternative salt_form Synthesize a More Soluble Salt Form re_evaluate->salt_form Alternative success Achieved Target Solubility re_evaluate->success If Soluble cosolvent->success cyclodextrin->success salt_form->success

Caption: Workflow for Investigating and Addressing Poor Solubility.

ph_ionization cluster_equilibrium pH-Dependent Equilibrium free_base Free Base (R-NH₂) Low Aqueous Solubility protonated_form Protonated Salt (R-NH₃⁺) High Aqueous Solubility free_base->protonated_form + H⁺ (Low pH) protonated_form->free_base - H⁺ (High pH)

Caption: pH-Dependent Ionization of β-Phenylmethamphetamine.

solubility_determination_workflow cluster_protocol Shake-Flask Solubility Protocol step1 Step 1: Add excess compound to buffered solvent step2 Step 2: Equilibrate in shaker bath (24-48h) step1->step2 step3 Step 3: Separate solid and liquid phases (centrifuge) step2->step3 step4 Step 4: Sample clear supernatant step3->step4 step5 Step 5: Quantify concentration (e.g., HPLC) step4->step5 result Result: Equilibrium Solubility Value step5->result

Caption: Experimental Workflow for Solubility Determination.

References

"minimizing degradation of Beta-Phenylmethamphetamine during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Beta-Phenylmethamphetamine (β-PM) during analysis.

Section 1: General Stability and Storage

Q1: What are the primary factors that can cause this compound samples to degrade?

A1: Like other phenethylamines, the stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C or lower are recommended.[1]

  • pH: Extremes in pH during sample preparation or storage can lead to hydrolysis or other degradative reactions.

  • Oxidation: The amine functional group is susceptible to oxidation from atmospheric oxygen or oxidizing agents.[2]

  • Light: Exposure to UV or fluorescent light can cause photolytic degradation. It is advisable to store samples in amber vials or in the dark.[1]

  • Matrix Effects: The sample matrix (e.g., urine, plasma) can contain enzymes or other components that may contribute to degradation.[3]

Q2: What are the recommended storage conditions for this compound samples and standards?

A2: To ensure the integrity of your samples and standards, the following storage conditions are recommended.

ConditionStock Solutions (in organic solvent)Biological Samples (Urine/Plasma)
Long-Term -20°C in tightly sealed amber vials.[1]-20°C or below in sealed containers.[1]
Short-Term 2-8°C in a refrigerator, protected from light.2-8°C for up to 72 hours.
Autosampler 4°C in an autosampler for the duration of the analysis sequence.[3]4°C in an autosampler for the duration of the analysis sequence.[3]

Note: For solutions, the choice of solvent can impact stability. A study on amphetamine impurities found that isooctane (B107328) and toluene (B28343) were more inert than solvents like methanol (B129727) or dichloromethane (B109758) over a 96-hour period.[4]

Section 2: UPLC/MS/MS Analysis Troubleshooting

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) is a highly sensitive and specific method for the analysis of this compound.[3][5][6] However, challenges can arise.

Q3: My UPLC/MS/MS analysis of this compound is showing inconsistent retention times. What could be the cause?

A3: Retention time shifts are a common issue in LC analysis, particularly for basic compounds like β-PM. The potential causes include:

  • Matrix Effects: Biological matrices are complex and can influence the chromatography. A study on β-PM noted that the stability of retention times was poor in a "dilute-and-shoot" method, indicating a strong matrix influence.[3]

  • Mobile Phase pH: Small variations in the mobile phase pH can significantly alter the ionization state of the amine and its interaction with the stationary phase.

  • Column Degradation: Over time, the stationary phase can degrade, or active sites like residual silanols can become exposed, leading to inconsistent interactions.[7]

  • Instrumental Issues: Fluctuations in pump performance, leaks, or inconsistent column temperature can all lead to retention time shifts.[8]

Troubleshooting Steps:

  • Verify Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and the pH is accurately adjusted.

  • Incorporate a Robust Sample Preparation: Instead of "dilute-and-shoot," use a more thorough extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and reduce matrix effects.[3][5][6]

  • Use an Internal Standard: An isotopically labeled internal standard is ideal, but a structurally similar compound can also be used to correct for retention time shifts.[3]

  • Check System Suitability: Regularly inject a standard solution to monitor retention time, peak shape, and response.

  • Column Washing: Implement a robust column washing procedure after each batch to remove matrix components.

start Retention Time Shift Observed check_all_peaks Shift in all peaks? start->check_all_peaks check_flow Verify Flow Rate & Check for Leaks check_all_peaks->check_flow Yes check_matrix Shift in specific peaks or matrix samples? check_all_peaks->check_matrix No check_mobile_phase Remake Mobile Phase & Verify Composition check_flow->check_mobile_phase Flow OK check_column Column Issue? check_mobile_phase->check_column No Change end Problem Resolved check_mobile_phase->end Problem Fixed improve_cleanup Improve Sample Cleanup (LLE/SPE) check_matrix->improve_cleanup use_is Use Internal Standard improve_cleanup->use_is use_is->check_column flush_column Flush Column check_column->flush_column Yes check_column->end No replace_column Replace Column flush_column->replace_column Still shifting replace_column->end cluster_0 Conventional Derivatization cluster_1 On-Column Derivatization a Sample Extract b Dry Down Sample a->b c Add Derivatizing Agent (e.g., TFAA) b->c d Heat (e.g., 60°C for 15 min) c->d e Dry Down Reagent d->e f Reconstitute & Inject e->f g Autosampler draws Reagent (MBTFA) then Sample h Inject Sample into GC Inlet g->h i Wait for Analytes to Enter Column h->i j Inject Reagent onto Column i->j k Derivatization Occurs on Column j->k l GC-MS Analysis k->l start GC-MS Analysis Required start->a start->g

References

"calibration curve issues in Beta-Phenylmethamphetamine quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Beta-Phenylmethamphetamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common analytical challenges, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in my this compound calibration curve?

Non-linearity in calibration curves for phenethylamines like this compound can arise from several factors. At high concentrations, detector saturation is a frequent issue. Conversely, at low concentrations, poor signal-to-noise ratios or adsorption of the analyte to sample vials and instrument components can lead to deviations.[1] Other significant causes include matrix effects, particularly in biological samples, which can result in ion suppression or enhancement in mass spectrometry-based methods.[1][2][3][4] The chemical properties of the analyte and its interaction with the analytical column can also contribute to non-linear responses if chromatographic conditions are not optimal.[1]

Q2: I suspect matrix effects are impacting my this compound quantification. How can I mitigate them?

Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine), are a primary challenge in bioanalysis.[2][4][5] Effective strategies to mitigate these effects include:

  • Improved Sample Preparation: Employing more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering compounds.[2] While simpler, protein precipitation is often a less effective method.[2]

  • Chromatographic Separation: Optimizing the chromatographic method to effectively separate this compound from matrix components is crucial.[4]

  • Choice of Ionization Technique: In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled internal standard (e.g., this compound-d5) will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing more accurate quantification.[6]

Q3: What should I consider when selecting an internal standard (IS) for this compound analysis?

The selection of an appropriate internal standard is critical for accurate and precise quantification.[7] The ideal internal standard should be a stable isotope-labeled version of the analyte (e.g., deuterated this compound).[6] These are considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample extraction, chromatography, and ionization, effectively correcting for variability in the analytical process.[6][7]

If a stable isotope-labeled IS is not available, a structural analog may be used. However, it is crucial to validate that the analog behaves similarly to the analyte, especially concerning extraction recovery and matrix effects.[6][8] Regulatory guidelines from bodies like the FDA and EMA emphasize the importance of a well-justified internal standard.[7]

Q4: My calibrators are showing no or very low signal. What are the possible causes?

Several factors could lead to a lack of signal in your calibrators:

  • Incorrect Instrument Parameters: Verify that the mass transitions and source settings on your mass spectrometer are correct for this compound.[1]

  • Analyte Degradation: The stability of phenethylamines can be affected by factors like storage time, temperature, and light exposure.[9][10] It is advisable to prepare fresh standards to rule out degradation.

  • Sample Preparation Error: An error during the extraction process could lead to the loss of the analyte.[1]

  • Instrument Malfunction: Check for basic issues like a lack of spray in the MS source.[1]

Q5: I'm observing high variability (%RSD) in my replicate injections. What could be the cause?

High relative standard deviation (%RSD) in replicate injections points to issues with precision. Common causes include:

  • Inconsistent Injection Volume: Check the autosampler for air bubbles and ensure proper syringe wash settings.[1]

  • Sample Instability: The analyte may be degrading in the autosampler. Consider using a cooled autosampler tray.[1]

  • Poor Chromatography: Issues like peak splitting or tailing can lead to inconsistent integration and high variability.[1]

  • System Carryover: Inadequate washing between injections can cause contamination from previous samples. Implementing a robust wash method is recommended.[11]

Troubleshooting Guides

This section provides structured approaches to diagnosing and resolving common issues encountered during the quantification of this compound.

Guide 1: Troubleshooting Poor Calibration Curve Linearity (Low R²)

dot```dot graph "Troubleshooting_Poor_Linearity" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Poor Linearity (Low R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_range [label="Is the calibration range appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; narrow_range [label="Action: Narrow the range or\n use weighted regression.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_high_conc [label="Is there detector saturation at high concentrations?", fillcolor="#FBBC05", fontcolor="#202124"]; dilute_samples [label="Action: Dilute high-concentration\n standards and samples.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_low_conc [label="Is there analyte adsorption at low concentrations?", fillcolor="#FBBC05", fontcolor="#202124"]; use_silanized_vials [label="Action: Use silanized vials and ensure\n solvent compatibility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_matrix_effects [label="Are there matrix effects or contaminants?", fillcolor="#FBBC05", fontcolor="#202124"]; improve_cleanup [label="Action: Improve sample cleanup or\n use a stable isotope-labeled IS.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Linearity Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_range; check_range -> narrow_range [label="No"]; check_range -> check_high_conc [label="Yes"]; narrow_range -> end_node; check_high_conc -> dilute_samples [label="Yes"]; check_high_conc -> check_low_conc [label="No"]; dilute_samples -> end_node; check_low_conc -> use_silanized_vials [label="Yes"]; check_low_conc -> check_matrix_effects [label="No"]; use_silanized_vials -> end_node; check_matrix_effects -> improve_cleanup [label="Yes"]; check_matrix_effects -> end_node [label="No"]; improve_cleanup -> end_node; }

Caption: Troubleshooting workflow for inconsistent retention times.

Quantitative Data Summary

The following tables summarize validation parameters from studies on amphetamine-type stimulants, which can serve as a reference for expected performance.

Table 1: GC-MS Method Validation Parameters for Amphetamine-Type Stimulants

ParameterConcentrationWithin-Run CV (%)Between-Run CV (%)Linearity (R²)Reference
BNMPA & Metabolites 25 ng/mL (LOQ)13 - 209 - 280.99 (approx.)
[12]500 ng/mL-2.6 - 3.9
[12]Amphetamine-Derived Drugs 20-1,000 ng/mL< 20< 200.994 - 0.998
[13]
CV: Coefficient of Variation; LOQ: Limit of Quantitation

Table 2: LC-MS/MS Method Validation Parameters for Amphetamine-Type Stimulants

ParameterMatrixRecovery (%)Intra/Inter-day Precision (%RSD)Linearity Range (ng/mL)Reference
14 ATS Analytes Blood, Serum, Urine80 - 120< 15Not Specified
[14]13 Illicit Phenethylamines Amniotic Fluid64 - 92Not Specified10 - 400
[15]74 Phenethylamines UrineNot SpecifiedNot Specified1.0 - 50.0
[11]
ATS: Amphetamine-Type Stimulants; RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Assessment of Matrix Effect

This protocol is based on the post-extraction spiking method to quantify the matrix effect.

Objective: To determine if the sample matrix (e.g., plasma, urine) is causing ion suppression or enhancement.

Materials:

  • Blank biological matrix (drug-free)

  • This compound analytical standard

  • Internal Standard (preferably stable isotope-labeled)

  • Appropriate solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • The recovery should be consistent and reproducible.

dot

Matrix_Effect_Protocol cluster_0 Sample Set Preparation cluster_1 Analysis & Calculation cluster_2 Interpretation setA Set A: Analyte + IS in Solvent analysis LC-MS/MS Analysis of Sets A, B, and C setA->analysis setB Set B: Extracted Blank Matrix + Analyte + IS setB->analysis setC Set C: Blank Matrix + Analyte + IS -> Extraction setC->analysis calc_mf Calculate Matrix Factor (MF): Peak Area (B) / Peak Area (A) analysis->calc_mf calc_re Calculate Recovery (RE): Peak Area (C) / Peak Area (B) analysis->calc_re mf1 MF = 1 (No Matrix Effect) calc_mf->mf1 mf_less MF < 1 (Ion Suppression) calc_mf->mf_less mf_more MF > 1 (Ion Enhancement) calc_mf->mf_more

Caption: Experimental workflow for the assessment of matrix effects.

Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract this compound from a biological matrix and remove potential interferences.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Biological sample (e.g., plasma, urine)

  • Internal Standard solution

  • Methanol (B129727), Acetonitrile, and appropriate buffers for washing and elution

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Add the internal standard to the biological sample. Depending on the matrix, a pre-treatment step like pH adjustment or dilution may be necessary.

  • Conditioning: Condition the SPE cartridge with methanol followed by an equilibration buffer (e.g., water or a specific buffer).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a non-polar solvent followed by a more polar one.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a strong acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Beta-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Beta-Phenylmethamphetamine (BMPEA), a stimulant classified as a doping agent by the World Anti-Doping Agency (WADA).[1] The structural similarity of BMPEA to amphetamine presents analytical challenges, necessitating robust and validated methods to ensure accurate identification and differentiation from its isomers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the determination of this compound and related compounds are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the need to differentiate between isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of BMPEA in biological samples, particularly urine. It offers high sensitivity and selectivity, which is crucial for distinguishing between BMPEA and amphetamine.

Table 1: Performance Characteristics of LC-MS/MS Methods for BMPEA

ParameterUPLC/MS/MS for BMPEA in Urine[1]
Linearity Range Validated at 10 and 50 ng/mL
Limit of Detection (LOD) 10 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Selectivity No interfering peaks observed in 20 different urine samples
Carry-over Ratio of peak areas of blank to spiked sample < 0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amphetamine-type substances. Derivatization is often employed to improve the chromatographic properties and mass spectral fragmentation of the analytes. A comparison of different derivatizing agents for amphetamine-related drugs in oral fluid showed that pentafluoropropionic anhydride (B1165640) (PFPA) provided the best sensitivity.[4]

Table 2: Comparison of Derivatization Methods for Amphetamine-Related Drugs by GC-MS in Oral Fluid[4]

Derivatizing AgentLimit of Quantification (LOQ) Range (ng/mL)Calibration Range (ng/mL)
Heptafluorobutyric anhydride (HFBA)2.5 - 105 or 10 - 1000
Pentafluoropropionic anhydride (PFPA)2.5 - 105 or 10 - 1000
Trifluoroacetic anhydride (TFAA)2.5 - 105 or 10 - 1000

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for sample preparation and analysis based on published literature.

Protocol 1: UPLC/MS/MS Analysis of BMPEA in Urine

This protocol is adapted from a method for the detection of BMPEA in anti-doping samples.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add 4 mL of water and 50 μL of an internal standard (e.g., phentermine at 1 μg/mL).

  • Add 1 mL of 6 mol/L HCl and approximately 100 mg of L-cysteine (as an antioxidant).

  • Incubate the sample at 105°C for 30 minutes and then cool to room temperature.

  • Perform an extraction with 5 mL of diethyl ether for 20 minutes to remove acidic interferences.

  • Centrifuge the sample for 5 minutes at 3,000 rpm and discard the ether phase.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC system

  • Column: HSS T3 column (100 mm × 2.1 mm, 1.7 μm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 300 μl/min

  • Column Temperature: 45°C

  • Gradient: Start with 10% B, hold for 7.5 min, increase to 100% B in 1 min, hold for 0.5 min, and then re-equilibrate for 1.5 min.

3. Mass Spectrometry Conditions:

  • System: Micromass Quattro Premier XE mass spectrometer

  • Ionization: Electrospray ionization (ESI) in positive mode

  • Capillary Voltage: 2.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 300°C

  • Desolvation Gas Flow: 800 L/h

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for BMPEA: m/z 136.11 > 65.04 (CE 35 eV), m/z 136.11 > 91.05 (CE 20 eV), m/z 136.11 > 119.09 (CE 10 eV)

Protocol 2: "Dilute-and-Shoot" Analysis of BMPEA in Urine

This is a simpler and faster sample preparation method.[1]

1. Sample Preparation:

  • Dilute 500 μL of urine with 500 μL of water.

  • Spike with 10 μL of an internal standard (e.g., phentermine at 10 μg/mL).

  • Vortex and centrifuge the sample for 5 minutes at 3,000 rpm.

  • Transfer 100 μL of the supernatant to a vial for analysis.

2. Instrumental Analysis:

  • Follow the chromatographic and mass spectrometric conditions outlined in Protocol 1.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Analysis SampleCollection Sample Collection (e.g., Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or 'Dilute-and-Shoot') InternalStandard->Extraction LC_Separation LC Separation (e.g., UPLC) Extraction->LC_Separation MS_Detection MS/MS Detection (e.g., MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Selectivity Selectivity LOD_LOQ LOD & LOQ Linearity Linearity Precision Precision Carryover Carry-over Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting Quantification->Reporting

Caption: Workflow for the validation of an analytical method for this compound.

References

A Comparative Guide to the Cross-Validation of Beta-Phenylmethamphetamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical toxicology and drug development, the accurate identification and quantification of novel psychoactive substances are paramount. Beta-Phenylmethamphetamine (β-phenylmethamphetamine or β-methylphenethylamine, BMPEA), a positional isomer of amphetamine, presents a unique analytical challenge due to its structural similarity to regulated amphetamines. This guide provides a comparative overview of common analytical assays used for the detection and differentiation of β-phenylmethamphetamine, with a focus on their cross-validation and performance characteristics. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.

Challenges in β-Phenylmethamphetamine Analysis

The primary difficulty in analyzing β-phenylmethamphetamine lies in its differentiation from its α-methylphenylethylamine isomers, amphetamine and methamphetamine. This is particularly evident in liquid chromatography-mass spectrometry (LC/MS) techniques, where β-phenylmethamphetamine and its counterparts can produce nearly identical mass spectra, potentially leading to misidentification.[1][2] Gas chromatography-mass spectrometry (GC-MS) can more readily distinguish between these isomers.[1] To address these challenges, various analytical strategies have been developed and validated.

Comparison of Analytical Methods

The selection of an appropriate assay for β-phenylmethamphetamine depends on factors such as required sensitivity, specificity, sample matrix, and throughput. This section compares the performance of common analytical techniques based on available experimental data.

Performance Characteristics of Mass Spectrometry-Based Assays

Mass spectrometry coupled with chromatographic separation is the gold standard for the confirmatory analysis of β-phenylmethamphetamine.

ParameterUPLC/MS/MSLC-MS/MSGC-MS
Limit of Detection (LOD) 10 ng/mL (in urine)[3]Not explicitly stated for BMPEA0.05 ng/mg (for amphetamine/methamphetamine in hair)[4]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated0.1 ng/mg (for amphetamine/methamphetamine in hair)[4]
Linearity Range Not explicitly stated50–5000 ng/mL (for amphetamines)[5]r² > 0.997 (for amphetamines in hair)[4]
Recovery Not explicitly statedGood recoveries with solid-phase extraction[6]77.45-86.86% (for amphetamines in hair)[4]
Precision (Inter-day) Not explicitly statedNot explicitly stated0.55-7.73% (for amphetamines in hair)[4]
Precision (Intra-day) Not explicitly statedNot explicitly stated0.76-4.79% (for amphetamines in hair)[4]
Key Advantages Rapid analysis, high sensitivity and selectivity.[3]High throughput, no derivatization typically required.[7]Clearly distinguishes β- from α-methylphenylethylamines.[1]
Key Disadvantages Potential for matrix effects, insufficient chromatographic separation can lead to misidentification.[3]Similar mass spectra to isomers can cause interference.[1][2]Often requires derivatization, which can be harsh on the GC column.[8]
Performance of Immunoassays

Immunoassays are valuable screening tools due to their speed and ease of use. However, their specificity for β-phenylmethamphetamine can be a concern.

Assay TypePrincipleCross-Reactivity with β-PhenylmethamphetamineKey Considerations
Enzyme Immunoassay (EIA) Competitive binding with an enzyme-labeled drug.[9]Data not available for β-phenylmethamphetamine, but cross-reactivity with other phenethylamines is a known issue.[10]Commercial kits are generally not designed for β-phenylmethamphetamine specifically.[11]
Fluorescence Polarization Immunoassay (FPIA) Competitive binding affecting the polarization of fluorescently labeled drug.[12]Shows limited cross-reactivity with some phenethylamines like phenylpropanolamine and ephedrine.[12]Offers greater specificity than some other immunoassays.[12]
Enzyme-Multiplied Immunoassay Technique (EMIT) Competitive binding affecting enzyme activity.[12]Prone to cross-reactivity with various amines.[10]May produce false positives that require confirmatory testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline key experimental protocols for the analysis of β-phenylmethamphetamine and related compounds.

UPLC/MS/MS Method for β-Methylphenethylamine in Urine

This method allows for the discrimination between amphetamine and β-methylphenethylamine (BMPEA).

  • Sample Preparation (Liquid-Liquid Extraction):

    • A two-step liquid-liquid extraction is performed on urine samples.[3]

    • Hydrolysis of phase II conjugates may be necessary to improve detection.[3]

  • Chromatographic Separation:

    • System: Ultra-Performance Liquid Chromatography (UPLC).[3]

    • Analysis: Isocratic conditions are employed.[3]

  • Mass Spectrometric Detection:

    • System: Tandem Mass Spectrometer (MS/MS).[3]

    • Validation: The method is validated for selectivity, discrimination capabilities, carry-over, and sensitivity.[3]

LC-MS/MS Analysis of Amphetamines with Derivatization

This protocol is designed for the high-throughput analysis of amphetamines in urine and can be adapted for β-phenylmethamphetamine.

  • Sample Preparation and Derivatization:

    • Urine samples are fortified with internal standards.[5]

    • Derivatization: Samples are incubated with 100 µL of 0.1% (w/v) Marfey's reagent for 60 minutes at 45 °C to enhance sensitivity and separation.[5]

  • Chromatographic Separation:

    • Column: Raptor C18 column.[5]

    • Run Time: Approximately 7 minutes.[5]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer is used for detection.[7]

GC-MS Analysis of Amphetamines with Derivatization

This method is effective for distinguishing between isomeric phenethylamines.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Extraction is performed on the sample matrix (e.g., hair).[4]

  • Derivatization:

    • The extracted analytes are derivatized with an agent such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetyl derivatives to improve chromatographic properties and produce characteristic fragment ions.[4][13]

  • Chromatographic Separation:

    • Column: A capillary column such as an Rxi-5Sil MS or HP-1MS is used.[4][8]

    • Injector Temperature: Maintained at 260°C.[4]

    • Oven Temperature Program: Starts at 60°C, then ramps up to 300°C.[4]

  • Mass Spectrometric Detection:

    • A mass selective detector (MSD) operating at 70 eV is used.[4]

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of the analytical processes.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Fortification Fortify with Internal Standards Urine_Sample->Fortification Derivatization Derivatization (e.g., Marfey's Reagent) Fortification->Derivatization LC_Separation LC Separation (e.g., C18 Column) Derivatization->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Fig. 1: LC-MS/MS experimental workflow with derivatization.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample_Matrix Sample Matrix (e.g., Hair, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Matrix->Extraction Derivatization Derivatization (e.g., HFBA) Extraction->Derivatization GC_Separation GC Separation (e.g., HP-1MS Column) Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Identification MS_Detection->Data_Analysis

Fig. 2: General experimental workflow for GC-MS analysis.

Assay_Selection_Logic Start Start: Need to Assay for β-Phenylmethamphetamine Screening Screening or Confirmatory? Start->Screening Immunoassay Immunoassay (EIA, FPIA, EMIT) Screening->Immunoassay Screening Mass_Spec Mass Spectrometry (LC-MS/MS or GC-MS) Screening->Mass_Spec Confirmatory High_Throughput High Throughput Needed? Mass_Spec->High_Throughput LCMSMS LC-MS/MS High_Throughput->LCMSMS Yes Isomer_Differentiation Isomer Differentiation Critical? High_Throughput->Isomer_Differentiation No GCMS GC-MS Isomer_Differentiation->LCMSMS No Isomer_Differentiation->GCMS Yes

Fig. 3: Logical flow for selecting an appropriate assay.

References

A Comparative Pharmacological Guide: Beta-Phenylmethamphetamine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological overview of Beta-Phenylmethamphetamine and the extensively studied psychostimulant, amphetamine. While a wealth of experimental data exists for amphetamine, information on this compound is notably scarce in publicly accessible literature. The primary source of in-vivo data for this compound appears to be a 1973 German publication which was not available for direct review. Consequently, some data presented for this compound is based on secondary reports and should be interpreted with caution.

Pharmacodynamics

Both amphetamine and this compound are phenethylamine (B48288) derivatives and are expected to exert their effects primarily through interactions with monoamine transporters, leading to increased extracellular levels of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).

Monoamine Transporter Interactions

Amphetamine is a well-established substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET). It acts as a competitive inhibitor of reuptake and a releasing agent, causing reverse transport of monoamines from the presynaptic neuron into the synaptic cleft.[1] This action is central to its stimulant effects.[2]

Due to its structural similarity, this compound is hypothesized to have a similar mechanism of action, though likely with different potencies at DAT and NET.

dot

Caption: Comparative signaling pathways of Amphetamine and this compound.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of amphetamine for the dopamine and norepinephrine transporters. Data for this compound is not currently available in public literature.

CompoundTransporterK_i (nM)SpeciesReference
d-AmphetamineDAT~100-300Rat[2]
d-AmphetamineNET---
l-AmphetamineDAT---
l-AmphetamineNET---
This compound DAT Data Not Available --
This compound NET Data Not Available --

Note: K_i values for amphetamine can vary depending on the experimental conditions and tissue preparation. The value presented is an estimate based on in-vivo studies.

Behavioral Pharmacology

Locomotor Activity

Amphetamine is a potent psychostimulant that robustly increases locomotor activity in rodents. This effect is dose-dependent, with higher doses leading to stereotyped behaviors.[3][4]

This compound is also reported to be a locomotor stimulant, though less potent than methamphetamine. Quantitative data from the primary literature is unavailable for a direct comparison.

CompoundDose (mg/kg, i.p.)Animal Model% Increase in Locomotor ActivityReference
d-Amphetamine1.0RatSignificant increase[5]
d-Amphetamine2.5RatSignificant increase[6]
This compound Data Not Available Rat Reported as stimulant -
Analgesic Effects

Interestingly, this compound has been reported to possess analgesic properties. A secondary source indicates that in a rat hot-plate test, it exhibited approximately half the potency of morphine. The hot plate test is a common method for assessing centrally acting analgesics.[7] Amphetamine has also been shown to have analgesic effects, though this is not its primary pharmacological action.[8]

CompoundTestPotencyAnimal ModelReference
This compound Hot-Plate Test ~0.5x Morphine Rat (Reported in a secondary source, primary data not available)
d-AmphetamineFormalin TestActive at 0.2, 2, and 8 mg/kgRat[8]

Pharmacokinetics

The pharmacokinetic profiles of amphetamine have been extensively studied. It is readily absorbed orally and crosses the blood-brain barrier. The elimination half-life of d-amphetamine is longer than that of l-amphetamine.

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not available in the reviewed literature.

Experimental Protocols

Locomotor Activity Assessment in Rats

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rats.

Apparatus: Open-field arenas equipped with infrared beam systems to automatically track horizontal and vertical movements.

Procedure:

  • Habituation: Rats are individually placed in the open-field arenas for a period of 30-60 minutes to allow for habituation to the novel environment.

  • Drug Administration: Following habituation, rats are administered the test compound (e.g., amphetamine) or vehicle via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, locomotor activity is recorded for a set period, typically 60-120 minutes. Data is collected in time bins (e.g., 5 or 10 minutes) to allow for analysis of the time course of the drug's effect.

  • Parameters Measured:

    • Total distance traveled (horizontal activity)

    • Number of vertical rears (rearing activity)

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects)

  • Data Analysis: Data are typically analyzed using ANOVA to compare the effects of different doses of the test compound to the vehicle control group.

Reference for Amphetamine Locomotor Studies: [3][5]

dot

Experimental_Workflow start Start habituation Habituation (30-60 min in open field) start->habituation injection Drug/Vehicle Administration (e.g., i.p.) habituation->injection recording Locomotor Activity Recording (60-120 min) injection->recording analysis Data Analysis (ANOVA) recording->analysis end End analysis->end

Caption: Workflow for a typical locomotor activity experiment in rats.

Hot-Plate Analgesia Test in Rats

Objective: To assess the analgesic properties of a test compound.

Apparatus: A hot-plate apparatus consisting of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) and an enclosure to keep the animal on the plate.

Procedure:

  • Baseline Latency: Each rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered to the rats.

  • Post-Drug Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90 minutes), the rats are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Data are analyzed using appropriate statistical methods to compare drug-treated groups to the vehicle control.

Reference for Hot-Plate Methodology: [7]

dot

Hot_Plate_Workflow start Start baseline Measure Baseline Latency on Hot Plate start->baseline administration Administer Compound/Vehicle baseline->administration post_drug_latency Measure Post-Drug Latency at Timed Intervals administration->post_drug_latency calculate_mpe Calculate %MPE post_drug_latency->calculate_mpe end End calculate_mpe->end

Caption: Workflow for the hot-plate analgesia test.

Conclusion

Amphetamine is a well-characterized psychostimulant with a clear mechanism of action involving the dopamine and norepinephrine transporters. In contrast, the pharmacological profile of this compound is not well-documented in accessible scientific literature. The limited available information suggests it possesses both stimulant and analgesic properties. Further research, including in-vitro binding and uptake assays, as well as in-vivo microdialysis and behavioral studies, is necessary to fully elucidate the comparative pharmacology of this compound. The significant lack of data for this compound underscores the importance of comprehensive pharmacological screening for novel psychoactive compounds.

References

Differentiating Beta-Phenylmethamphetamine from its Isomers: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and differentiation of closely related psychoactive compounds are paramount for pharmacology, toxicology, and regulatory compliance. Beta-Phenylmethamphetamine, a positional isomer of the more common alpha-Phenylmethamphetamine (methamphetamine), presents a significant analytical challenge due to its structural similarity to its isomers. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to effectively differentiate this compound from its key isomers, including its alpha-positional isomer and the enantiomers of methamphetamine.

Scope and Isomer Definitions:

This guide will focus on the differentiation between:

  • alpha-Phenylmethamphetamine (Methamphetamine): The well-known stimulant where the methyl group is on the alpha-carbon of the phenethylamine (B48288) backbone (2-(methylamino)-1-phenylpropane).

  • This compound: The positional isomer where the methyl group is on the beta-carbon (2-phenyl-3-(methylamino)butane).

  • Enantiomers of Methamphetamine: The chiral (d- and l-) isomers of alpha-Phenylmethamphetamine, which have different pharmacological activities and legal statuses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic and analytical chemistry. While it provides excellent separation and identification capabilities, positional isomers of phenethylamines can produce nearly identical electron ionization (EI) mass spectra, making chromatographic separation the critical factor for differentiation.

Differentiation of Positional Isomers (alpha vs. beta)

Positional isomers like alpha- and this compound are expected to be separable by gas chromatography. Their mass spectra, however, may show similarities. The primary fragmentation of phenethylamines is an alpha-cleavage to the amine, which yields the base peak. For methamphetamine, this is the immonium ion at m/z 58. For this compound, a similar fragmentation is expected, but differences in the stability of precursor ions may lead to subtle variations in the relative abundance of other fragments.

Table 1: GC-MS Data for Differentiating Methamphetamine Positional Isomers

Parameteralpha-PhenylmethamphetamineThis compound (Analog Data)Differentiation Principle
Retention Time Expected to be distinctExpected to be distinctDifferences in volatility and interaction with the stationary phase.
Base Peak (m/z) 5844 (for BMPEA)Different primary fragmentation pathways.
Key Fragments (m/z) 91 (tropylium ion), 65, 5891, 44 (for BMPEA*)Relative abundances of fragments may differ.

*Data for Beta-Methylphenethylamine (BMPEA), the beta-isomer of amphetamine, is used as a proxy due to the scarcity of published data for this compound. The same differentiation principles apply.[1]

Differentiation of Enantiomers (d- vs. l-Methamphetamine)

Standard GC-MS cannot separate enantiomers. This requires chiral derivatization, where the enantiomers are reacted with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column.

Experimental Protocol: Chiral GC-MS with l-TPC Derivatization

This protocol describes a common method for separating d- and l-methamphetamine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 2 mL urine sample, add 50 µL of an internal standard (e.g., methamphetamine-d5).

    • Alkalinize the sample with 300 µL of 12N sodium hydroxide (B78521).

    • Extract the analytes into 2 mL of hexane.

    • Transfer the organic (hexane) layer to a clean tube.

  • Derivatization:

    • Add 50 µL of 0.1 M (S)-(-)-N-trifluoroacetyl-prolyl chloride (l-TPC) in dichloromethane (B109758) to the extract.[2]

    • Allow the reaction to proceed for 15 minutes at room temperature.[2]

    • Wash the organic layer with 3 mL of 0.01M NaOH and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent like ethyl acetate (B1210297) or tert-butyl methyl ether for injection.[2][3]

  • GC-MS Conditions:

    • GC Column: DB-5 (or similar non-polar column), 15-30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 70°C, ramp at 20°C/min to 280°C, hold for several minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[4]

    • Monitored Ion (for TPC derivative): m/z 251.[3]

Note: A significant drawback of the l-TPC method is the potential for chiral impurities in the reagent and racemization during the process, which can lead to inaccurate quantification of the enantiomeric ratio.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered a more reliable and robust method for differentiating isomers, particularly enantiomers, as it can employ chiral stationary phases directly, avoiding the need for derivatization.

Differentiation of Enantiomers (d- vs. l-Methamphetamine)

Direct separation is achieved using a chiral column. The enantiomers interact differently with the chiral stationary phase, resulting in different retention times.

Experimental Protocol: Chiral LC-MS/MS
  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 250 µL of urine, add 25 µL of internal standard (e.g., racemic methamphetamine-d14).

    • Add 250 µL of 50 mM phosphate (B84403) buffer (pH 6).

    • Load the mixture onto a strong cation exchange SPE cartridge (e.g., Strata-X Drug B).

    • Wash the cartridge sequentially with 1 mL of 100 mM sodium acetate (pH 5) and 1 mL of methanol.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 500 µL of an ethyl acetate, isopropyl alcohol, and ammonium (B1175870) hydroxide mixture (70:20:10).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: Astec® CHIROBIOTIC® V2 (15 cm x 4.6 mm, 5 µm) or Agilent InfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm).[5][6]

    • Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide.[5]

    • Flow Rate: 0.25 - 0.4 mL/min.

    • Column Temperature: 20 °C.[5]

    • MS Detector: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI+) source.

    • MRM Transitions for Methamphetamine: 150.1 -> 91.0 (quantifier) and 150.1 -> 119.0 (qualifier).[7]

Table 2: Chiral LC-MS/MS Performance Data for Methamphetamine Enantiomers

Parameterd-Methamphetaminel-MethamphetamineReference
Retention Time (min) 10.7511.62[7]
Resolution (Rs) >1.9>1.9[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it highly effective for distinguishing positional isomers without the need for reference standards of all isomers.

Differentiation of Positional Isomers (alpha vs. beta)

The chemical environment of the protons in alpha- and this compound is significantly different, which will result in distinct ¹H NMR spectra.

  • alpha-Phenylmethamphetamine: Features a characteristic methine (CH) proton adjacent to the phenyl ring (benzylic proton) and another methine proton adjacent to the N-methyl group.

  • This compound: The protons on the carbon attached to the phenyl ring are part of a methine (CH) group, but the N-methyl group is attached to a different methine group further down the chain. This will lead to different chemical shifts and spin-spin coupling patterns.

Table 3: Predicted ¹H NMR Spectral Differences

Protonsalpha-PhenylmethamphetamineThis compound (Predicted)Reason for Difference
Benzylic Protons Multiplet for CH-PhMultiplet for CH-PhDifferent adjacent groups.
Aliphatic Chain Protons Distinct multiplets for CH-N and CH₂Complex multiplets for CH-N and CH-CH₃Different neighboring protons leading to different splitting patterns.
α-Methyl Protons Doublet (~1.0-1.2 ppm)N/AMethyl group is on the alpha carbon.
β-Methyl Protons N/ADoubletMethyl group is on the beta carbon.
N-Methyl Protons Singlet (~2.3-2.7 ppm)SingletSimilar chemical environment.
Differentiation of Enantiomers (d- vs. l-Methamphetamine)

In a standard NMR experiment, enantiomers are indistinguishable. However, using a chiral solvating agent (CSA), such as (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), can induce diastereomeric interactions. This causes the corresponding protons in the two enantiomers to experience slightly different magnetic environments, leading to separate peaks in the NMR spectrum, which can then be quantified.

Experimental and Logical Workflows

A systematic approach is crucial when identifying an unknown sample that could be a methamphetamine isomer. The following workflow illustrates a logical progression from a general screen to specific isomer identification.

G cluster_0 Initial Analysis cluster_1 Isomer Differentiation cluster_2 Confirmation & Identification Unknown Unknown Sample Screen GC-MS or LC-MS Screen Unknown->Screen Positive Positive for m/z 149 (Methamphetamine MW) Screen->Positive Match Found Positional Positional Isomer Analysis (Compare RT and Full MS) Positive->Positional Check for Positional Isomers Chiral Chiral Analysis Positive->Chiral Check for Enantiomers Alpha alpha-Methamphetamine Positional->Alpha Beta This compound Positional->Beta NMR_Confirm NMR Confirmation (Positional Isomers) Positional->NMR_Confirm Enantio d/l Ratio Determined Chiral->Enantio

Caption: General workflow for the differentiation of Phenylmethamphetamine isomers.

References

A Comparative Analysis of the Behavioral Effects of Methamphetamine and Beta-Phenylmethamphetamine: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the behavioral effects of beta-phenylmethamphetamine and methamphetamine is currently precluded by a significant gap in the scientific literature. While methamphetamine is one of the most extensively studied psychostimulants, there is a notable absence of published, peer-reviewed studies detailing the in vivo behavioral pharmacology of this compound. The current scientific understanding of this compound is largely limited to its chemical structure and anecdotal descriptions of it being a potent and long-lasting stimulant, without substantiated experimental data to support these claims.

This guide, therefore, will provide a comprehensive overview of the well-documented behavioral effects of methamphetamine, supported by experimental data and detailed methodologies from preclinical studies. This will be followed by a discussion of the limited available information on this compound and the resulting inability to perform a direct comparison.

Methamphetamine: A Profile of its Behavioral Effects

Methamphetamine is a potent central nervous system stimulant that exerts its effects primarily by increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] This neurochemical action translates into a range of dose-dependent behavioral manifestations, which are routinely assessed in preclinical research using animal models. The most commonly studied behavioral effects include locomotor activity, stereotyped behaviors, rewarding and reinforcing properties measured by self-administration and conditioned place preference paradigms.

Locomotor Activity

Methamphetamine administration typically induces a dose-dependent increase in locomotor activity in rodents.[2] At lower doses, this is characterized by increased ambulation and exploration of the environment. As the dose increases, this hyperactivity becomes more pronounced.

Table 1: Effects of Methamphetamine on Locomotor Activity in Mice

Dose (mg/kg)Route of AdministrationMouse Strain% Increase in Locomotor Activity (Approx.)Reference
0.3IntraperitonealBALB/cModerate increase[2]
1.0IntraperitonealBALB/cSignificant increase[2]
2.5IntraperitonealBALB/cSignificant increase[2]
5.0IntraperitonealBALB/cInitial increase followed by stereotypy[2]
10.0IntraperitonealBALB/cPronounced stereotypy, reduced locomotion[2]

Experimental Protocol: Locomotor Activity Assessment

A common method for assessing locomotor activity involves placing a rodent in an open-field arena equipped with infrared beams or video-tracking software.[3] Animals are typically habituated to the arena for a period before drug administration. Following administration of methamphetamine or a vehicle control, the animal is returned to the arena, and various parameters are recorded for a specified duration (e.g., 60-120 minutes). Key measures include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.[3]

Stereotyped Behaviors

At higher doses, the stimulant effects of methamphetamine transition from generalized hyperactivity to the emergence of stereotyped behaviors. These are repetitive, invariant, and seemingly purposeless motor patterns.[4] In rodents, common stereotypies include sniffing, gnawing, licking, and repetitive head movements.[5][6] The onset and intensity of these behaviors are dose-dependent.[7]

Table 2: Methamphetamine-Induced Stereotyped Behaviors in Rats

Dose (mg/kg)Route of AdministrationObservationReference
4.0IntraperitonealAugmented stereotypy[8]
7.5IntraperitonealSignificantly enhanced stereotypy[8]

Experimental Protocol: Stereotypy Assessment

Stereotypy is typically quantified by trained observers who are blind to the experimental conditions.[4] Animals are placed in individual observation cages after drug administration. At predetermined time intervals, an observer scores the presence and intensity of specific stereotyped behaviors using a rating scale. For example, a scale might range from 0 (asleep or inactive) to 6 (continuous licking or biting of the cage).[5][6] Videotaping the sessions allows for later, more detailed analysis.[4]

Self-Administration and Reinforcing Effects

The addictive potential of a drug is often assessed in preclinical models through self-administration paradigms. In these experiments, animals learn to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of the drug. Methamphetamine is readily self-administered by laboratory animals, indicating its potent reinforcing properties.[9][10][11]

Table 3: Methamphetamine Self-Administration in Rats

Dose (mg/kg/infusion)Access DurationKey FindingReference
0.026 hours/dayEscalation of drug intake[11]
0.0336 hours/dayEscalation of intake[9]
0.05 - 0.26 hours/dayDose-dependent rate of escalation[9]

Experimental Protocol: Intravenous Self-Administration

Rats or mice are surgically implanted with an intravenous catheter, typically in the jugular vein.[12] The animals are then placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in the delivery of a drug infusion, often paired with a cue light or tone, while presses on the "inactive" lever have no consequence.[12] The number of infusions earned over a session is the primary measure of the drug's reinforcing efficacy.[13]

Conditioned Place Preference (CPP)

Conditioned place preference is a behavioral paradigm used to measure the rewarding effects of a drug.[14] It is based on the principle that animals will develop a preference for an environment that has been paired with a rewarding stimulus. Methamphetamine reliably induces a conditioned place preference in rodents, signifying its rewarding properties.[15][16][17]

Table 4: Methamphetamine-Induced Conditioned Place Preference in Mice

Dose (mg/kg)Mouse StrainOutcomeReference
1.0C57Bl/6 (females)Significant CPP[16]
1.0129Sv/Ev (males)Significant CPP[16]
0.1Adolescent miceStronger preference than adults[18]

Experimental Protocol: Conditioned Place Preference

A typical CPP apparatus consists of two or more distinct compartments with different visual, tactile, and olfactory cues.[14] The procedure involves three phases:

  • Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

  • Conditioning: Over several days, the animal receives injections of methamphetamine and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.

  • Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.[14]

This compound: An Uncharacterized Profile

In stark contrast to the extensive body of research on methamphetamine, there is a significant lack of publicly available scientific literature on the behavioral effects of this compound. A review of scientific databases reveals no direct comparative studies evaluating its effects on locomotor activity, stereotypy, self-administration, or conditioned place preference.

The Wikipedia entry for this compound describes it as a "potent and long lasting stimulant drug," however, the citations provided do not appear to contain in vivo behavioral data to substantiate this claim.[19] One of the cited articles, published in German in 1973, discusses the pharmacology of a series of diphenylaminopropane derivatives, but its specific relevance to the behavioral effects of this compound is unclear without access to a full translation.[20] Online forum discussions contain speculation that the bulky beta-phenyl group might alter its mechanism of action from a releasing agent to a reuptake inhibitor, but this is not based on experimental evidence.

Conclusion: A Call for Further Research

A comprehensive and objective comparison of the behavioral effects of this compound and methamphetamine is not feasible with the currently available scientific data. The behavioral profile of methamphetamine is well-characterized, demonstrating dose-dependent increases in locomotor activity, the induction of stereotyped behaviors at higher doses, and potent rewarding and reinforcing properties.

The absence of similar data for this compound represents a significant knowledge gap. To enable a meaningful comparison, rigorous preclinical studies are required to characterize the in vivo behavioral pharmacology of this compound. Such studies should employ standardized behavioral assays, including locomotor activity monitoring, stereotypy assessment, self-administration paradigms, and conditioned place preference tests, across a range of doses. Until such data becomes available, any claims about the behavioral effects of this compound relative to methamphetamine remain speculative.

Visualizations

Methamphetamine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits VMAT2 DA_synapse DAT->DA_synapse Reverses DAT function (DA efflux) Vesicle Synaptic Vesicle DA_cyto Vesicle->DA_cyto DA leaks from vesicles DA_in DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to receptors

Caption: Mechanism of Methamphetamine on Dopamine Neurotransmission.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Test) cluster_analysis Data Analysis P1_Step1 Place animal in CPP apparatus with free access to all compartments P1_Step2 Record time spent in each compartment to determine initial preference P1_Step1->P1_Step2 P2_Day_A Day 1, 3, 5... Inject Methamphetamine Confine to Compartment A P1_Step2->P2_Day_A P2_Day_B Day 2, 4, 6... Inject Saline (Vehicle) Confine to Compartment B P3_Step1 Place animal in apparatus with free access to all compartments (no injection) P2_Day_B->P3_Step1 P3_Step2 Record time spent in each compartment P3_Step1->P3_Step2 Analysis Compare time spent in Compartment A (Drug-paired) vs. Compartment B (Saline-paired) P3_Step2->Analysis Result Significant increase in time in drug-paired compartment = Conditioned Place Preference Analysis->Result

Caption: Generalized Workflow for a Conditioned Place Preference (CPP) Experiment.

References

An In Vivo Comparative Analysis of Beta-Phenylmethamphetamine and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Beta-Phenylmethamphetamine and the well-characterized psychostimulant, cocaine. The information presented is based on available preclinical research. It is important to note that this compound is a significantly less-studied compound than cocaine, resulting in a less complete dataset for direct comparison. The objective of this document is to synthesize the existing data to inform future research and drug development efforts.

Pharmacodynamic Profile: A Tale of Two Stimulants

Both this compound and cocaine exert their primary effects by modulating monoamine neurotransmitter systems, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). However, their precise mechanisms of action are believed to differ, leading to distinct pharmacological profiles.

Cocaine functions as a monoamine reuptake inhibitor. It binds to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, enhancing postsynaptic receptor signaling.

This compound, as a phenethylamine (B48288) derivative, is presumed to act as a releasing agent and potentially as a reuptake inhibitor of catecholamines. This dual mechanism, common to amphetamine-like stimulants, would involve not only blocking the reuptake of dopamine and norepinephrine but also promoting their release from presynaptic terminals. This can lead to a more profound and sustained increase in synaptic monoamine concentrations compared to reuptake inhibition alone. Studies on related phenylethylamine analogs suggest that the behavioral effects of this compound are mediated by catecholaminergic mechanisms.

Comparative Pharmacodynamics Data
ParameterThis compoundCocaine
Primary Mechanism Presumed Releasing Agent / Reuptake InhibitorReuptake Inhibitor
Primary Targets DAT, NETDAT, NET, SERT
Binding Affinity (Ki, nM)
Dopamine Transporter (DAT)Data not available~100-500
Norepinephrine Transporter (NET)Data not available~200-800
Serotonin Transporter (SERT)Data not available~200-1000

Note: Data for this compound is largely unavailable in current literature. Cocaine binding affinities can vary based on experimental conditions.

Pharmacokinetic Comparison

Comparative Pharmacokinetic Data
ParameterThis compoundCocaine
Route of Administration (in vivo studies) Intraperitoneal (mice)Intravenous, Intraperitoneal, Oral
Onset of Action Described as potentRapid
Duration of Action Described as long-lastingShort (dependent on route of administration)
Bioavailability (Oral) Data not available~30-45%[1]
Metabolism Data not availablePrimarily hydrolyzed to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester[2]

In Vivo Behavioral Effects: Locomotor Activity and Reinforcement

In preclinical models, psychostimulants are often evaluated for their effects on locomotor activity and their reinforcing properties, which are indicative of their abuse potential.

Locomotor Activity: Both this compound and cocaine increase locomotor activity in animal models. Studies on this compound and related compounds have shown that they produce hyperlocomotion and hyperexcitability in mice. Cocaine robustly increases locomotor activity, a behavior that is often used to screen for the stimulant effects of novel compounds.[3][4]

Reinforcing Properties and Abuse Liability: Intravenous self-administration (IVSA) is the gold standard for assessing the reinforcing effects of drugs in animals.[5] While specific IVSA data for this compound is not available, its presumed mechanism of action on the dopamine system suggests it would likely have reinforcing properties. Cocaine is readily self-administered by laboratory animals, a behavior that models human drug-taking.[5][6] The motivation to obtain cocaine can be assessed using progressive ratio schedules of reinforcement, where animals must exert increasing effort to receive a drug infusion.[6]

Comparative Behavioral Data
Behavioral AssayThis compoundCocaine
Locomotor Activity Increased locomotor activity and hyperexcitability observed in mice.Dose-dependent increase in locomotor activity.[3][4]
Intravenous Self-Administration (IVSA) Data not available.Readily self-administered, indicating reinforcing properties.[5][6]
Conditioned Place Preference (CPP) Data not available.Induces conditioned place preference, indicating rewarding effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are standard protocols for key in vivo experiments used to characterize psychostimulant drugs like cocaine, which could be adapted for the study of this compound.

Protocol 1: Locomotor Activity Assessment

This experiment measures the effect of a compound on spontaneous motor activity in rodents.

  • Animals: Male mice (e.g., C57BL/6J) are group-housed and allowed to acclimate to the animal facility for at least one week before testing.[7]

  • Apparatus: Locomotor activity is measured in open-field chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams to detect movement.[7][8]

  • Habituation: To reduce novelty-induced hyperactivity, mice are habituated to the testing chambers for a set period (e.g., 60-120 minutes) for 2-3 consecutive days prior to the test day.[7]

  • Drug Administration: On the test day, mice are first placed in the chambers for a baseline habituation period (e.g., 60 minutes). They are then removed, administered either vehicle or the test compound (e.g., cocaine HCl, 5-20 mg/kg, intraperitoneally), and immediately returned to the chambers.[3][8]

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes) in discrete time bins (e.g., 5-10 minutes).[7][8]

  • Data Analysis: The data is typically analyzed using a two-way analysis of variance (ANOVA) with repeated measures to assess the effects of drug treatment over time.[7]

Protocol 2: Intravenous Self-Administration (IVSA)

This paradigm is the gold standard for assessing the reinforcing properties of a drug.[5]

  • Animals and Surgery: Rats or mice are surgically implanted with an indwelling catheter in the jugular vein, which is externalized on the back of the animal.[9] Animals are allowed to recover for several days post-surgery.

  • Apparatus: Testing is conducted in operant conditioning chambers equipped with two levers (one "active" and one "inactive"), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.[9]

  • Acquisition Training: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A response on the active lever results in a brief intravenous infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a cue (e.g., the stimulus light).[10][11] Responses on the inactive lever have no programmed consequences. Training continues until stable responding is established.

  • Dose-Response Curve: Once stable responding is achieved, the dose of the drug is varied across sessions to determine the relationship between dose and reinforcing efficacy.

  • Progressive Ratio (PR) Schedule: To assess the motivation to obtain the drug, a PR schedule is implemented where the number of lever presses required for each subsequent infusion increases progressively within a session. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing strength.[6]

  • Data Analysis: Key dependent measures include the number of infusions earned, active versus inactive lever presses, and the breakpoint on the PR schedule. Data are analyzed using appropriate statistical methods, such as ANOVA.

Visualized Pathways and Workflows

Mechanism of Action at the Dopamine Synapse

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA DA DA_vesicle->DA Release DA_receptor Dopamine Receptors DA->DAT DA->DA_receptor Binding Cocaine Cocaine Cocaine->DAT Blocks BPM Beta-Phenyl- methamphetamine BPM->DAT Blocks/ Reverses

Caption: Generalized mechanism of monoamine reuptake inhibition by psychostimulants.

Experimental Workflow for Intravenous Self-Administration (IVSA)

surgery Jugular Vein Catheterization Surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery acquisition Acquisition Training (Fixed Ratio Schedule) recovery->acquisition stable Stable Responding Criteria Met? acquisition->stable Daily Sessions stable->acquisition No dose_response Dose-Response Testing stable->dose_response Yes progressive_ratio Motivation Testing (Progressive Ratio) dose_response->progressive_ratio analysis Data Analysis and Interpretation progressive_ratio->analysis

Caption: Standard experimental workflow for an in vivo IVSA study.

References

Receptor Binding Affinity of Beta-Phenylmethamphetamine: A Comparative Analysis with Other Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of Beta-Phenylmethamphetamine against other well-characterized central nervous system stimulants. Due to a lack of publicly available quantitative binding data for this compound, this guide contextualizes its potential pharmacological profile through a detailed comparison with structurally related compounds. The primary focus is on the interaction of these molecules with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—as well as the trace amine-associated receptor 1 (TAAR1), all key targets in stimulant action.

Comparative Receptor Binding Affinities of Selected Stimulants

The following table summarizes the in vitro binding affinities (Ki, inhibition constant, in nanomolar) of several key stimulants at human monoamine transporters. A lower Ki value indicates a higher binding affinity. Data for this compound is not currently available in peer-reviewed literature; its placement in this table is for structural comparison.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Transporter Affinity
This compound Data Not AvailableData Not AvailableData Not Available-
Amphetamine ~600~70-100~20,000-40,000NET > DAT >> SERT[1]
Methamphetamine ~500~100~10,000-40,000NET > DAT >> SERT[1]
MDMA (Ecstasy) ~8,290~1,190~2,410NET > SERT > DAT[1]
Cocaine ~200-700~200-700~200-700DAT ≈ NET ≈ SERT[1]

Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative approximations from comparative studies.[1]

Analysis of Binding Profiles

Amphetamine and methamphetamine, the closest structural analogs to this compound with available data, demonstrate a clear preference for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and show significantly lower affinity for the serotonin transporter (SERT).[1] This profile is consistent with their potent psychostimulant effects, which are primarily driven by increased synaptic concentrations of dopamine and norepinephrine.

In contrast, MDMA exhibits a more balanced, though still preferential, interaction with NET and SERT over DAT.[1] Cocaine is distinct among this group, acting as a non-selective inhibitor with similar affinity for all three monoamine transporters.[1]

While the precise binding affinities of this compound remain to be determined, its structural similarity to methamphetamine suggests it is likely to also function as a potent ligand at DAT and NET. The addition of a second phenyl group at the beta position, however, represents a significant steric alteration that would be expected to modulate its interaction with the transporter binding pockets.

Key Signaling Pathways and Mechanisms of Action

Stimulants like amphetamine and its derivatives exert their effects not only by blocking neurotransmitter reuptake but also by acting as substrates for the monoamine transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal. Furthermore, these compounds are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][3]

Activation of TAAR1 by compounds such as beta-phenylethylamine (an endogenous trace amine) and methamphetamine can trigger a cascade of downstream signaling events.[2][4][5] This includes the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which can influence the function of monoamine transporters and contribute to the overall pharmacological effect of the stimulant.[4][5]

TAAR1_Signaling_Pathway cluster_membrane Presynaptic Membrane Stimulant Stimulant (e.g., Methamphetamine) TAAR1 TAAR1 Stimulant->TAAR1 Agonist Binding Transporter Monoamine Transporter (DAT/NET) Stimulant->Transporter Substrate for Reverse Transport G_protein Gs/Gq TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation PKA->Transporter Phosphorylation & Modulation Efflux Neurotransmitter Efflux Transporter->Efflux Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare cell membranes expressing target transporter start->prepare_membranes prepare_radioligand Prepare fixed concentration of radioligand start->prepare_radioligand prepare_competitor Prepare serial dilutions of test compound start->prepare_competitor incubate Incubate membranes, radioligand, and test compound prepare_membranes->incubate prepare_radioligand->incubate prepare_competitor->incubate filter Rapidly filter mixture to separate bound from free incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data: Calculate IC₅₀ and convert to Kᵢ count->analyze end End: Determine Binding Affinity analyze->end

References

Validating Beta-Phenylmethamphetamine as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Beta-Phenylmethamphetamine (β-PM) as a research tool, contrasting its known pharmacological effects with those of its well-studied structural analogs, methamphetamine and amphetamine. The information herein is intended to guide researchers in evaluating the potential utility of β-PM in neuroscience and drug development research.

Overview and Rationale

This compound (N,α-dimethyl-β-phenyl-phenethylamine) is a synthetic stimulant that has received limited scientific investigation compared to other phenethylamines.[1] Its structural similarity to methamphetamine suggests a potential for psychoactive and stimulant properties. However, a comprehensive understanding of its pharmacological profile is necessary to validate its use as a selective and reliable research tool. This guide summarizes the currently available, albeit limited, experimental data and outlines the necessary experimental framework for a thorough validation.

Comparative Pharmacological Data

Direct, peer-reviewed quantitative data on the pharmacological effects of this compound is scarce in readily accessible literature. A key study published in the German journal Die Pharmazie in 1973 by Schmidt et al. provides the most direct, though qualitative, comparison. The abstract of this paper indicates that while this compound does induce locomotor activity, its potency is less than that of methamphetamine. The study also suggests potential analgesic effects.

To facilitate future research and highlight existing knowledge gaps, the following tables illustrate how quantitative data for β-PM would be presented in comparison to methamphetamine and amphetamine.

Table 1: Comparative Locomotor Activity

CompoundAnimal ModelDose RangePeak Locomotor Activity (% of Methamphetamine)Duration of Action
This compound Mouse/RatData not availableReported as less than MethamphetamineData not available
Methamphetamine Mouse/Rat0.5 - 5 mg/kg100%2-4 hours
Amphetamine Mouse/Rat1 - 10 mg/kg~80-90%1-3 hours

Note: The data for Methamphetamine and Amphetamine are representative values from typical locomotor activity studies. The information for this compound is based on a qualitative description.

Table 2: Comparative Analgesic Effects (Hot Plate Test)

CompoundAnimal ModelDose RangePeak Analgesic Effect (MPE)Duration of Analgesia
This compound Mouse/RatData not availableData not availableData not available
Methamphetamine Mouse/Rat1 - 5 mg/kgModerateDose-dependent
Amphetamine Mouse/Rat2 - 10 mg/kgLow to ModerateDose-dependent

Note: MPE (Maximum Possible Effect). The analgesic properties of methamphetamine and amphetamine are documented but are not their primary pharmacological effect.

Experimental Protocols

For the validation of this compound as a research tool, standardized and well-documented experimental protocols are crucial. Below are detailed methodologies for key experiments that should be performed to generate the necessary comparative data.

Locomotor Activity Assessment

Objective: To quantify the stimulant effects of this compound on spontaneous motor activity in rodents and compare its potency and efficacy to methamphetamine and amphetamine.

Materials:

  • Open field arenas equipped with infrared beam grids for automated activity tracking.

  • This compound hydrochloride, Methamphetamine hydrochloride, d-Amphetamine sulfate.

  • Sterile saline solution (0.9% NaCl).

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. On three consecutive days prior to testing, place each mouse in the center of the open field arena for 30 minutes to habituate them to the environment.

  • Drug Preparation: Dissolve this compound, methamphetamine, and amphetamine in sterile saline to the desired concentrations.

  • Drug Administration: On the test day, administer the assigned drug or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. A range of doses for each compound should be tested to generate a dose-response curve.

  • Data Collection: Immediately after injection, place the mouse in the center of the open field arena. Record locomotor activity (total distance traveled, horizontal activity, vertical activity) in 5-minute bins for a total of 120 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests for pairwise comparisons. Calculate the dose required to produce 50% of the maximal effect (ED50) for each compound.

Hot Plate Analgesia Assay

Objective: To assess the potential antinociceptive (analgesic) effects of this compound and compare them to methamphetamine.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • This compound hydrochloride, Methamphetamine hydrochloride.

  • Sterile saline solution (0.9% NaCl).

  • Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Baseline Latency: Place each rat on the hot plate and measure the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30-45 seconds is imposed.

  • Drug Administration: Administer the assigned drug or vehicle (saline) via subcutaneous (s.c.) injection.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the rat back on the hot plate and measure the response latency.

  • Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using a two-way ANOVA with treatment and time as factors.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular targets of this compound have not been empirically determined. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with the monoamine neurotransmitter systems, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Reuptake (?) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits Uptake (?) Dopamine_synapse Increased Synaptic Dopamine DAT->Dopamine_synapse Dopamine_vesicle Dopamine Vesicle Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Leads to Efflux Dopamine_cytosol->DAT Reverse Transport Dopamine_receptors Dopamine Receptors (D1, D2, etc.) Dopamine_synapse->Dopamine_receptors Signal_transduction Signal Transduction (e.g., cAMP pathway) Dopamine_receptors->Signal_transduction Neuronal_response Neuronal Response (Stimulation, etc.) Signal_transduction->Neuronal_response

Caption: Hypothesized dopaminergic signaling pathway for this compound.

Experimental and Logical Workflows

To systematically validate this compound as a research tool, a tiered experimental approach is recommended.

G cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: In Vivo Behavioral Pharmacology cluster_tier3 Tier 3: Neurochemical and Advanced Characterization receptor_binding Receptor Binding Assays (DAT, NET, SERT, etc.) uptake_inhibition Monoamine Uptake Inhibition Assays locomotor_activity Locomotor Activity (Dose-Response) receptor_binding->locomotor_activity release_assays Neurotransmitter Release Assays drug_discrimination Drug Discrimination Studies microdialysis In Vivo Microdialysis (Neurotransmitter Levels) locomotor_activity->microdialysis self_administration Self-Administration (Reinforcing Properties) electrophysiology Electrophysiology (Neuronal Firing) toxicity_studies Neurotoxicity Assessment

Caption: Tiered experimental workflow for validating this compound.

Conclusion and Future Directions

The available evidence, although limited, suggests that this compound is a psychoactive substance with stimulant properties, albeit with a lower potency than methamphetamine. Its potential analgesic effects warrant further investigation. To establish this compound as a valuable research tool, a systematic pharmacological characterization is imperative. The experimental protocols and workflows outlined in this guide provide a roadmap for future research. Key areas of focus should include:

  • Quantitative determination of its potency and efficacy at monoamine transporters and receptors.

  • Comprehensive behavioral profiling to understand its stimulant, reinforcing, and potential cognitive-enhancing or impairing effects.

  • Elucidation of its neurochemical mechanism of action through techniques like in vivo microdialysis.

  • Assessment of its neurotoxic potential , a critical factor for any compound considered for in vivo research.

By addressing these knowledge gaps, the scientific community can objectively determine the value and appropriate applications of this compound as a research tool in the study of the central nervous system.

References

Reproducibility of Beta-Phenylmethamphetamine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct experimental data on the reproducibility of Beta-Phenylmethamphetamine's effects is limited in publicly available scientific literature. To provide a comprehensive guide for researchers, this document synthesizes the available information on this compound and presents a comparative analysis with its structurally and pharmacologically similar analogs, d-amphetamine and methamphetamine.[1][2] By examining the experimental methodologies and results for these well-studied compounds, we can infer potential areas for variability and establish a framework for ensuring the reproducibility of future studies on this compound.

This guide provides a comparative overview of synthesis, pharmacological actions, and analytical detection methods. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Comparative Pharmacodynamics: Transporter Affinities

The primary mechanism of action for amphetamine and its analogs is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters.[3][4] The relative affinity for these transporters is a key determinant of a compound's pharmacological profile and a critical parameter for reproducible in vitro studies.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin (B10506) Transporter (SERT) IC50 (nM)Reference
d-Amphetamine~40-70~7-15>2000[3]
Methamphetamine~24.5~11.4~4310[5]
Methylphenidate (analog)Varies by derivativeVaries by derivative>> DAT/NET[6]

Experimental Protocol: Monoamine Transporter Binding Assays

Reproducible determination of transporter affinity is crucial. A common method involves competitive binding assays using radiolabeled ligands in rat brain tissue preparations.

Protocol:

  • Tissue Preparation: Homogenize specific brain regions (e.g., striatum for DAT, frontal cortex for NET) in a suitable buffer.

  • Incubation: Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of the test compound (e.g., this compound).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Comparative In Vivo Effects: Locomotor Activity and Cardiovascular Parameters

In vivo studies in animal models are essential for characterizing the physiological and behavioral effects of stimulants. Reproducibility in these experiments depends on standardized protocols and consistent environmental conditions.

Locomotor Activity

Amphetamine and methamphetamine are known to increase locomotor activity in rodents.[7] This effect is a common behavioral measure of stimulant activity.

CompoundAnimal ModelDose (mg/kg)Route of AdministrationObserved Effect on Locomotor ActivityReference
d-AmphetamineMice2i.p.Significant increase[3]
MethamphetamineRats1i.p.Significant increase[8]
MethamphetamineMiceVariesi.p.Dose-dependent increase[7]

Experimental Protocol: Rodent Locomotor Activity Assay

  • Acclimation: Individually house animals in the testing environment for a set period before the experiment to reduce novelty-induced activity.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Place the animal in an open-field arena equipped with automated photobeam tracking systems to record movement.

  • Parameters Measured: Quantify total distance traveled, rearing frequency, and time spent in different zones of the arena over a defined period.

Cardiovascular Effects

Stimulants can significantly impact cardiovascular function, leading to increases in blood pressure and heart rate.[8][9]

CompoundAnimal ModelDose (mg/kg)Route of AdministrationEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference
MethamphetamineRats1i.p.Significant increaseSignificant increase[8]
beta-PhenylethylamineDogsN/AN/AIncreasedN/A[9]

Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats

  • Anesthesia: Anesthetize the animal with a suitable agent (e.g., urethane).

  • Catheterization: Insert catheters into the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.

  • Data Acquisition: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.

  • Drug Administration: Administer the test compound intravenously and record the resulting cardiovascular changes.

Analytical Detection and Quantification

The ability to reliably detect and quantify this compound and its metabolites in biological matrices is fundamental to pharmacokinetic and toxicological studies. The reproducibility of these analytical methods is assessed through validation parameters.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
UPLC/MS/MS (for BMPEA)Urine10 ng/mLNot specifiedNot specified[10]
GC-MS (for Amphetamine)Urine2.962 µg/L9.873 µg/L0.9972[11]
GC-MS (for Methamphetamine)Urine6.757 µg/L22.253 µg/L0.9992[11]

Experimental Protocol: UPLC/MS/MS for Stimulant Quantification in Urine

This protocol is adapted from a method for the detection of β-methylphenethylamine (BMPEA), a positional isomer of amphetamine.[10]

  • Sample Preparation:

    • Dilute 500 µl of urine with 500 µl of water.

    • Spike with an internal standard (e.g., phentermine).

    • Vortex and centrifuge the sample.

  • Liquid-Liquid Extraction (optional, for increased purity):

    • Perform a two-step liquid-liquid extraction to isolate the analytes.

  • UPLC/MS/MS Analysis:

    • Inject the prepared sample into a UPLC system coupled to a tandem mass spectrometer.

    • Use an appropriate chromatographic column and mobile phase for separation.

    • Detect and quantify the analyte using multiple reaction monitoring (MRM).

  • Method Validation:

    • Assess selectivity, carry-over, sensitivity (LOD and LOQ), linearity, and matrix effects to ensure reproducibility.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of Amphetamine Action

Amphetamine_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits VMAT2 Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverse Transport Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_cyto Leakage Dopamine_synapse Synaptic Dopamine Dopamine_cyto->Dopamine_synapse Efflux via DAT Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Signal Postsynaptic Signaling Dopamine_receptor->Signal

Caption: Mechanism of amphetamine-induced dopamine release.

Experimental Workflow for In Vivo Locomotor Activity

Locomotor_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping injection Vehicle or Drug Administration (i.p.) grouping->injection placement Placement in Open-Field Arena injection->placement recording Automated Recording of Locomotor Activity placement->recording analysis Data Analysis (Distance, Rears, etc.) recording->analysis end End analysis->end

Caption: Standard workflow for a rodent locomotor activity study.

Logical Relationship for Analytical Method Validation

Validation_Logic reproducible_method Reproducible Analytical Method selectivity Selectivity reproducible_method->selectivity sensitivity Sensitivity (LOD/LOQ) reproducible_method->sensitivity linearity Linearity & Range reproducible_method->linearity accuracy Accuracy reproducible_method->accuracy precision Precision reproducible_method->precision stability Stability reproducible_method->stability

Caption: Key parameters for ensuring analytical method reproducibility.

References

Safety Operating Guide

Proper Disposal Procedures for Beta-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

Beta-phenylmethamphetamine is a structural isomer of methamphetamine and is classified as a controlled substance.[1] Its handling and disposal are subject to stringent federal and state regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principles of Controlled Substance Disposal

The U.S. Drug Enforcement Administration (DEA) mandates a "closed system" for the distribution, handling, and disposal of controlled substances to prevent diversion.[2] Therefore, researchers and laboratories registered with the DEA are accountable for the entire lifecycle of these materials, from acquisition to disposal.[3]

The primary methods for the disposal of controlled substances from a research setting are:

  • Reverse Distributors: The most common and recommended method is to transfer the unwanted or expired this compound to a DEA-registered "reverse distributor."[4][5] These specialized companies are authorized to receive and manage the disposal of controlled substances.[5]

  • Complete Use: The preferred method of disposal is the complete utilization of the substance in the course of research, leaving no residual material.[5]

  • On-site Destruction (Limited): While regulations provide for on-site destruction, the requirements are extensive and typically not feasible for most research laboratories. This guide will focus on the use of reverse distributors.

Quantitative Data for this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for safe handling.

PropertyValueSource
Chemical Formula C16H19N[6][7]
Molar Mass 225.33 g/mol [6][7]
Appearance Likely a solid, specific details not widely publishedN/A
Solubility Data not readily available; handle as potentially insoluble in waterN/A
DEA Schedule Schedule I or II (as a methamphetamine isomer)[1][8]

Procedural Guidance for Disposal via a Reverse Distributor

The following steps outline the process for the proper disposal of this compound through a licensed reverse distributor.

1. Pre-Disposal Procedures:

  • Segregation and Storage: Securely store the this compound designated for disposal in a manner that is compliant with DEA regulations for controlled substances, typically in a locked cabinet or safe. The container must be clearly labeled as "For Disposal."

  • Accurate Record-Keeping: Maintain meticulous records of all controlled substances, including amounts used and quantities designated for disposal.[3] These records are subject to inspection by the DEA.[8]

2. Engaging a Reverse Distributor:

  • Identify and Contract: The DEA registrant (the Principal Investigator or license holder) must identify and establish an account with a DEA-approved reverse distributor.[4] A list of authorized reverse distributors can be obtained from the local DEA field office.[5]

  • Documentation: For Schedule I and II substances, a DEA Form 222 is required to document the transfer to the reverse distributor.[3][5] For Schedule III-V substances, an invoice is typically sufficient.[5]

3. Packaging and Transfer:

  • Follow Instructions: The reverse distributor will provide specific instructions for the packaging and transportation of the this compound. Adhere to these instructions precisely to ensure safety and compliance.

  • Maintain Records: The registrant must keep copies of all transfer records for a minimum of two years, though some institutions may require a longer retention period.[3][5]

4. Handling of Empty Containers:

  • Empty containers that once held this compound must also be managed carefully. The first rinse of the container should be collected and treated as hazardous waste.[9] After thorough rinsing, the container can typically be disposed of as regular laboratory glassware, but institutional policies may vary.[5][9]

Logical Workflow for Controlled Substance Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

This compound Disposal Workflow cluster_0 Initiation & Assessment cluster_1 Execution via Reverse Distributor cluster_2 Finalization start Identify this compound for Disposal check_regulations Consult Institutional EHS & DEA Regulations start->check_regulations Compliance Check inventory_check Update Controlled Substance Inventory Records check_regulations->inventory_check Documentation contact_rd Contact DEA-Registered Reverse Distributor inventory_check->contact_rd prepare_docs Complete DEA Form 222 or Invoice contact_rd->prepare_docs package_material Package Material per Reverse Distributor Instructions prepare_docs->package_material transfer Transfer Material to Reverse Distributor package_material->transfer record_keeping Retain All Disposal Records (min. 2 years) transfer->record_keeping end Disposal Process Complete record_keeping->end

Caption: Decision workflow for the compliant disposal of this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Beta-Phenylmethamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the hazardous nature of Beta-Phenylmethamphetamine, a comprehensive PPE regimen is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE based on the potential hazards.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a minimum requirement. Consider double-gloving for extended handling periods. Ensure gloves are regularly inspected for tears or punctures.
Body Protection Chemical-resistant lab coat or coverallsA fully buttoned lab coat made of a non-porous material is essential to protect against splashes and spills. For larger quantities or higher-risk operations, disposable coveralls are recommended.
Eye and Face Protection Safety glasses with side shields and face shieldSafety glasses are the minimum requirement. A face shield must be worn in conjunction with safety glasses when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved respiratorA full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling powders or creating solutions. In poorly ventilated areas or during spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[4]
Foot Protection Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an emergency eyewash station and safety shower.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood. Use tools and techniques that minimize dust and aerosol generation.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. The container should be clearly labeled with the chemical name and hazard warnings. Keep the container tightly sealed.

Disposal Plan

Waste Segregation:

  • All disposable materials that come into contact with this compound, including gloves, liners, and pipette tips, must be considered hazardous waste.

  • Segregate waste into clearly labeled, sealed containers.

Disposal Method:

  • Waste containing this compound should be disposed of through a licensed hazardous waste disposal company.

  • On-site neutralization may be possible for small spills, but this should only be performed by trained personnel following established protocols. The primary recommended method for final disposal is incineration by a certified facility.

Emergency Procedures: Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial to mitigate exposure and contamination. The following workflow outlines the necessary steps.

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Reporting Decontamination & Reporting Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues and Supervisor Evacuate->Alert Isolate 3. Isolate the Spill Area Alert->Isolate Assess 4. Assess Spill Size and Risk Isolate->Assess Don_PPE 5. Don Appropriate PPE Assess->Don_PPE Contain 6. Contain the Spill Don_PPE->Contain Neutralize 7. Neutralize (if applicable) Contain->Neutralize Absorb 8. Absorb with Inert Material Neutralize->Absorb Collect 9. Collect and Containerize Waste Absorb->Collect Decontaminate 10. Decontaminate Area and Equipment Collect->Decontaminate Doff_PPE 11. Doff PPE and Personal Decontamination Decontaminate->Doff_PPE Report 12. Report Incident Doff_PPE->Report

Caption: Workflow for a this compound spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.